7(S)-Maresin 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |
InChI Key |
HLHYXXBCQOUTGK-NVFVPEJPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 7(S)-Maresin 1 and Its Stereoisomers from Docosahexaenoic Acid (DHA)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenooic acid (DHA). They play a pivotal role in the resolution of inflammation, tissue regeneration, and pain reduction. While Maresin 1 (MaR1), stereochemically defined as 7(R),14(S)-dihydroxy-DHA, is the most characterized member of this family, its 7(S) stereoisomers also possess significant biological relevance. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to 7(S)-Maresin 1 and its related isomers, moving beyond the canonical 7(R)-MaR1 pathway. We detail multiple enzymatic and non-enzymatic routes, present available quantitative data, provide methodologies for key experiments, and illustrate the core pathways and workflows using detailed diagrams. This document serves as a comprehensive resource for professionals engaged in inflammation research and the development of novel pro-resolving therapeutics.
Introduction to Maresins
The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. This process is orchestrated by a superfamily of lipid mediators known as Specialized Pro-resolving Mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins[1]. Maresins (macrophage mediators in resolving inflammation) are biosynthesized by macrophages and other cell types from the essential omega-3 fatty acid, docosahexaenoic acid (DHA)[2][3]. The first identified member, Maresin 1 (MaR1), was structurally elucidated as 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid[4][5]. It exhibits potent bioactions, including limiting neutrophil infiltration, stimulating macrophage efferocytosis (the clearance of apoptotic cells), promoting tissue regeneration, and controlling inflammatory pain.
The stereochemistry of SPMs is critical to their biological function. While the 7(R) configuration of MaR1 is well-established, several 7(S) isomers, such as 7-epi-MaR1 and 7S,14S-diHDHA, are also generated in biological systems. Understanding the distinct biosynthetic routes to these 7(S) isomers is crucial for elucidating their specific roles in health and disease and for developing stereochemically pure therapeutic agents.
Biosynthetic Pathways from DHA
The generation of maresin isomers from DHA is a multi-step process involving a series of specific enzymes, primarily from the lipoxygenase (LOX) family. Below we describe the canonical pathway to 7(R)-MaR1 and the distinct pathways leading to its 7(S) stereoisomers.
The Canonical 7(R)-Maresin 1 Pathway
The biosynthesis of 7(R)-MaR1 is initiated in macrophages by human 12-lipoxygenase (h12-LOX), which acts as a 14-lipoxygenase on DHA.
-
14-Lipoxygenation: The enzyme h12-LOX abstracts a hydrogen atom and catalyzes the insertion of molecular oxygen at the carbon-14 position of DHA to produce 14(S)-hydroperoxy-docosahexaenoic acid (14S-HpDHA).
-
Epoxidation: The same enzyme, h12-LOX, then converts the 14S-HpDHA intermediate into a labile epoxide, 13S,14S-epoxy-maresin (13S,14S-eMaR).
-
Enzymatic Hydrolysis: This epoxide intermediate is subsequently hydrolyzed by an epoxide hydrolase, which involves a nucleophilic attack by water at carbon-7. This enzymatic step is stereospecific, resulting in the formation of 7(R),14(S)-dihydroxy-DHA, or Maresin 1.
This pathway can also occur via transcellular biosynthesis, where platelets generate the 13S,14S-epoxy-maresin intermediate, which is then converted by neutrophils to MaR1.
Biosynthetic Pathways to this compound and its Isomers
The formation of maresin isomers with a 7(S) configuration can occur through at least three distinct routes.
The 13S,14S-epoxy-maresin intermediate is highly labile. In the absence of enzymatic catalysis, it can undergo non-enzymatic hydrolysis in an aqueous environment. This process is not stereospecific and results in a mixture of C7 epimers, yielding both 7(R)-MaR1 and 7(S),14(S)-dihydroxy-DHA, also known as 7-epi-MaR1.
A distinct enzymatic pathway involving two different lipoxygenases can produce 7S,14S-diHDHA. This route does not proceed via the 13,14-epoxide intermediate.
-
5-Lipoxygenation: Human 5-lipoxygenase (h5-LOX) first acts on DHA to produce 7(S)-hydroperoxy-DHA (7S-HpDHA).
-
12- or 15-Lipoxygenation: The 7S-HpDHA intermediate is then further oxygenated by either h12-LOX or human 15-lipoxygenase-1 (h15-LOX-1). Both enzymes have been shown to efficiently catalyze the oxidation at the C-14 position of 7S-HpDHA to form the dual-hydroxylated product, 7S,14S-diHDHA.
An alternative enzymatic route involves the cytochrome P450 (CYP) family of enzymes.
-
14(R)-Hydroxylation: Human P450 enzymes (e.g., CYP2D6) can catalyze the 14(R)-hydroxylation of DHA to form 14R-HDHA.
-
7(S)-Hydroxylation: This intermediate, 14R-HDHA, can then be converted by h5-LOX, which introduces a hydroxyl group at the C-7 position, to generate the novel stereoisomer 7S,14R-diHDHA.
Quantitative Data Presentation
Quantitative analysis of the enzymatic steps and product formation is essential for understanding the efficiency and regulation of the maresin biosynthetic pathways. The following table summarizes key quantitative data from published literature.
| Parameter | Enzyme/Cell Type | Substrate | Value | Reference |
| Enzyme Kinetics | ||||
| kcat/KM | Recombinant h12-LOX | DHA | 14.0 ± 0.8 s⁻¹ μM⁻¹ | |
| kcat/KM | Recombinant h15-LOX-1 | DHA | 0.36 ± 0.08 s⁻¹ μM⁻¹ | |
| kcat | Recombinant h12-LOX | DHA | 13 ± 0.4 s⁻¹ | |
| kcat/KM | Recombinant h12-LOX | 14S-HpDHA | 0.0024 ± 0.0002 s⁻¹ μM⁻¹ | |
| kcat/KM | Recombinant h15-LOX-1 | 14S-HpDHA | 0.11 ± 0.006 s⁻¹ μM⁻¹ | |
| Product Selectivity | ||||
| 14S-HpDHA Formation | Recombinant h12-LOX | DHA | 81% of products | |
| 14S-HpDHA Formation | Recombinant h15-LOX-1 | DHA | 46% of products | |
| 7S,14S-diHDHA Formation | Recombinant h15-LOX-1 | 7S-HDHA | >80% of products | |
| Cellular Production | ||||
| MaR1 Production | Human Macrophages (LAP patients) | Endogenous | 87.8 ± 50 pg/10⁶ cells | |
| MaR1 Production | Human Macrophages (Healthy) | Endogenous | 239.1 ± 32 pg/10⁶ cells | |
| Circulating Cytokine Levels after MaR1 treatment (in vivo, mouse model) | ||||
| IL-6 | Serum (Vehicle vs MaR1) | N/A | 108.6 vs 39.4 pg/mL | |
| TNFα | Serum (Vehicle vs MaR1) | N/A | 33.4 vs 13.2 pg/mL | |
| Biological Activity | ||||
| IC₅₀ for TRPV1 Inhibition | MaR1 | Capsaicin-induced current | 0.16 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway and quantify its products.
Human Monocyte Isolation and Macrophage Differentiation
This protocol is foundational for studying maresin biosynthesis in their primary cellular source.
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from leukocyte concentrates (e.g., from healthy donors) by density gradient centrifugation using Ficoll-Paque™. Monocytes are then purified from PBMCs by adherence to plastic tissue culture flasks for 1-2 hours at 37°C, 5% CO₂. Non-adherent cells are washed away with phosphate-buffered saline (PBS).
-
Macrophage Differentiation: Adherent monocytes are cultured for 7-10 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The medium is replaced every 2-3 days. This process allows monocytes to differentiate into mature macrophages.
-
Cell Stimulation: Differentiated macrophages are washed and incubated in serum-free medium. To initiate SPM biosynthesis, cells can be stimulated with calcium ionophore A23187 (e.g., 5 µM) or opsonized zymosan for a defined period (e.g., 60 minutes) at 37°C.
Recombinant Lipoxygenase Enzyme Assay
This protocol allows for the characterization of individual enzymatic steps in the pathway using purified enzymes.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 25 mM HEPES buffer (pH 7.5-8.0). Add the fatty acid substrate (e.g., DHA, 14S-HpDHA) at concentrations ranging from 1 µM to 20 µM.
-
Initiation: Initiate the reaction by adding a known concentration of purified recombinant enzyme (e.g., 20-40 nM of h12-LOX).
-
Monitoring: Monitor the reaction by following the formation of the conjugated diene or triene product using a UV/Vis spectrophotometer. For the conversion of DHA to 14S-HpDHA, the increase in absorbance is typically measured at 235 nm. For the conversion of 14S-HpDHA to the epoxide and its hydrolysis products (which contain a conjugated triene), absorbance is monitored at 270 nm (ε ≈ 37,000 M⁻¹ cm⁻¹).
-
Kinetic Analysis: Determine initial rates from the linear portion of the absorbance curve. Calculate kinetic parameters (Km, Vmax, kcat) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression software.
Lipid Mediator Metabolomics by LC-MS/MS
This is the gold standard for identifying and quantifying SPMs from complex biological samples.
-
Sample Quenching & Extraction:
-
Immediately stop biological reactions (e.g., from cell incubations or in vivo exudates) by adding two volumes of ice-cold methanol containing a suite of deuterated internal standards (e.g., d₈-5S-HETE, d₄-LTB₄) to correct for sample loss during extraction.
-
Acidify the sample to pH ~3.5 with dilute acid.
-
Perform Solid-Phase Extraction (SPE) using a C18 column. Condition the column with methanol, then water. Load the sample, wash away salts and hydrophilic impurities with water, and elute the lipid mediators with methyl formate or methanol.
-
-
LC Separation:
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase (e.g., 50:50 methanol/water).
-
Inject the sample into a Liquid Chromatography (LC) system equipped with a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Separate the mediators using a binary solvent gradient. For example, Mobile Phase A: water/acetic acid (99.9:0.1, v/v) and Mobile Phase B: acetonitrile/methanol/acetic acid (80:15:0.1, v/v/v). A typical gradient runs from ~20% B to 98% B over 25-30 minutes.
-
-
MS/MS Detection:
-
The LC eluent is directed into a tandem mass spectrometer (e.g., a QTRAP system) operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification. This involves programming the instrument to monitor specific precursor-to-product ion transitions for each analyte. For MaR1 isomers (m/z 359), characteristic product ions include m/z 221, 161, and 123.
-
Identification is confirmed by matching the retention time and the MS/MS fragmentation pattern to those of an authentic synthetic standard. Quantification is achieved by comparing the peak area of the endogenous mediator to the peak area of its corresponding deuterated internal standard.
-
Conclusion
The biosynthesis of this compound and its related stereoisomers is a complex process that highlights the intricate nature of the DHA metabolome. While the canonical 12-LOX-initiated pathway leads to 7(R)-MaR1, this guide has detailed three distinct routes that can generate 7(S) isomers: non-enzymatic hydrolysis of the 13,14-epoxide intermediate, sequential action of 5-LOX and 12/15-LOX, and a pathway involving CYP450 and 5-LOX. The existence of these multiple pathways underscores the sophisticated biochemical regulation underlying the resolution of inflammation.
For researchers and drug development professionals, a thorough understanding of these biosynthetic routes is paramount. It allows for the precise interpretation of lipid mediator profiles in disease models and human samples, and informs the rational design of therapeutics that can selectively promote the formation of these potent pro-resolving molecules. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing research in this critical field. Future investigations into the specific biological activities of each 7(S) isomer will further clarify their unique contributions to tissue homeostasis and healing.
References
- 1. pnas.org [pnas.org]
- 2. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Maresin 1 and Its Stereoisomers: A Technical Guide for Researchers
An In-depth Examination of the Pro-Resolving, Analgesic, and Regenerative Properties of the Maresin Family of Lipid Mediators
Introduction
The resolution of inflammation, once considered a passive process, is now understood to be an active, highly-regulated program orchestrated by a class of endogenous molecules known as Specialized Pro-resolving Mediators (SPMs).[1][2] Maresins ("macrophage mediators in resolving inflammation") are a key family of SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] The first identified and most studied member, Maresin 1 (MaR1), exhibits potent bioactivity, playing crucial roles in terminating inflammation, alleviating pain, and promoting tissue regeneration.[3]
MaR1's complete stereochemistry is 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid. During its biosynthesis and in biological systems, other stereoisomers can be formed, including 7-epi-Maresin 1. This isomer is often detected as a non-enzymatic hydrolysis product of the key biosynthetic intermediate, 13S,14S-epoxy-maresin. While specific functional studies on 7-epi-Maresin 1 are limited, the extensive research on MaR1 provides a robust framework for understanding the therapeutic potential of this molecular family. This technical guide provides a comprehensive overview of the core biological functions of Maresin 1, its signaling pathways, and the experimental methodologies used to elucidate its actions, offering a valuable resource for researchers in inflammation, pharmacology, and drug development.
Biosynthesis of Maresin 1 and Related Isomers
Maresin 1 is synthesized through enzymatic pathways in macrophages and via transcellular biosynthesis involving platelets and neutrophils. The process is initiated by the lipoxygenation of DHA.
Key Biosynthetic Steps:
-
14-Lipoxygenation of DHA: In macrophages, the enzyme 12-lipoxygenase (12-LOX) acts on DHA to form 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).
-
Epoxide Formation: 14S-HpDHA is then enzymatically converted into a labile epoxide intermediate, 13S,14S-epoxy-maresin. This epoxide is a critical branching point in the pathway.
-
Enzymatic Hydrolysis to MaR1: The 13S,14S-epoxy-maresin intermediate is hydrolyzed by an epoxide hydrolase, leading to the formation of the bioactive Maresin 1 (7R,14S-diHDHA).
-
Transcellular Biosynthesis: In a key transcellular pathway, platelets generate the 13S,14S-epoxy-maresin intermediate via their 12-LOX, which is then transferred to neutrophils for the final conversion to MaR1.
-
Formation of Isomers: Non-enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate can lead to the formation of other isomers, such as 7-epi-Δ12-trans-MaR1.
Figure 1. Biosynthesis pathway of Maresin 1 and its isomers from DHA.
Core Biological Functions of Maresin 1
Resolution of Inflammation
MaR1 is a potent pro-resolving agent that actively orchestrates the termination of acute inflammation, preventing a transition to chronic inflammation. Its actions are multifaceted, targeting key cellular players in the inflammatory response.
-
Limitation of Neutrophil Infiltration: MaR1 inhibits the recruitment and infiltration of polymorphonuclear neutrophils (PMNs) to sites of inflammation, a critical step in halting the acute inflammatory response.
-
Enhancement of Efferocytosis: MaR1 potently stimulates the phagocytic clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis. This action prevents the secondary necrosis of neutrophils and the release of their damaging contents.
-
Macrophage Polarization: MaR1 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This shift is crucial for tissue repair and the dampening of inflammatory signaling.
-
Modulation of Cytokines: MaR1 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some contexts, upregulating anti-inflammatory cytokines like IL-10.
| Pro-Resolving/Anti-Inflammatory Action | Model System | Concentration/Dose | Observed Effect | Reference |
| Inhibition of PMN Infiltration | Murine Peritonitis (Zymosan-induced) | ng/mouse range | Significantly reduced neutrophil accumulation in exudates. | |
| Stimulation of Efferocytosis | Human Macrophages & Apoptotic PMNs | 1 nM | Enhanced macrophage uptake of apoptotic PMNs; slightly more potent than Resolvin D1. | |
| Macrophage Polarization | Murine Acute Lung Injury (LPS-induced) | Intravenous injection | Promoted polarization of M2 macrophages (CD11c-CD206+) and inhibited M1 (CD11c+CD206-). | |
| Reduction of Pro-inflammatory Cytokines | Murine Sepsis (CLP model) | N/A | Decreased serum levels of IL-6, TNF-α, and IL-1β. | |
| Inhibition of NF-κB Pathway | Human Vascular Smooth Muscle Cells | 100 nM | Attenuated TNF-α induced NF-κB activation. | |
| Enhanced Bacterial Killing | Human Macrophages from LAP Patients | 1 nM | Increased killing of P. gingivalis and A. actinomycetemcomitans by 22-38%. |
Pain Regulation
MaR1 has demonstrated significant analgesic properties in various models of inflammatory and neuropathic pain, suggesting its potential as a novel non-addictive therapeutic for pain management.
The primary mechanism for its analgesic effect is the inhibition of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel on nociceptive sensory neurons that is activated by painful stimuli like heat and capsaicin. By blocking TRPV1 currents, MaR1 reduces neuronal excitability and pain signaling.
| Analgesic Action | Model System | Concentration/Dose | Observed Effect | Reference |
| Inhibition of TRPV1 Currents | Dorsal Root Ganglion (DRG) Neurons | IC₅₀ = 0.49 ± 0.02 nM | Dose-dependently blocked capsaicin-induced inward currents. | |
| Reduction of Inflammatory Pain | Murine Inflammatory Pain (Capsaicin-induced) | 10 ng/mouse (intraplantar) | Reduced spontaneous pain behaviors. | |
| Reduction of Inflammatory Pain | Murine Inflammatory Pain (Carrageenan, CFA) | 100 ng/paw | Reduced mechanical and thermal hyperalgesia. | |
| Reduction of Neuropathic Pain | Murine Spared Nerve Injury (SNI) Model | Oral administration | Reduced mechanical hypersensitivity. | |
| Reduction of Chemotherapy-induced Pain | Murine Model | N/A | Reduced neuropathic pain. |
Tissue Regeneration
Beyond resolving inflammation and pain, MaR1 actively promotes the regeneration and repair of damaged tissues. This function highlights its role in restoring tissue homeostasis following injury.
-
Planaria Model: In the planarian flatworm, a classic model for regeneration, MaR1 significantly accelerates the rate of head regeneration following surgical removal.
-
Wound and Bone Healing: MaR1 has been shown to promote wound healing and socket bone regeneration after tooth extraction in preclinical models.
-
Spinal Cord Injury: In models of spinal cord injury, administration of MaR1 promotes functional neurological recovery, reduces lesion size, and provides neuroprotection.
-
Muscle Regeneration: Following volumetric muscle loss, MaR1 treatment reduces fibrosis and improves the recovery of muscle force.
| Tissue Regenerative Action | Model System | Concentration/Dose | Observed Effect | Reference |
| Accelerated Head Regeneration | Planaria | 1-100 nM | Dose-dependently increased the rate of head reappearance post-surgery. | |
| Accelerated Wound Closure | Rat Tooth Extraction Socket | 0.5 µg/µL | Accelerated closure of the extraction wound. | |
| Improved Neurological Recovery | Murine Spinal Cord Injury | 1 µg, i.v. for 7 days | Raised Basso Mouse Scale scores by ~30% and elevated myelinated axons by ~20%. | |
| Improved Muscle Function | Murine Volumetric Muscle Loss | N/A | Increased maximal tetanic force recovery at 28 days post-injury. | |
| Reduced Myelin Loss | Murine Experimental Autoimmune Encephalomyelitis (EAE) | N/A | Prevented ~72% of myelin loss area. |
Signaling Pathways and Molecular Mechanisms
MaR1 exerts its diverse biological effects by interacting with specific cell surface and nuclear receptors.
-
LGR6 Receptor: The Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) has been identified as a cell surface receptor for MaR1. Activation of LGR6 on phagocytes like macrophages is linked to the pro-resolving and immunoresolvent functions of MaR1, including enhanced efferocytosis.
-
RORα Receptor: The Retinoic acid-related orphan receptor α (RORα) is a nuclear receptor that can be activated by MaR1. This interaction suggests that MaR1 can directly influence gene transcription related to inflammation and metabolism.
-
Downstream Signaling: In vascular cells, MaR1 has been shown to increase intracellular levels of cyclic AMP (cAMP) and inhibit the pro-inflammatory NF-κB signaling cascade by preventing the degradation of its inhibitor, IκB-α.
Figure 2. Key signaling pathways activated by Maresin 1.
Key Experimental Protocols
The biological functions of MaR1 have been characterized using a range of in vitro and in vivo experimental models. Below are summarized methodologies for key assays.
Murine Model of Zymosan-Induced Peritonitis
This model is a standard for evaluating the resolution of acute inflammation and the efficacy of pro-resolving mediators.
-
Induction: Male FVB/N mice (6-8 weeks old) are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline).
-
Treatment: Synthetic MaR1 (in nanogram range) or vehicle (saline with 0.1% ethanol) is administered via intravenous (i.v.) or i.p. injection at a specified time point post-zymosan challenge (e.g., at the peak of inflammation, typically 4 hours).
-
Analysis: At various time points (e.g., 4, 12, 24, 48 hours), peritoneal lavage is performed using sterile PBS. The exudates are collected to determine:
-
Leukocyte Counts: Total and differential leukocyte counts (neutrophils, macrophages) are determined using light microscopy and flow cytometry. The resolution interval (Rᵢ) is calculated as the time from maximum neutrophil infiltration to the point where neutrophil numbers are reduced by 50%.
-
Lipid Mediator Profiling: Lavage fluid is subjected to solid-phase extraction and analysis by LC-MS/MS-based metabololipidomics to quantify pro-inflammatory (e.g., LTB₄) and pro-resolving (e.g., MaR1, resolvins) mediators.
-
Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines are measured using ELISA or multiplex assays.
-
Macrophage Efferocytosis Assay
This in vitro assay quantifies the ability of a compound to enhance the clearance of apoptotic cells by macrophages.
-
Cell Preparation:
-
Macrophages: Human peripheral blood monocytes are isolated and differentiated into macrophages over 7 days, or a macrophage cell line (e.g., J774A.1) is used.
-
Apoptotic Neutrophils: Human neutrophils are isolated from whole blood and aged in vitro (e.g., 18-24 hours at 37°C) or treated with UV radiation to induce apoptosis, confirmed by Annexin V/Propidium Iodide staining.
-
-
Assay:
-
Adherent macrophages in culture plates are pre-treated with MaR1 (e.g., 0.1-10 nM) or vehicle for 15 minutes.
-
Apoptotic neutrophils (labeled with a fluorescent dye like CFSE or Calcein AM) are added to the macrophage cultures at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Co-incubation is allowed for a set period (e.g., 30-60 minutes).
-
Non-ingested neutrophils are washed away.
-
-
Quantification: The percentage of macrophages that have phagocytosed one or more apoptotic neutrophils (Phagocytic Index) is determined by fluorescence microscopy or flow cytometry.
Lipid Mediator Metabololipidomics by LC-MS/MS
This analytical technique is essential for identifying and quantifying SPMs like MaR1 in biological samples.
-
Sample Preparation: Biological samples (e.g., plasma, peritoneal exudate, tissue homogenates) are spiked with deuterated internal standards (e.g., d₅-RvD2, d₈-5S-HETE) to control for extraction efficiency. Lipids are extracted using solid-phase extraction (SPE) with C18 cartridges.
-
LC-MS/MS Analysis:
-
The extracted lipid mediators are separated using reverse-phase liquid chromatography (LC).
-
The separated molecules are ionized (typically by electrospray ionization in negative mode) and analyzed by a tandem mass spectrometer (MS/MS).
-
Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each lipid mediator are monitored. For MaR1, a common transition is m/z 359 -> 221.
-
-
Quantification: The amount of each mediator is calculated based on the area of its chromatographic peak relative to the peak of the corresponding internal standard.
Figure 3. Workflow for assessing pro-resolving actions of MaR1.
Conclusion and Future Directions
Maresin 1 is a cornerstone of the body's endogenous resolution program, possessing a powerful and unique combination of anti-inflammatory, pro-resolving, analgesic, and tissue-regenerative properties. Its ability to control leukocyte trafficking, enhance cellular debris clearance, modulate pain pathways, and stimulate repair makes it and its parent pathway compelling targets for therapeutic development. While the specific biological functions of its stereoisomer, 7-epi-Maresin 1, remain to be fully elucidated, its presence alongside MaR1 in biological systems warrants further investigation. Future research should focus on the distinct activities of MaR1 isomers, the downstream consequences of LGR6 and RORα activation in different cell types, and the translation of the potent preclinical efficacy of maresins into novel therapies for a wide range of human inflammatory, neurological, and degenerative diseases.
References
An In-depth Technical Guide on the Mechanism of Action of 7(S)-Maresin 1 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (7(S),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, MaR1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Primarily biosynthesized by macrophages, MaR1 plays a pivotal role in the resolution of inflammation, host defense, and tissue regeneration.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of 7(S)-Maresin 1 in macrophages, detailing its receptor interaction, downstream signaling pathways, and functional consequences. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of MaR1.
Receptor Binding and Activation
7(S)-MaR1 exerts its effects on macrophages by binding to a specific G-protein coupled receptor (GPCR), Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). The identification of LGR6 as the MaR1 receptor was a significant advancement in understanding its mechanism of action.
-
Specificity: MaR1 acts as a stereoselective endogenous activator of human LGR6. Studies using reporter cells and radiolabeled MaR1 have confirmed this specific binding.
-
Expression: LGR6 is expressed on the surface of various phagocytes, including both M1 and M2 polarized human macrophages.
Intracellular Signaling Pathways
Upon binding to LGR6, 7(S)-MaR1 initiates a cascade of intracellular signaling events that orchestrate its pro-resolving functions.
-
Second Messenger Activation: MaR1 binding to LGR6 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating macrophage functions.
-
Protein Phosphorylation: MaR1 stimulates the phosphorylation of several downstream proteins, including extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). These phosphorylation events are crucial for mediating the pro-resolving actions of MaR1.
-
Regulation of Transcription Factors: MaR1 signaling influences the activity of key transcription factors that govern macrophage polarization and inflammatory gene expression.
-
NF-κB Pathway: MaR1 has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
-
PPAR-γ Activation: MaR1 can promote the expression and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects that is crucial for M2 macrophage polarization.
-
STAT3 and STAT6: While direct modulation of STAT3 and STAT6 by MaR1 is still under investigation, these transcription factors are critical for M2 polarization, a key outcome of MaR1 action. STAT6 is a key transcription factor for alternative (M2) macrophage activation. STAT3 activation is also associated with M2 polarization and the production of anti-inflammatory cytokines.
-
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in macrophages.
Functional Outcomes in Macrophages
The activation of LGR6 and downstream signaling pathways by 7(S)-MaR1 translates into several key functional changes in macrophages, promoting the resolution of inflammation.
Enhancement of Phagocytosis and Efferocytosis
A hallmark of MaR1's pro-resolving activity is its potent stimulation of phagocytosis and efferocytosis (the clearance of apoptotic cells).
-
MaR1, at concentrations as low as 0.01–10 nM, significantly enhances the phagocytic capacity of both human and mouse macrophages.
-
This effect is dependent on LGR6, as overexpression of the receptor amplifies MaR1-induced phagocytosis, while its silencing diminishes this action.
-
At a concentration of 1 nM, MaR1 was found to be slightly more potent than resolvin D1 in stimulating human macrophage efferocytosis.
Modulation of Macrophage Polarization
MaR1 plays a crucial role in shifting macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.
-
MaR1 treatment has been shown to decrease the percentage of pro-inflammatory M1 macrophages (CD11b+;Ly6G−;Ly6chigh) while promoting the M2 phenotype (CD11c-CD206+).
-
This polarization shift is associated with the upregulation of M2 markers such as Arginase-1 (Arg1) and Transforming Growth Factor-beta (TGF-β).
Regulation of Cytokine Production
Consistent with its role in promoting an M2-like phenotype, MaR1 modulates the production of cytokines by macrophages, suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones.
-
Inhibition of Pro-inflammatory Cytokines: MaR1 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.
-
Stimulation of Anti-inflammatory Cytokines: MaR1 enhances the production of anti-inflammatory cytokines, most notably IL-10.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on macrophage functions as reported in the literature.
| Functional Outcome | Cell Type | MaR1 Concentration | Effect | Reference |
| Phagocytosis/Efferocytosis | Human and Mouse Macrophages | 0.01 - 10 nM | Enhanced phagocytosis and efferocytosis | , |
| Phagocytosis | Human Macrophages | 1 nM | 31% to 65% increase | |
| M1 Macrophage Percentage | Mouse (in vivo) | 5 µg/kg | Decrease from 20.5% to 9.8% |
| Cytokine | Condition | MaR1 Concentration/Dose | Effect | Reference |
| IL-6, TNF-α, IL-1β | LPS-induced inflammation | Not specified | ~30-50% decrease | |
| IL-6 | Mouse (in vivo) | 5 µg/kg | Decrease from 108.6 to 39.4 pg/mL | |
| IL-10 | Mouse (in vivo) | 5 µg/kg | Decrease from 56.8 to 27.2 pg/mL | |
| TNF-α | Mouse (in vivo) | 5 µg/kg | Decrease from 33.4 to 13.2 pg/mL | |
| IL-10 | Not specified | Not specified | Increased production | , |
Detailed Experimental Protocols
In Vitro Efferocytosis Assay
This protocol describes a common method for quantifying the engulfment of apoptotic cells by macrophages.
-
Preparation of Macrophages:
-
Isolate primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) or culture a macrophage cell line (e.g., J774A.1).
-
Plate macrophages in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere.
-
-
Induction of Apoptosis in Target Cells:
-
Use a suitable cell line as the source of apoptotic cells (e.g., Jurkat T cells).
-
Induce apoptosis by treating the cells with an agent such as staurosporine (e.g., 1.0 µM for 4 hours) or by UV irradiation.
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo) or a viability dye (e.g., Calcein AM) for visualization.
-
-
Co-culture and Analysis:
-
Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Treat the co-culture with 7(S)-MaR1 at the desired concentrations (e.g., 0.1-10 nM) or a vehicle control.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for efferocytosis.
-
Quantify efferocytosis using fluorescence microscopy or flow cytometry by measuring the fluorescence signal from the engulfed cells within the macrophages.
-
Experimental Workflow for Efferocytosis Assay
Caption: A typical experimental workflow for an in vitro efferocytosis assay.
Macrophage Polarization by Flow Cytometry
This protocol outlines the analysis of macrophage polarization status using cell surface markers.
-
Macrophage Culture and Treatment:
-
Culture primary macrophages or a suitable cell line.
-
Treat the cells with 7(S)-MaR1, a pro-inflammatory stimulus (e.g., LPS), or a combination thereof for a specified duration.
-
-
Cell Staining:
-
Harvest the cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against macrophage surface markers.
-
Pan-macrophage markers: F4/80 (mouse), CD68 (human)
-
M1 markers: CD86, iNOS
-
M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)
-
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter properties and the expression of pan-macrophage markers.
-
Analyze the expression of M1 and M2 markers to determine the polarization state of the macrophage population.
-
Conclusion
This compound is a potent immunoresolvent that orchestrates the resolution of inflammation through its specific actions on macrophages. By engaging the LGR6 receptor, MaR1 activates signaling pathways that enhance the phagocytic capacity of macrophages, promote their polarization towards an anti-inflammatory M2 phenotype, and modulate the cytokine environment to favor resolution. The detailed mechanisms and quantitative effects outlined in this guide underscore the therapeutic potential of MaR1 and provide a foundation for further research and development in the field of inflammation resolution.
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]
stereochemistry and bioactivity of Maresin 1 isomers
An In-depth Technical Guide on the Stereochemistry and Bioactivity of Maresin 1 Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), is a potent endogenous regulator of inflammation resolution. Its bioactivity is intrinsically linked to its precise stereochemical configuration. This technical guide provides a comprehensive overview of the stereochemistry of MaR1 and its isomers, their biosynthesis, and their distinct biological activities. We delve into the signaling pathways activated by MaR1, present quantitative data on its effects, and detail the experimental protocols used to elucidate its functions. This document serves as a critical resource for researchers in immunology, pharmacology, and drug development seeking to understand and harness the therapeutic potential of the maresin family of lipid mediators.
Introduction to Maresin 1
The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and repair. Failure of this process can lead to chronic inflammation, a hallmark of many diseases. Specialized pro-resolving mediators are a superfamily of endogenous lipid mediators that actively control the resolution phase. Maresin 1 (MaR1) was first identified in human macrophage cultures and is a key member of the maresin family, biosynthesized from the omega-3 fatty acid DHA.[1][2] MaR1 exhibits potent anti-inflammatory and pro-resolving actions, including the inhibition of neutrophil infiltration, enhancement of macrophage efferocytosis (the clearance of apoptotic cells), and promotion of tissue regeneration.[2][3] These actions make MaR1 and its synthetic analogs promising candidates for novel anti-inflammatory and pro-resolving therapeutics.
Stereochemistry and Biosynthesis
The biological functions of MaR1 are critically dependent on its specific three-dimensional structure.
Stereochemical Configuration
The complete and absolute stereochemistry of bioactive Maresin 1 was established through total organic synthesis and matching with the endogenously produced molecule.[2]
-
Maresin 1 (MaR1): 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.
The specific spatial arrangement of the hydroxyl groups at the C7 (R-configuration) and C14 (S-configuration) positions, along with the geometry of the conjugated triene system, is paramount for its high-potency bioactivity. Stereoisomers, such as the 7S-epimer of MaR1, have been synthesized for comparative studies and generally exhibit significantly reduced activity, highlighting the strict structural requirements for receptor interaction and downstream signaling.
Biosynthesis Pathway
MaR1 is biosynthesized in macrophages through a stereospecific enzymatic cascade.
-
Initiation: The pathway begins with the conversion of DHA by human macrophage 12-lipoxygenase (12-LOX). This enzyme introduces molecular oxygen at the carbon-14 position to produce 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).
-
Epoxidation: 14S-HpDHA is rapidly converted into a key intermediate, 13S,14S-epoxy-maresin.
-
Hydrolysis: This epoxide intermediate is then hydrolyzed enzymatically, which opens the epoxide ring to form the di-hydroxylated final product, MaR1, with the characteristic 7R and 14S hydroxyl groups.
A proposed biosynthetic pathway for MaR1 and the related isomer Maresin 2 (MaR2) is depicted below.
Figure 1. Proposed biosynthetic pathway of Maresin 1 and Maresin 2.
Bioactivity and Structure-Activity Relationship
MaR1 exerts potent pro-resolving effects across a range of picomolar to nanomolar concentrations. Its bioactivity is significantly greater than that of its stereoisomers.
Key Biological Actions
-
Inhibition of Neutrophil Infiltration: MaR1 is a powerful inhibitor of polymorphonuclear neutrophil (PMN) accumulation at sites of inflammation. In murine models of peritonitis, doses as low as 0.1 ng/mouse significantly reduce PMN infiltration. At 10 ng/mouse, PMN infiltration can be reduced by up to 80%.
-
Enhancement of Macrophage Efferocytosis: A hallmark of inflammation resolution is the efficient removal of apoptotic neutrophils by macrophages. MaR1 potently stimulates this process. At a concentration of 1 nM, MaR1 enhances human macrophage uptake of apoptotic PMNs, showing slightly greater potency than Resolvin D1 in this assay. This action is stereospecific, with the 7S-isomer being substantially less active.
-
Analgesic Effects: MaR1 reduces inflammatory and neuropathic pain by inhibiting transient receptor potential vanilloid 1 (TRPV1) currents in dorsal root ganglion neurons. It blocks capsaicin-induced inward currents with an IC₅₀ of approximately 0.49 nM.
-
Tissue Regeneration: Beyond its immunores-solvent functions, MaR1 has demonstrated pro-regenerative capabilities, for instance by accelerating tissue regeneration in planaria.
Quantitative Bioactivity Data
The following table summarizes key quantitative data on the bioactivity of MaR1, highlighting the importance of its stereochemistry by comparison with its 7S-isomer where data is available.
| Biological Activity | Molecule | Effective Concentration / Dose | Model System | Reference |
| Inhibition of PMN Infiltration | MaR1 (7R,14S) | 0.1 - 10 ng/mouse | Zymosan-induced murine peritonitis | |
| Enhancement of Efferocytosis | MaR1 (7R,14S) | 1 nM (~150% of vehicle) | Human Macrophages & Apoptotic PMNs | |
| 7S-MaR1 Isomer | 1 nM (~110% of vehicle) | Human Macrophages & Apoptotic PMNs | ||
| Enhancement of Phagocytosis | MaR1 (7R,14S) | 10 pM - 10 nM | Human Macrophages & E. coli | |
| Inhibition of Pain Signaling | MaR1 (7R,14S) | IC₅₀ = 0.49 ± 0.02 nM | Rat Dorsal Root Ganglion Neurons (TRPV1) | |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | MaR1 (7R,14S) | 1 µ g/animal | Murine Colitis Model | |
| Reduction of Neurological Deficits | MaR1 (7R,14S) | 1 ng (intracerebroventricular) | Murine Ischemia/Reperfusion Injury |
Signaling Pathways and Receptors
MaR1 exerts its cellular effects by interacting with specific cell surface and nuclear receptors to initiate downstream signaling cascades.
Maresin 1 Receptors
Two primary receptors for MaR1 have been identified:
-
LGR6 (Leucine-rich repeat-containing G protein-coupled receptor 6): Identified as a cell surface receptor for MaR1 on phagocytes. Binding of MaR1 to LGR6 activates Gαs-protein signaling, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for mediating the pro-phagocytic and immunoresolvent functions of MaR1.
-
RORα (Retinoic acid-related orphan receptor α): MaR1 also acts as an endogenous ligand for this nuclear receptor. Activation of RORα can modulate gene expression, contributing to the M2 polarization of macrophages and the resolution of inflammation.
Downstream Signaling Events
Activation of MaR1 receptors triggers a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote resolution.
-
Inhibition of NF-κB: A central mechanism of MaR1's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. MaR1 attenuates the phosphorylation of IKK and the subsequent degradation of IκB-α, preventing the nuclear translocation of the p65 subunit and thereby reducing the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).
-
Activation of PLC/PLD Pathways: In some cell types, such as conjunctival goblet cells, MaR1 activates Phospholipase C (PLC) and Phospholipase D (PLD). This leads to the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC), CaMKII, and ERK1/2 signaling.
The signaling pathways are visualized in the diagram below.
Figure 2. Simplified signaling pathways of Maresin 1.
Key Experimental Protocols
The characterization of MaR1's stereochemistry and bioactivity relies on a combination of sophisticated analytical, synthetic, and cell biology techniques.
Lipid Mediator Metabololipidomics
This technique is used to identify and quantify MaR1 and other lipid mediators in biological samples.
-
Sample Collection: Inflammatory exudates, plasma, or cell culture supernatants are collected.
-
Solid-Phase Extraction (SPE): Samples are acidified, and lipids are extracted using C18 columns to separate them from the aqueous phase.
-
LC-MS/MS Analysis: The extracted lipids are separated using reverse-phase liquid chromatography (LC) and analyzed by a tandem mass spectrometer (MS/MS). MaR1 is identified based on its specific retention time and a characteristic fragmentation pattern (diagnostic ions) compared to a synthetic standard.
Total Organic Synthesis
Stereoselective synthesis is essential to produce pure MaR1 and its isomers to confirm their structures and evaluate their biological activities.
-
Strategy: Common strategies involve the coupling of two key fragments. For MaR1, this often includes a C1-C9 fragment and a C10-C22 fragment.
-
Key Reactions:
-
Asymmetric Epoxidation/Reduction: To establish the precise stereocenters at C7 and C14.
-
Palladium-catalyzed Coupling (e.g., Suzuki-Miyaura): To construct the conjugated triene system by linking the two main fragments.
-
-
Purification and Validation: The final product is purified by HPLC, and its structure is confirmed by NMR spectroscopy and comparison with the naturally derived material via LC-MS/MS.
Macrophage Efferocytosis Assay
This assay quantifies the effect of MaR1 on the ability of macrophages to engulf apoptotic cells.
Figure 3. Experimental workflow for the macrophage efferocytosis assay.
Conclusion
Maresin 1 is a potent, stereospecific immunoresolvent with significant therapeutic potential. Its bioactivity, which includes limiting neutrophil influx, promoting macrophage-mediated clearance of cellular debris, and stimulating tissue repair, is strictly dependent on its 7R,14S-dihydroxy configuration. Understanding the precise structure-activity relationships, biosynthesis, and signaling mechanisms of MaR1 and its isomers is crucial for the development of next-generation therapies aimed at resolving inflammation and promoting healing in a wide range of diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing this promising field.
References
- 1. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of 7(S)-Maresin 1 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that actively orchestrates the resolution of inflammation. The specific stereoisomer, 7(S)-Maresin 1, exhibits distinct biological activities crucial for tissue repair and homeostasis. This technical guide provides an in-depth overview of the endogenous production of this compound in vivo, detailing its biosynthetic pathways, cellular sources, and quantitative levels in various biological contexts. Furthermore, this document outlines comprehensive experimental protocols for the accurate quantification of this compound and visualizes key pathways and workflows to support research and development in this field.
Biosynthesis of this compound
The endogenous production of this compound is a multi-step enzymatic process primarily initiated by the lipoxygenation of DHA. Macrophages are a primary source of Maresins, hence the name "macrophage mediators in resolving inflammation".[1][2] However, transcellular biosynthesis involving platelet-neutrophil interactions also represents a significant pathway for MaR1 production, particularly in the vascular compartment.
The biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA).[3] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin intermediate.[2] Subsequent enzymatic hydrolysis of this epoxide at the C7 position leads to the formation of this compound. While the 7R stereoisomer, Maresin 1 (7R,14S-diHDHA), is well-characterized, the 7S isomer is also endogenously produced and exhibits biological activity. The formation of the 7S stereoisomer can occur through the action of 5-lipoxygenase (5-LOX) on 14R-HDHA, a product of P450-mediated metabolism of DHA.[4]
dot
Caption: Biosynthetic pathway of this compound from DHA.
Quantitative Data on Maresin 1 Production
The levels of Maresin 1 are tightly regulated and vary depending on the biological context, such as the inflammatory state and tissue type. The following tables summarize quantitative data from various in vivo and in vitro studies.
Table 1: Maresin 1 Levels in Human Samples
| Sample Type | Condition | Maresin 1 Concentration | Reference |
| Macrophages (in vitro) | Healthy Controls | 239.1 ± 32 pg/10⁶ cells | |
| Macrophages (in vitro) | Localized Aggressive Periodontitis | 87.8 ± 50 pg/10⁶ cells | |
| Plasma | Healthy Controls | 167.38 ± 24.85 pg/mL | |
| Plasma | Postmenopausal Osteopenia | 140.09 ± 30.54 pg/mL | |
| Plasma | Postmenopausal Osteoporosis | 124.68 ± 31.35 pg/mL | |
| Plasma | Normal Glucose Tolerance | ~125 pg/mL | |
| Plasma | Type 2 Diabetes | ~90 pg/mL | |
| Plasma | Diabetic Foot Ulcer | ~70 pg/mL | |
| Plasma | Ulcerative Colitis (Active) | < 303.23 pg/mL | |
| Nasal Secretions | Chronic Rhinosinusitis with Nasal Polyps | Significantly upregulated vs. healthy |
Table 2: Maresin 1 Levels in Murine Models
| Model | Tissue/Fluid | Maresin 1 Concentration/Dose | Effect | Reference |
| Zymosan-induced Peritonitis | Peritoneal Lavage | 0.1 ng/mouse (administered) | Reduced PMN infiltration | |
| Zymosan-induced Peritonitis | Peritoneal Lavage | 10 ng/mouse (administered) | Reduced PMN infiltration by 50-80% | |
| E. coli-induced Peritonitis | Peritoneal Lavage | Peak at 4h (2.2 ± 0.4 pg/lavage) | Endogenous production | |
| Diet-Induced Obesity | Colon | 50 µg/kg (oral gavage) | Reversed upregulation of proinflammatory cytokines | |
| Spinal Cord Injury | Spinal Cord | 1 µg (intravenous daily) | Reduced levels of CXCL1, CXCL2, CCL3, CCL4, IL-6, and CSF3 | |
| Sepsis (CLP model) | Serum | Not specified (administered) | Improved survival rate, decreased proinflammatory cytokines | |
| Acute Pancreatitis | Serum | Dose-dependent | Decreased amylase, lipase, TNF-α, IL-1β, and IL-6 | |
| Liver Ischemia-Reperfusion | - | 4 ng/g body weight (administered) | Reduced TNF-α levels | |
| Tooth Extraction | Gelatin Sponge | 0.05 µg/µL (topical) | Promoted socket bone fill |
Experimental Protocols for In Vivo Analysis
Accurate quantification of this compound in biological samples is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Collection and Preparation
-
Tissue Homogenization:
-
Excise tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
Weigh the frozen tissue and homogenize in 2 volumes of ice-cold methanol containing a deuterated internal standard (e.g., d5-MaR1) to facilitate quantification and account for sample loss during extraction.
-
Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for solid-phase extraction.
-
-
Plasma/Serum Collection:
-
Collect whole blood in EDTA- or heparin-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) and store at -80°C.
-
For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Add 2 volumes of ice-cold methanol with internal standards to the plasma/serum sample.
-
Solid-Phase Extraction (SPE)
SPE is essential for purifying and concentrating lipid mediators from complex biological matrices.
-
Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing through 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Acidify the methanol-extracted sample supernatant to pH ~3.5 with dilute formic or acetic acid. Load the sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities. Follow with a wash of 2 mL of hexane to elute non-polar lipids.
-
Elution: Elute the Maresins and other SPMs with 2 mL of methyl formate or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of methanol/water (1:1, v/v) for LC-MS/MS analysis.
dot
Caption: General experimental workflow for in vivo analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v).
-
Mobile Phase B: Methanol/acetonitrile/acetic acid (e.g., 90:10:0.01, v/v/v).
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to separate the lipid mediators.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Maresin 1: Q1 (parent ion) m/z 359 -> Q3 (fragment ion) m/z 141, 221, or 250.
-
d5-Maresin 1 (Internal Standard): Q1 m/z 364 -> Q3 m/z 221 or 250.
-
-
Identification Criteria: Co-elution with an authentic standard and the presence of characteristic fragment ions.
-
Signaling Pathways of Maresin 1
Maresin 1 exerts its pro-resolving and anti-inflammatory effects by activating specific signaling pathways, primarily through G-protein coupled receptors (GPCRs). One such receptor is LGR6 (Leucine-rich repeat-containing G-protein-coupled receptor 6).
Upon binding to its receptor, MaR1 can activate phospholipase C (PLC) and phospholipase D (PLD). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), which, along with DAG, activates protein kinase C (PKC). These signaling cascades can lead to the modulation of downstream effectors like extracellular signal-regulated kinases (ERK1/2) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). These pathways ultimately regulate cellular responses such as reduced neutrophil infiltration, enhanced macrophage phagocytosis of apoptotic cells, and inhibition of pro-inflammatory cytokine production.
dot
Caption: Simplified signaling cascade initiated by Maresin 1.
Conclusion
The endogenous production of this compound represents a key mechanism for the active resolution of inflammation and the restoration of tissue homeostasis. A thorough understanding of its biosynthetic pathways, cellular sources, and in vivo concentrations is paramount for the development of novel therapeutic strategies targeting inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this potent pro-resolving mediator. Continued research into the biology of this compound holds significant promise for the advancement of treatments for a wide range of inflammatory conditions.
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin - Wikipedia [en.wikipedia.org]
- 3. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss [frontiersin.org]
The Pro-Resolving Power of 7(S)-Maresin 1: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes the maresin family.[1] Maresin 1 (MaR1), and specifically its 7(S) isomer, is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is endogenously produced by macrophages and platelets and plays a crucial role in promoting the resolution of inflammation, tissue protection, and regeneration.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of 7(S)-Maresin 1, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Biosynthesis of Maresin 1
Maresin 1 is synthesized from DHA through a stereospecific enzymatic cascade. In macrophages, the synthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[3] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin intermediate, which is subsequently hydrolyzed to form 7(R)-Maresin 1. A transcellular biosynthesis pathway also exists where platelet 12-LOX initiates the conversion of DHA to the 13S,14S-epoxy-maresin intermediate, which is then transformed by neutrophils into MaR1.
Mechanisms of Anti-Inflammatory Action
This compound exerts its potent anti-inflammatory effects through a multi-pronged approach, targeting key cellular and molecular components of the inflammatory response.
Inhibition of Neutrophil Infiltration and Promotion of Efferocytosis
A hallmark of acute inflammation is the infiltration of neutrophils to the site of injury. 7(S)-MaR1 effectively limits excessive neutrophil accumulation. In a murine model of zymosan-induced peritonitis, MaR1 administered intravenously at doses as low as 0.1 ng/mouse significantly reduced neutrophil infiltration, with doses of 10 ng/mouse leading to a 50-80% reduction. Furthermore, MaR1 promotes the resolution of inflammation by enhancing the clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis. At a concentration of 1 nM, MaR1 was shown to be a potent agonist of efferocytosis, even more so than Resolvin D1.
Modulation of Macrophage Polarization
Macrophages play a dual role in inflammation, with M1-phenotype macrophages being pro-inflammatory and M2-phenotype macrophages contributing to resolution and tissue repair. 7(S)-MaR1 promotes the switch of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This is achieved, in part, through the activation of the nuclear receptor RORα. Studies have shown that MaR1 at concentrations of at least 50 nM can induce this M2 polarity switch in liver macrophages.
Regulation of Inflammatory Signaling Pathways
This compound modulates several key intracellular signaling pathways that are central to the inflammatory response.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. 7(S)-MaR1 has been shown to inhibit the activation of the NF-κB pathway in various inflammatory models, thereby reducing the production of pro-inflammatory cytokines and mediators. This inhibition can occur through the suppression of IκB-α degradation, preventing the translocation of the p65 subunit of NF-κB to the nucleus.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. 7(S)-MaR1 dose-dependently inhibits the activation of the NLRP3 inflammasome. This inhibitory effect is mediated, at least in part, through the cAMP-PKA signaling pathway, leading to the K63-linked ubiquitination of NLRP3.
-
Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the antioxidant response. 7(S)-MaR1 can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protecting against oxidative stress, a key component of inflammatory damage.
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation. 7(S)-MaR1 has been shown to inhibit the phosphorylation of key MAPKs such as p38 and ERK, thereby dampening the inflammatory cascade.
Interaction with Pro-Resolving Receptors
This compound exerts its effects by binding to specific G protein-coupled receptors. One such receptor is the Leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6). The interaction of MaR1 with LGR6 on phagocytes enhances their pro-resolving functions, including phagocytosis and efferocytosis. Another identified nuclear receptor for MaR1 is the Retinoic acid-related orphan receptor α (RORα), which is involved in mediating the M2 polarization of macrophages.
Quantitative Data on the Anti-Inflammatory Effects of this compound
| Biological Effect | Model System | Concentration/Dose of 7(S)-MaR1 | Observed Effect | Reference(s) |
| Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 0.1 - 10 ng/mouse (i.v.) | Up to 50-80% reduction in neutrophil infiltration. | |
| Efferocytosis | Human Macrophages | 1 nM | Potent stimulation of apoptotic neutrophil uptake. | |
| Cytokine Production (IL-6, IL-8) | Human Bronchial Epithelial Cells | 0 - 200 nM | Dose-dependent reduction in IL-6 and IL-8 production. | |
| Macrophage Polarization (M2) | Liver Macrophages | ≥ 50 nM | Induction of M2 phenotype switch. | |
| NLRP3 Inflammasome Activation | Macrophages | Dose-dependent | Inhibition of caspase-1 activation and IL-1β secretion. | |
| Pain Signaling (Capsaicin-induced currents) | Neurons | IC50 = 0.49 ± 0.02 nM | Inhibition of TRPV1 currents. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory properties of this compound.
In Vivo Model: Zymosan-Induced Peritonitis
This model is used to assess the in vivo anti-inflammatory and pro-resolving effects of 7(S)-MaR1, particularly its ability to inhibit neutrophil infiltration.
-
Animals: Male FVB mice (6-8 weeks old).
-
Procedure:
-
Administer 7(S)-MaR1 (0.1 to 10 ng/mouse) or vehicle intravenously (i.v.).
-
After 10 minutes, inject zymosan A (0.1 mg/mouse) intraperitoneally (i.p.) to induce peritonitis.
-
After 4 hours, euthanize the mice and perform peritoneal lavage with sterile saline.
-
Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer and trypan blue exclusion.
-
Identify and quantify neutrophils in the lavage fluid by flow cytometry using anti-Ly6G antibodies or by morphological analysis of stained cytospins.
-
In Vitro Assay: Macrophage Efferocytosis
This assay measures the ability of 7(S)-MaR1 to enhance the phagocytic clearance of apoptotic neutrophils by macrophages.
-
Cells: Human monocyte-derived macrophages and human neutrophils.
-
Procedure:
-
Isolate human neutrophils and induce apoptosis (e.g., by overnight culture).
-
Label apoptotic neutrophils with a fluorescent dye (e.g., CFDA).
-
Culture human monocyte-derived macrophages in 24-well plates.
-
Pre-incubate macrophages with 7(S)-MaR1 (e.g., 1 nM) or vehicle for 15 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 3:1 (neutrophils:macrophages).
-
Incubate for 1 hour to allow for phagocytosis.
-
Wash away non-phagocytosed neutrophils.
-
Quench extracellular fluorescence with trypan blue.
-
Quantify the phagocytosis by measuring the intracellular fluorescence using a plate reader or by flow cytometry.
-
In Vitro Assay: Inhibition of NLRP3 Inflammasome Activation
This assay assesses the inhibitory effect of 7(S)-MaR1 on the activation of the NLRP3 inflammasome in macrophages.
-
Cells: Bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Procedure:
-
Prime the macrophages with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-incubate the primed cells with various concentrations of 7(S)-MaR1 for 1 hour.
-
Activate the NLRP3 inflammasome with a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of secreted IL-1β and IL-18 in the supernatant using ELISA.
-
Analyze cell lysates by Western blotting to detect cleaved caspase-1.
-
In Vitro Assay: Western Blot for NF-κB and MAPK Signaling
This method is used to determine the effect of 7(S)-MaR1 on the activation of key inflammatory signaling pathways.
-
Cells: Various cell types, including macrophages, endothelial cells, or epithelial cells.
-
Procedure:
-
Culture cells and treat with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of 7(S)-MaR1 for a specified time.
-
Lyse the cells to extract total protein or fractionate into nuclear and cytoplasmic extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Anti-Inflammatory Action
Caption: Signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin-1 and Inflammatory Disease [mdpi.com]
Cellular Sources of 7(S)-Maresin 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), a member of the specialized pro-resolving mediators (SPMs), is a potent endogenous lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction. While the biosynthesis and cellular sources of the 7R stereoisomer are well-documented, this guide focuses on its stereoisomer, 7(S)-Maresin 1, also known as 7-epi-Maresin 1 or 7S,14S-dihydroxydocosahexaenoic acid (7S,14S-diHDHA). Understanding the cellular origins and biosynthetic pathways of this specific stereoisomer is critical for developing targeted pro-resolving therapeutics.
Primary Cellular Sources
The production of this compound is primarily attributed to leukocytes, including macrophages, neutrophils, and eosinophils, through pathways involving sequential lipoxygenase (LOX) activities.
1. Macrophages: Human macrophages are a significant source of Maresins. While they are the primary producers of 7(R)-Maresin 1, they also synthesize the 7(S) stereoisomer, 7S,14S-diHDHA[1][2][3][4]. The biosynthesis in macrophages involves a double dioxygenation process without the formation of an epoxide intermediate, which distinguishes it from the 7(R)-Maresin 1 pathway[4].
2. Neutrophils: Human neutrophils are key players in the inflammatory response and contribute to the biosynthesis of various SPMs, including 7S,14S-diHDHA. The production in neutrophils often occurs through the sequential action of different lipoxygenases.
3. Eosinophils: Eosinophils have been identified as efficient producers of certain dihydroxy-DHA derivatives. In murine models, eosinophils were found to produce significantly more 14,20-diHDHA than macrophages or neutrophils, highlighting their potential role in the biosynthesis of dihydroxylated DHA metabolites, including isomers of Maresin 1.
4. Leukocytes (Mixed Population): Studies using mixed populations of human leukocytes (neutrophils, monocytes, and lymphocytes) have demonstrated the production of a novel Maresin 1 stereoisomer, 7S,14R-diHDHA, upon stimulation with inflammatory factors. This highlights the collaborative nature of SPM biosynthesis within the immune cell milieu.
Quantitative Data on this compound Production
The following tables summarize the available quantitative data on the production of Maresin 1 and its stereoisomers by different cell types. It is important to note that direct comparative studies of this compound production across various cell types under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted within the context of the specific experimental conditions used.
Table 1: Maresin 1 Production by Human Macrophages
| Cell Type | Stimulus | Product | Amount (pg/10⁶ cells) | Reference |
| Human Macrophages (Healthy Controls) | Endogenous | Maresin 1 (7R) | 239.1 ± 32 | |
| Human Macrophages (LAP Patients) | Endogenous | Maresin 1 (7R) | 87.8 ± 50 |
Table 2: Dihydroxy-DHA Production by Murine Peritoneal Exudate Cells (PECs)
| Cell Type | Product | Amount (pg/10⁶ cells) | Reference |
| Mouse PECs (Zymosan-induced) | 7,14-diHDHA | 2.70 ± 0.83 | |
| Mouse PECs (Zymosan-induced) | 14,20-diHDHA | 12.51 ± 5.81 | |
| Mouse PECs (Zymosan-induced) | 14,21-diHDHA | 70.25 ± 40.10 | |
| Mouse PECs (Zymosan-induced) | 7,17-diHDHA (Resolvin D5) | 99.06 ± 40.89 |
Table 3: 14,20-diHDHA Production by Isolated Murine Leukocytes
| Cell Type | Stimulus | Product | Amount (pg/10⁶ cells) | Reference |
| Mouse Eosinophils | A23187 (2 µM) | 14,20-diHDHA | ~120 | |
| Mouse Macrophages | A23187 (2 µM) | 14,20-diHDHA | ~20 | |
| Mouse Neutrophils | A23187 (2 µM) | 14,20-diHDHA | ~10 |
Biosynthetic Pathways of this compound
The biosynthesis of this compound (7S,14S-diHDHA) is a multi-step enzymatic process initiated from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). It primarily involves the sequential action of lipoxygenases.
1. Sequential Dioxygenation Pathway for 7S,14S-diHDHA: This pathway is thought to be the main route for 7S,14S-diHDHA production in macrophages and neutrophils.
-
Step 1: 5-Lipoxygenase (5-LOX) Action: The pathway is initiated by the action of 5-LOX on DHA, which introduces a hydroperoxy group at the carbon-7 position to form 7(S)-hydroperoxydocosahexaenoic acid (7(S)-HpDHA). This is then rapidly reduced to 7(S)-hydroxydocosahexaenoic acid (7(S)-HDHA).
-
Step 2: 12-Lipoxygenase (12-LOX) or 15-Lipoxygenase-1 (15-LOX-1) Action: The intermediate 7(S)-HDHA is then further oxygenated by either 12-LOX or 15-LOX-1 at the carbon-14 position to yield 7S,14S-diHDHA.
2. Biosynthesis of 7S,14R-diHDHA in Leukocytes: A novel stereoisomer, 7S,14R-diHDHA, is produced by a mixed population of human leukocytes.
-
Step 1: Cytochrome P450 (CYP) Action: The pathway is initiated by a cytochrome P450 enzyme that hydroxylates DHA at the carbon-14 position to form 14(R)-HDHA.
-
Step 2: 5-Lipoxygenase (5-LOX) Action: 14(R)-HDHA is then converted by 5-LOX to 7S,14R-diHDHA.
Experimental Protocols
1. Isolation and Culture of Human Leukocytes for 7S,14R-diHDHA Production
-
Cell Isolation:
-
Obtain human peripheral blood from healthy donors.
-
Separate neutrophils and mononuclear cells using a Ficoll-Hypaque density gradient.
-
Isolate monocytes from the mononuclear cell fraction by plastic adherence. The non-adherent cells are lymphocytes.
-
Purity of isolated cell populations should be >96% as determined by microscopy and cell viability >95% by trypan blue exclusion.
-
-
Cell Incubation and Stimulation:
-
Combine isolated human leukocytes in a ratio resembling the typical leukocyte profile of healthy adults (e.g., 6 x 10⁶ neutrophils + 5 x 10⁵ monocytes + 3 x 10⁶ lymphocytes) in phosphate-buffered saline (PBS).
-
Add the substrate, 14R-HDHA (e.g., 200 µg), and incubate for 20 minutes at 37°C.
-
Stimulate the cells with a cocktail of inflammatory factors (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, and 100 ng/mL LPS) for 30 minutes at 37°C to promote the biosynthesis of lipid mediators.
-
-
Lipid Mediator Extraction:
-
Terminate the incubations by adding two volumes of ice-cold methanol.
-
Perform solid-phase extraction (SPE) to isolate the lipid mediators.
-
2. LC-MS/MS Method for Quantification of this compound (7S,14S-diHDHA)
This protocol is a general guideline based on methods used for the analysis of specialized pro-resolving mediators.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm) is typically used. For chiral separation to distinguish between stereoisomers, a chiral column (e.g., Chirapak AD-RH 2.1 × 150 mm, 5 µM) is necessary.
-
Mobile Phase: A binary gradient system is commonly employed.
-
Solvent A: Water with 0.1% acetic acid or formic acid.
-
Solvent B: Acetonitrile/Methanol mixture with 0.1% acetic acid or formic acid (e.g., 80:15:0.1, v/v/v).
-
-
Gradient: A linear gradient is used to separate the analytes over a period of approximately 30 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is standard for the analysis of these acidic lipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (Q1) for the analyte and one or more characteristic product ions (Q3).
-
MRM Transitions for diHDHA:
-
Precursor Ion (Q1): m/z 359
-
Product Ions (Q3): Diagnostic fragment ions for 7,14-diHDHA include m/z 221, 217, 177, and 141.
-
-
-
Quantification:
-
Stable isotope-labeled internal standards (e.g., d5-Maresin 1) are added to the samples before extraction to correct for sample loss and matrix effects.
-
A calibration curve is generated using authentic standards of the analyte of interest.
-
Conclusion
The biosynthesis of this compound (7S,14S-diHDHA) and its stereoisomers is a complex process involving multiple cell types and enzymatic pathways. Macrophages and neutrophils are key cellular sources, utilizing sequential lipoxygenase reactions to produce these potent pro-resolving mediators. Further research is needed to fully elucidate the relative contributions of different cell types to the overall this compound pool during the resolution of inflammation and to develop more specific and detailed protocols for their induction and quantification. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic strategies that harness the power of specialized pro-resolving mediators to treat inflammatory diseases.
References
The Pro-Resolving Power of 7(S)-Maresin 1: A Technical Guide to its Role in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a potent regulator of tissue regeneration. This technical guide provides an in-depth analysis of the stereoisomer 7(S)-Maresin 1 (7S,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-DHA), detailing its mechanisms of action, key signaling pathways, and proven efficacy in a range of preclinical models. By promoting the resolution of inflammation and actively stimulating tissue repair processes, this compound presents a promising therapeutic avenue for a variety of regenerative medicine applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling networks modulated by this powerful immunoresolvent.
Introduction: The Resolution of Inflammation and Tissue Repair
The resolution of acute inflammation is a highly coordinated, active process essential for restoring tissue homeostasis and function following injury or infection.[1][2] Failure of this process can lead to chronic inflammation and impaired tissue regeneration.[3][4] Specialized pro-resolving mediators, including Maresin 1, are key endogenous molecules that orchestrate the switch from a pro-inflammatory to a pro-resolving state, thereby bridging the gap between inflammation and tissue repair.[3] MaR1 is biosynthesized by macrophages and has demonstrated potent anti-inflammatory, pro-resolving, and tissue-regenerative actions across various biological systems.
Quantitative Data on the Efficacy of this compound in Tissue Regeneration
The following tables summarize the quantitative effects of this compound across different preclinical models of tissue regeneration.
Table 1: In Vivo Efficacy of Maresin 1 in Tissue Regeneration
| Model System | Species | Dosage | Route of Administration | Key Findings | Reference |
| Planaria Regeneration | Dugesia tigrina | 1-100 nM | In water | Dose-dependently accelerated head reappearance; significant effect at 3-4 days. | |
| Bone Fracture Healing | Mouse | 5 µg/kg | Intraperitoneal | Increased bone volume (5.5 ± 1.4 mm³ vs. 4.0 ± 1.8 mm³ in vehicle) and bone content (45.1 ± 4.2% vs. 35.3 ± 5.2% in vehicle). | |
| Tooth Extraction Socket Healing | Rat | 0.05 µg/µL (131 nM) | Topical | >72% of animals showed complete wound closure at 10 days vs. ~39% in vehicle. | |
| Volumetric Muscle Loss | Mouse | Not specified | Intramuscular | Increased maximal tetanic force at 28 days post-injury. | |
| Spinal Cord Injury | Mouse | 1 µ g/day for 7 days | Intravenous | Improved locomotor recovery and reduced lesion size. | |
| Peripheral Nerve Injury | Mouse | 10 ng/ml | Local application | Promoted neurite outgrowth and functional recovery. |
Table 2: Cellular and Molecular Effects of Maresin 1
| Cell Type | Species | Concentration | Effect | Reference |
| Human Macrophages | Human | 1 nM | Enhanced efferocytosis of apoptotic neutrophils. | |
| Dorsal Root Ganglion Neurons | Mouse | IC₅₀ = 0.49 ± 0.02 nM | Inhibited capsaicin-induced TRPV1 currents. | |
| Human Periodontal Ligament Stem Cells | Human | Not specified | Restored regenerative capacity under inflammatory conditions. | |
| LGR6-expressing HEK293 cells | Human | 10-100 nM | Significantly increased intracellular cAMP accumulation. | |
| Bone Marrow-Derived Macrophages | Mouse | Not specified | Protected against a pro-inflammatory phenotype and induced an anti-inflammatory fate. |
Signaling Pathways Modulated by this compound
This compound exerts its pro-regenerative effects through the activation and inhibition of several key signaling pathways. A primary receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).
LGR6-Mediated Signaling
Binding of MaR1 to LGR6 on phagocytes and stem cells initiates downstream signaling cascades that promote tissue repair and regeneration. This interaction can lead to an increase in intracellular cyclic AMP (cAMP), which is associated with enhanced phagocytosis and efferocytosis. In muscle stem cells, MaR1 engagement of LGR6 promotes proliferation via cAMP, while inhibiting canonical Wnt signaling.
Figure 1: LGR6-mediated signaling pathway of this compound.
Anti-inflammatory and Neuroprotective Pathways
MaR1 also modulates several pathways involved in inflammation and pain. It inhibits the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression. In keratinocytes, 7S-MaR1 has been shown to reduce IL-6 expression by modulating ROS/p38/ERK/NF-κB signaling pathways. Furthermore, MaR1 can inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation. In the context of nerve regeneration, MaR1 has been shown to activate the PI3K-AKT-mTOR pathway, a critical signaling cascade for neurite outgrowth.
Figure 2: Overview of anti-inflammatory and neuroprotective signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on tissue regeneration.
In Vivo Models
-
Animal Model: Brown planaria (Dugesia tigrina) are maintained in spring water at 21°C.
-
Surgical Procedure: The anterior portion of the planaria is surgically removed.
-
Treatment: The remaining posterior portions are placed in spring water containing vehicle or varying concentrations of MaR1 (e.g., 1, 10, 100 nM).
-
Assessment: Regeneration (head reappearance) is monitored and quantified daily for up to 7 days.
-
Animal Model: Adult mice (e.g., C57BL/6) undergo a tibial fracture.
-
Treatment: MaR1 (e.g., 5 µg/kg) or vehicle is administered intraperitoneally.
-
Assessment: Fracture calluses are harvested at different time points (e.g., 7, 14, 21, 28 days) for analysis.
-
Endpoints: Histological analysis for cartilage and bone formation, micro-computed tomography (µCT) for bone volume and density, and biomechanical testing for structural stiffness.
-
Animal Model: Sprague-Dawley rats.
-
Surgical Procedure: The maxillary first molar is extracted.
-
Treatment: A gelatin scaffold containing MaR1 (e.g., 0.05 µg/µL) or vehicle is placed in the socket, with additional topical applications twice a week.
-
Assessment: Wound closure is clinically monitored and photographed. Histological analysis is performed to assess epithelial thickness and wound opening.
In Vitro Assays
-
Cell Culture: Human monocytes are isolated from peripheral blood and differentiated into macrophages.
-
Apoptotic Cell Preparation: Human polymorphonuclear neutrophils (PMNs) are isolated and induced to undergo apoptosis.
-
Co-culture: Macrophages are treated with MaR1 (e.g., 1 nM) or vehicle before being co-cultured with fluorescently labeled apoptotic PMNs.
-
Assessment: The uptake of apoptotic PMNs by macrophages is quantified using flow cytometry or fluorescence microscopy.
-
Cell Culture: Dorsal root ganglia (DRGs) are dissected from newborn mice and either cultured as explants or dissociated into single cells.
-
Treatment: Cultures are treated with varying concentrations of MaR1 (e.g., 0.1-100 ng/ml).
-
Assessment: After a set incubation period (e.g., 36 hours for dissociated cells), neurite length and number are measured using immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and image analysis software.
Analytical Methods
-
Sample Preparation: Biological samples (e.g., serum, tissue homogenates) undergo solid-phase extraction to isolate lipid mediators.
-
Chromatographic Separation: A high-resolution liquid chromatography system with a suitable column (e.g., C18) is used to separate MaR1 from other lipid mediators.
-
Mass Spectrometry Detection: A tandem mass spectrometer is operated in negative electrospray ionization mode to detect and quantify MaR1 based on its specific mass-to-charge ratio and fragmentation pattern.
Experimental and Logical Workflow
The investigation of this compound's role in tissue regeneration typically follows a logical progression from in vitro characterization to in vivo validation.
Figure 3: General experimental workflow for investigating this compound in tissue regeneration.
Conclusion and Future Directions
This compound is a potent pro-resolving mediator with significant therapeutic potential in regenerative medicine. Its ability to enhance the resolution of inflammation, promote the clearance of cellular debris, and directly stimulate the regenerative capacity of various cell types makes it a compelling candidate for further drug development. Future research should focus on elucidating the full range of its receptor interactions, further defining its downstream signaling pathways in different cellular contexts, and evaluating its efficacy and safety in larger animal models of human disease. The development of stable synthetic analogs and novel drug delivery systems will be crucial for translating the promise of this compound into clinical applications for a wide range of inflammatory and degenerative conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 3. mdpi.com [mdpi.com]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7(S)-Maresin 1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation and tissue repair. The 7(S)-Maresin 1 (7(S)-MaR1) is a stereoisomer of MaR1. Accurate and sensitive quantification of 7(S)-MaR1 in biological samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. This document provides detailed application notes and protocols for the quantification of 7(S)-MaR1 in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize reported concentrations of Maresin 1 in various biological samples. While specific quantitative data for the 7(S) isomer is limited in the literature, the methods described are applicable to its analysis.
Table 1: Maresin 1 Levels in Human Biological Samples
| Biological Matrix | Condition | Mean Concentration (pg/mL or pg/10^6 cells) | Reference |
| Plasma | Healthy Volunteers | 73.1 [65.1-84.5] | [1] |
| Plasma | Chronic Rhinosinusitis with Nasal Polyps | Significantly decreased compared to healthy controls | [2] |
| Serum | Healthy (Normal Weight) | Median: 608 | [3] |
| Serum | Overweight | Significantly lower than normal weight | [3] |
| Serum | Obese | Significantly lower than normal weight | [3] |
| Serum | Ulcerative Colitis (Active) | 114.37 (97.22–132.44) | |
| Serum | Ulcerative Colitis (Remission) | 123.93 (118.93–132.08) | |
| Macrophages | Healthy Controls | 239.1 ± 32 | |
| Macrophages | Localized Aggressive Periodontitis | 87.8 ± 50 |
Table 2: Maresin 1 Levels in Animal Models
| Biological Matrix | Animal Model | Condition | Time Point | Mean Concentration (pg/lavage) | Reference |
| Peritoneal Lavage | Murine Peritonitis (Zymosan-induced) | Inflammation | 4h | 2.2 ± 0.4 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Maresin 1 and its isomers from biological fluids like plasma or serum.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Hexane
-
Methyl formate
-
Internal Standards (e.g., d5-MaR1, d8-5S-HETE, d4-LTB4)
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Collection and Stabilization: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 1,200 x g for 10 minutes at 4°C to separate plasma. To stabilize the analytes, immediately add 4 volumes of ice-cold methanol containing deuterated internal standards.
-
Protein Precipitation: Vortex the sample and store at -20°C for at least 45 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 1,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Acidify the supernatant to pH 3.5 with formic acid and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 4 mL of water to remove polar impurities. Subsequently, wash with 5 mL of hexane to remove neutral lipids.
-
Elution: Elute the maresins and other lipid mediators with 9 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column is typically used, for example, a Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1.0 min: 21% B
-
1.5 min: 26% B
-
10 min: 51% B
-
19 min: 66% B
-
25.1-27.6 min: 98% B
-
27.7-31.5 min: 21% B
-
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maresin 1 (and this compound): Q1: m/z 359 -> Q3: m/z 250, 221, 177
-
d5-Maresin 1 (Internal Standard): Q1: m/z 364 -> Q3: m/z 250
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: 300-550°C
-
Nebulizer Gas Pressure: 30-70 psi
-
Drying Gas Flow and Temperature: Optimized for efficient desolvation.
-
Data Analysis:
Quantification is performed using a calibration curve generated from authentic standards of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of this compound in the biological samples is then determined from this calibration curve.
Visualizations
Signaling Pathway of Maresin 1
Caption: Simplified signaling pathway of Maresin 1 leading to anti-inflammatory effects.
Experimental Workflow for Quantification of this compound
References
Application Notes and Protocols for 7(S)-Maresin 1 in In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a stereoisomer of the well-characterized Maresin 1 (MaR1 or 7R-Maresin 1), this compound plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair. These application notes provide detailed protocols and quantitative data for the use of this compound in various in vitro cellular assays, offering a valuable resource for researchers investigating its therapeutic potential in inflammatory diseases.
Maresins, including this compound, are biosynthesized by macrophages and platelets and exert potent anti-inflammatory and pro-resolving actions.[1][2] Their mechanisms of action involve modulating key signaling pathways to reduce pro-inflammatory mediator production and enhance the clearance of apoptotic cells, thereby facilitating the return to tissue homeostasis.[3][4][5]
Data Presentation
The following tables summarize the quantitative effects of Maresin 1 (including both 7S and 7R isomers) observed in various in vitro cellular assays.
Table 1: Pro-Resolving and Anti-Inflammatory Effects of Maresin 1 in Macrophages
| Cell Type | Assay | Treatment | Concentration | Incubation Time | Observed Effect | Citation |
| Human Macrophages | Efferocytosis | Maresin 1 | 1 nM | 15 min pre-incubation | Increased phagocytosis of apoptotic neutrophils | |
| Human Macrophages | Phagocytosis | Maresin 1 | 0.01 - 10 nM | Not specified | Enhanced phagocytosis of E. coli | |
| Murine Macrophages (RAW 264.7) | Cytokine Secretion (LPS-induced) | Maresin 1 | Not specified | Not specified | Suppressed TNF-α, IL-1β, and IL-6 secretion | |
| Aged Murine Bone Marrow-Derived Macrophages | Gene Expression (LPS-induced) | Maresin 1 | Not specified | Not specified | Decreased iNos, IL-1b, IL-6, and TNFa transcript levels |
Table 2: Effects of this compound and Maresin 1 on Other Cell Types
| Cell Type | Assay | Treatment | Concentration | Incubation Time | Observed Effect | Citation |
| Human Keratinocytes (HaCaT) | IL-6 Expression (PM10-induced) | This compound | 20 and 40 µM | 1 h pre-incubation | Reduced IL-6 expression | |
| Human Keratinocytes (HaCaT) | ROS Generation (PM10-induced) | This compound | Not specified | Not specified | Modulated ROS generation | |
| Human Vascular Endothelial Cells (EC) | Monocyte Adhesion (TNF-α induced) | Maresin 1 | 100 nM | 30 min pre-incubation | Attenuated monocyte adhesion | |
| Human Vascular Smooth Muscle Cells (VSMC) | NADPH-oxidase Expression (TNF-α induced) | Maresin 1 | 100 nM | 30 min pre-incubation | Attenuated NOX-1 and NOX-4 expression | |
| Rat Conjunctival Goblet Cells | Mucin Secretion | Maresin 1 | 10⁻¹⁰ - 10⁻⁹ M | Not specified | Increased high molecular weight glycoprotein secretion | |
| Rat Conjunctival Goblet Cells | Intracellular Ca²⁺ | Maresin 1 | 10⁻¹⁰ - 10⁻⁷ M | Not specified | Increased intracellular Ca²⁺ concentration |
Signaling Pathways
This compound and its isomer Maresin 1 exert their cellular effects by modulating several key signaling pathways involved in inflammation and its resolution. The diagram below illustrates the known signaling cascades influenced by Maresin 1.
Figure 1: Signaling pathways modulated by this compound / Maresin 1.
Experimental Protocols
This section provides detailed protocols for key in vitro cellular assays to assess the bioactivity of this compound.
Macrophage Efferocytosis Assay
This protocol details the assessment of the engulfment of apoptotic cells by macrophages, a key pro-resolving function enhanced by this compound.
Figure 2: Experimental workflow for the macrophage efferocytosis assay.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Lymphocyte cell line for apoptosis induction (e.g., Jurkat)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Fluorescent dye for labeling apoptotic cells (e.g., Calcein AM, pHrodo Red)
-
UV transilluminator or other apoptosis-inducing agent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Macrophage Preparation:
-
For THP-1 cells, differentiate into macrophages by treating with 50 ng/mL PMA for 24-48 hours.
-
Plate macrophages in a 24-well plate at a suitable density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere.
-
-
Apoptotic Cell Preparation:
-
Induce apoptosis in Jurkat cells by exposure to UV radiation (e.g., 100 mJ/cm²).
-
Incubate the irradiated cells for 2-4 hours at 37°C to allow apoptosis to proceed.
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic Jurkat cells with a fluorescent dye according to the manufacturer's protocol. For example, use Calcein AM to label viable apoptotic cells.
-
-
Efferocytosis Assay:
-
Pre-treat the adherent macrophages with varying concentrations of this compound (e.g., 0.1-100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Add the labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Co-incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing and Analysis:
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Analyze the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells using either flow cytometry or fluorescence microscopy.
-
Inhibition of Pro-Inflammatory Cytokine Production
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6)
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 1-100 nM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine production. Include appropriate controls (vehicle, LPS alone, this compound alone).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
Cytokine Quantification by ELISA:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody, block non-specific binding, add the collected supernatants and standards, add the detection antibody, followed by the enzyme conjugate, and finally the substrate.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis of MAPK/NF-κB Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins like p38 MAPK, ERK, and the activation of NF-κB.
Materials:
-
Cell line of interest (e.g., HaCaT, macrophages)
-
This compound
-
Stimulant (e.g., PM10, LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-p65)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with the appropriate agonist for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a potent pro-resolving mediator with significant therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to investigate the cellular and molecular mechanisms of this compound in various in vitro models of inflammation. These assays are crucial for understanding its bioactions and for the development of novel resolution-based therapies.
References
- 1. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tabaslab.com [tabaslab.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7(S)-Maresin 1 in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation.[1][2][3] Specifically, the 7(S)-epimer of Maresin 1 demonstrates significant anti-inflammatory and pro-resolving activities, making it a compelling therapeutic candidate for a variety of inflammatory diseases.[4] These application notes provide a comprehensive overview of the use of 7(S)-Maresin 1 in various murine models of inflammation, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this novel mediator.
Mechanism of Action
This compound exerts its pro-resolving effects through multiple mechanisms. It has been shown to inhibit the infiltration of neutrophils, a key cell type in acute inflammation, and to promote the clearance of apoptotic cells by macrophages (efferocytosis).[3] MaR1 can modulate the production of both pro-inflammatory and anti-inflammatory cytokines. Studies have indicated that MaR1 can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response. Furthermore, MaR1 has been found to influence other signaling cascades, including the STAT and MAPK pathways, to resolve inflammation and promote tissue repair.
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound (or Maresin 1, as many studies do not differentiate the specific epimer) administration in various murine models of inflammation.
Table 1: Effects of Maresin 1 on Cytokine Levels in Murine Models of Inflammation
| Inflammation Model | Mouse Strain | MaR1 Dosage & Route | Pro-Inflammatory Cytokines (Fold Change or % Reduction vs. Control) | Anti-Inflammatory Cytokines (Fold Change vs. Control) | Reference |
| Diet-Induced Obesity (Colonic Inflammation) | C57BL/6 | 50 µg/kg/day, oral gavage | TNF-α, IL-1β: Decreased expression | - | |
| Postoperative Neuroinflammation | C57BL/6 | 100 ng/mouse, i.p. | Reduced expression of pro-inflammatory cytokines by macrophages | - | |
| Sepsis (Cecal Ligation and Puncture) | BALB/c | 1 ng/mouse, i.v. | IL-6, TNF-α, IL-1β: Markedly decreased levels | - | |
| Spinal Cord Injury | C57BL/6 | 1 µg, i.v. | IL-6, CXCL1, CXCL2, CCL3, CCL4, CSF3: Reduced expression | - | |
| Colitis (DSS-induced) | Mice | 0.1, 0.3, 1 µ g/animal , e.v. | Decreased levels of inflammatory cytokines | - | |
| Neuropathic Pain (Spared Nerve Injury) | C57BL/6J | 50 µg/kg, oral | No significant change in IL-1β, IL-6, IL-10 | M-CSF: Marginally increased in males |
Table 2: Effects of Maresin 1 on Cellular Infiltration in Murine Models of Inflammation
| Inflammation Model | Mouse Strain | MaR1 Dosage & Route | Effect on Cellular Infiltration | Reference |
| Postoperative Neuroinflammation | Ccr2RFP/+Cx3cr1GFP/+ | 100 ng/mouse, i.p. | Fewer infiltrating macrophages in the hippocampus | |
| Zymosan-Induced Peritonitis | Mice | 0.1 - 10 ng/mouse | Reduced polymorphonuclear neutrophil (PMN) infiltration by 50-80% | |
| Colitis (DSS-induced) | Mice | 0.1, 0.3, 1 µ g/animal , e.v. | Reduced infiltration of neutrophils and macrophages | |
| Spinal Cord Injury | C57BL/6 | 1 µg, i.v. | Increased phagocytic engulfment of neutrophils by macrophages |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in murine models of inflammation.
Protocol 1: Zymosan-Induced Peritonitis
This model is used to study acute inflammation and the resolution phase.
-
Animals: Male FVB mice (8-10 weeks old).
-
Inflammation Induction: Inject 1 ml of a 1 mg/ml zymosan A suspension in sterile saline intraperitoneally (i.p.).
-
This compound Administration:
-
Prepare this compound in sterile saline containing 0.1% ethanol.
-
Administer this compound (in doses ranging from 0.1 ng to 100 ng per mouse) or vehicle control (saline with 0.1% ethanol) via intraperitoneal or intravenous (i.v.) injection immediately after zymosan administration.
-
-
Assessment of Inflammation:
-
At various time points (e.g., 4, 12, 24 hours) post-injection, euthanize mice and perform peritoneal lavage with 5 ml of cold PBS.
-
Collect the peritoneal exudate and centrifuge to pellet the cells.
-
Determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with Wright-Giemsa stain.
-
Measure cytokine and chemokine levels in the cell-free supernatant using ELISA or multiplex assays.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is used to investigate the effects of systemic inflammation on the central nervous system.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
This compound Pre-treatment:
-
Administer this compound (e.g., 100 ng per mouse) or vehicle control intraperitoneally 30 minutes before LPS challenge.
-
-
Inflammation Induction: Inject LPS (from E. coli, serotype O111:B4) at a dose of 1 mg/kg intraperitoneally.
-
Assessment of Neuroinflammation:
-
At 24 hours post-LPS injection, euthanize mice and perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA).
-
Collect brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
Perform immunohistochemistry or immunofluorescence staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) in specific brain regions like the hippocampus.
-
Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using qPCR or ELISA.
-
Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Inflammation Induction: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Administration:
-
Administer this compound (e.g., 50 µg/kg body weight) or vehicle control daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
-
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
-
Analyze the expression of inflammatory cytokines in colon homogenates.
-
Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by this compound to exert its anti-inflammatory and pro-resolving effects.
Caption: this compound Signaling Pathway in Inflammation.
Experimental Workflow
The diagram below outlines a general experimental workflow for investigating the effects of this compound in a murine model of inflammation.
Caption: General Experimental Workflow for this compound.
References
- 1. Maresin 1 attenuates neuroinflammation in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7(S)-Maresin 1 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
7(S)-Maresin 1 (MaR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process once thought to be passive but now recognized as an active biochemical cascade. In the context of the central nervous system (CNS), where uncontrolled inflammation can lead to devastating neuronal damage and functional deficits, MaR1 has emerged as a promising therapeutic candidate. These application notes provide a comprehensive overview of the use of this compound in various preclinical models of neuroinflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Core Applications in Neuroinflammation
Maresin 1 has demonstrated potent anti-inflammatory and pro-resolving effects in a variety of neuroinflammatory conditions. Its therapeutic potential has been explored in models of:
-
Spinal Cord Injury (SCI): MaR1 promotes the clearance of neutrophils and reduces macrophage accumulation at the lesion site, leading to improved functional recovery.[1][2][3][4]
-
Alzheimer's Disease (AD): In AD models, MaR1 improves cognitive function by reducing amyloid-beta (Aβ) induced microglial and astrocyte activation and shifting the cytokine profile from pro-inflammatory to anti-inflammatory.[5]
-
Perioperative Neurocognitive Disorders (PND): MaR1 has been shown to prevent surgery-induced neuroinflammation, glial activation, and blood-brain barrier disruption, thereby improving postoperative memory.
-
Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), a model for MS, MaR1 administration reduces neurological impairment by decreasing the infiltration of pathogenic immune cells into the CNS and promoting an anti-inflammatory environment.
-
Radicular Pain: MaR1 alleviates radicular pain by inhibiting the NLRP3 inflammasome and subsequent pyroptosis in the spinal cord.
-
Sepsis-Associated Encephalopathy: MaR1 attenuates neuroinflammation in septic rats by inhibiting microglial activation and the release of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different neuroinflammation models.
Table 1: Effects of this compound on Inflammatory Cell Infiltration
| Neuroinflammation Model | Species | Treatment Regimen | Key Findings | Reference |
| Spinal Cord Injury | Mouse | 1 µ g/mouse , i.v., daily for 7 days | Accelerated neutrophil clearance and reduced macrophage accumulation in the lesioned spinal cord. | |
| Perioperative Neurocognitive Disorders | Mouse | Pretreatment with MaR1 | Reduced macrophage infiltration into the hippocampus at 24 and 72 hours post-surgery. | |
| Multiple Sclerosis (EAE) | Mouse | 1 µ g/mouse , i.p., daily from onset of clinical signs | Reduced infiltration of CD4+IL-17+ and CD4+IFNγ+ cells into the central nervous system. |
Table 2: Effects of this compound on Cytokine and Chemokine Levels
| Neuroinflammation Model | Species | Treatment Regimen | Key Findings | Reference |
| Spinal Cord Injury | Mouse | 1 µ g/mouse , i.v., daily for 7 days | Significantly reduced levels of CXCL1, CXCL2, CCL3, CCL4, IL-6, and CSF3 in the contused spinal cord. | |
| Alzheimer's Disease (Aβ42-induced) | Mouse | Intra-cerebroventricular injection | Decreased pro-inflammatory cytokines TNF-α, IL-6, and MCP-1; Increased anti-inflammatory cytokine IL-10. | |
| Radicular Pain | Rat | 10 or 100 ng, intrathecal, daily for 3 days | Reduced expression of IL-1β, IL-18, and TNF-α in the spinal dorsal horn. | |
| Sepsis (CLP model) | Rat | 4 ng/g, i.v. | Reduced levels of pro-inflammatory cytokines in the hippocampus. | |
| Cerebral Ischemia/Reperfusion | Mouse | MaR1 treatment | Reduced levels of pro-inflammatory factors IL-1, IL-6, and TNF-α. |
Table 3: Effects of this compound on Cellular Signaling and Function
| Neuroinflammation Model | Cell Type / Tissue | Key Findings | Reference |
| Alzheimer's Disease | Microglia | Increased phagocytosis of amyloid-β. | |
| Radicular Pain | Spinal Dorsal Horn | Inhibited activation of the NLRP3 inflammasome and pyroptosis. | |
| Sepsis | Microglia (BV2 cells) | Inhibited LPS-induced activation of the TLR4-NF-κB-NLRP3 signaling pathway. | |
| Cerebral Ischemia/Reperfusion | Brain Tissue | Upregulated SIRT1 expression, leading to reduced neuroinflammation and mitochondrial damage. | |
| Multiple Sclerosis (EAE) | CD4+ T cells, Macrophages | Promoted metabolic reprogramming towards an anti-inflammatory state. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound.
In Vivo Administration in a Mouse Model of Spinal Cord Injury
Objective: To assess the therapeutic effects of systemically administered this compound on inflammation and functional recovery following spinal cord injury.
Materials:
-
This compound (e.g., from Cayman Chemical)
-
Sterile saline (0.9% NaCl)
-
Ethanol (for stock solution)
-
Adult female mice (e.g., C57BL/6)
-
Surgical instruments for laminectomy and spinal cord contusion
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in ethanol. Store at -80°C.
-
On the day of administration, dilute the stock solution in sterile saline at 37°C to a final concentration of 1 µg per 100 µL. Prepare individual doses for each mouse and use within 15 minutes of preparation.
-
The vehicle control consists of the same concentration of ethanol in saline.
-
-
Spinal Cord Injury Model:
-
Anesthetize the mouse using isoflurane.
-
Perform a laminectomy at the desired spinal level (e.g., T9-T10).
-
Induce a moderate contusion injury using a standardized impactor device.
-
-
Administration of this compound:
-
One hour after the spinal cord injury, administer 1 µg of this compound (or vehicle) in a volume of 100 µL via intravenous (e.g., tail vein) injection.
-
Repeat the administration daily for a period of 7 days.
-
-
Outcome Measures:
-
Behavioral Analysis: Assess locomotor function at regular intervals using a standardized scale (e.g., Basso Mouse Scale for Locomotion).
-
Histological Analysis: At the end of the treatment period, perfuse the animals and collect the spinal cord tissue. Perform immunohistochemistry to assess inflammatory cell infiltration (e.g., neutrophils, macrophages), glial activation, and neuronal survival.
-
Biochemical Analysis: Homogenize spinal cord tissue to measure cytokine and chemokine levels using ELISA or multiplex assays.
-
In Vitro Treatment of Microglia to Assess Anti-Inflammatory Effects
Objective: To investigate the direct effects of this compound on microglial activation and inflammatory responses.
Materials:
-
Microglial cell line (e.g., BV2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for immunofluorescence, Western blotting, or ELISA
Procedure:
-
Cell Culture:
-
Culture BV2 cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for Western blotting) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with this compound at a desired concentration (e.g., 0.5 µmol/L) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 10 mg/mL) to induce an inflammatory response.
-
Include appropriate controls: vehicle-treated cells, LPS-only treated cells, and MaR1-only treated cells.
-
-
Analysis of Microglial Activation:
-
Immunofluorescence: Fix the cells and stain for markers of microglial activation, such as Iba-1. Analyze changes in cell morphology and protein expression using fluorescence microscopy.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of proteins involved in inflammatory signaling pathways, such as NLRP3, cleaved-caspase-1, and components of the NF-κB pathway.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines, such as IL-1β and IL-18.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-resolving and neuroprotective effects through multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Caption: this compound Signaling Pathways in Neuroinflammation.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 2. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. Maresin 1 Improves Cognitive Decline and Ameliorates Inflammation in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), and its stereoisomer 7(S)-Maresin 1, are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Biosynthesized primarily by macrophages, Maresins play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[3][4] These molecules represent a promising therapeutic avenue for a variety of inflammatory conditions. This document provides detailed application notes and protocols for the in vivo administration of this compound, based on findings from preclinical studies.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from various in vivo studies, highlighting the therapeutic potential of this compound across different disease models.
Table 1: Effects of this compound on Inflammatory Markers
| Model | Administration Route | Dosage | Outcome Measure | Result | Reference |
| Spinal Cord Injury (Mouse) | Intravenous | 1 µ g/mouse/day | Cytokine Protein Levels (24h post-injury) | Reduced expression of chemokines (CXC12, CXCL1, CCL3, CCL4, CSF3) and IL-6.[2] | |
| Diet-Induced Obesity (Mouse) | Oral Gavage | 50 µg/kg/day for 10 days | Colonic mRNA Expression of Inflammatory Genes | Decreased expression of IL-1β and TNF-α. | |
| Perioperative Neurocognitive Disorders (Mouse) | Intraperitoneal | Not Specified | Hippocampal GFAP and Iba-1 Immunoreactivity | Significantly reduced surgery-induced neuroinflammation. | |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Intraperitoneal | 1 µ g/mouse/day | Spinal Cord Pro-inflammatory Cytokine Protein Levels | Suppressed levels of various pro-inflammatory cytokines. |
Table 2: Effects of this compound on Cellular and Functional Outcomes
| Model | Administration Route | Dosage | Outcome Measure | Result | Reference |
| Spinal Cord Injury (Mouse) | Intravenous | 1 µ g/mouse/day for 7 days | Macrophage Accumulation in Lesioned Spinal Cord | Significantly reduced at 7 days post-injury. | |
| Spared Nerve Injury (Mouse) | Voluntary Oral Intake | 50 µg/kg/day (days 3-5 post-surgery) | Mechanical Hypersensitivity | Reduced on days 7 and 11 in both male and female mice. | |
| Zymosan-Induced Peritonitis (Mouse) | Not Specified | ng/mouse range | Polymorphonuclear Neutrophil (PMN) Infiltration | Limited PMN infiltration. | |
| Acute Respiratory Distress Syndrome (Mouse) | Intravenous | 10 ng (approx. 0.5 µg/kg) 1h after injury | Lung Neutrophil Counts | Reduced lung inflammation. |
Experimental Protocols
The following are detailed methodologies for the in vivo administration of this compound based on established experimental models.
Protocol 1: Intravenous Administration in a Murine Model of Spinal Cord Injury
This protocol is adapted from a study investigating the neuroprotective effects of Maresin 1 after spinal cord injury.
Objective: To assess the therapeutic efficacy of systemically administered this compound in promoting inflammatory resolution and functional recovery following spinal cord injury.
Materials:
-
This compound (e.g., from Cayman Chemical)
-
Vehicle: 100% Ethanol
-
Sterile Saline (0.9% NaCl)
-
Eppendorf tubes
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in 100% ethanol at a concentration of 100 µg/mL. Store in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Preparation of Injection Solution: On the day of administration, dilute the this compound stock solution in sterile saline at 37°C. For a 1 µg dose per mouse, dilute 10 µl of the stock solution in 100 µl of saline. Prepare the solution in individual Eppendorf tubes for each mouse and use within 15 minutes of preparation.
-
Preparation of Vehicle Solution: Prepare the vehicle control by diluting 10 µl of 100% ethanol in 100 µl of sterile saline at 37°C.
-
Administration: One hour after spinal cord injury, intravenously inject 1 µg of this compound or vehicle. Repeat the injection daily for 7 consecutive days.
Protocol 2: Oral Gavage Administration in a Murine Model of Diet-Induced Obesity and Colitis
This protocol is based on studies evaluating the effects of Maresin 1 on gut inflammation and dysbiosis.
Objective: To investigate the impact of orally administered this compound on colonic inflammation and gut microbiota composition in a diet-induced obesity model.
Materials:
-
This compound
-
Vehicle: Saline solution with 0.1% ethanol
-
Oral gavage needles
Procedure:
-
Animal Model: Induce obesity in mice by feeding a high-fat diet for a specified period.
-
Preparation of Gavage Solution: Prepare the this compound solution at a concentration that allows for the administration of 50 µg/kg body weight in a volume of 100 µL. The vehicle is a saline solution containing 0.1% ethanol.
-
Administration: Administer this compound or vehicle daily via oral gavage for 10 consecutive days.
-
Sample Collection: On the final day of treatment, collect fresh fecal samples for metagenomic analysis. After sacrifice, collect colon tissue for gene expression analysis.
Protocol 3: Intraperitoneal Administration in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is derived from a study assessing the therapeutic potential of Maresin 1 in a model of multiple sclerosis.
Objective: To evaluate the effect of intraperitoneally administered this compound on the pathophysiology of EAE.
Materials:
-
This compound (7R,14S-dihydroxy-4Z, 8E, 10E,12Z, 16Z, 19Z-DHA)
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Induction of EAE: Induce EAE in mice using standard protocols.
-
Preparation of Injection Solution: Dissolve 1 µg of this compound in 200 µL of sterile saline.
-
Administration: Beginning on the first day of clinical signs of EAE, administer daily intraperitoneal injections of 1 µg of this compound or vehicle. Continue injections until the end of the study period (e.g., 21 days post-induction).
Signaling Pathways and Visualizations
This compound exerts its pro-resolving and anti-inflammatory effects through the modulation of several key signaling pathways.
This compound Signaling Pathway
Maresin 1 has been shown to interact with the G protein-coupled receptor LGR6 and the nuclear receptor RORα. Its downstream effects include the inhibition of pro-inflammatory signaling cascades such as NF-κB, STAT, and MAPK pathways, and the activation of the Nrf2 signaling pathway, which upregulates antioxidant responses.
Caption: this compound signaling cascade leading to inflammation resolution.
Experimental Workflow for In Vivo Administration and Analysis
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Logical Relationship of Maresin 1's Pro-Resolving Actions
This diagram outlines the logical flow from the administration of this compound to its ultimate therapeutic effects.
Caption: Logical flow of this compound's pro-resolving actions in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 7(S)-Maresin 1 Effects on Macrophage Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin 1 (MaR1), a member of the specialized pro-resolving mediators (SPMs), is an endogenous lipid mediator biosynthesized by macrophages from docosahexaenoic acid (DHA).[1][2] The specific stereoisomer 7(R),14(S)-dihydroxydocosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid is a potent regulator of inflammation resolution, tissue regeneration, and pain reduction.[1][3] A key aspect of its pro-resolving function is the enhancement of macrophage phagocytosis and efferocytosis—the clearance of apoptotic cells.[1] These actions are critical for the timely removal of pathogens, cellular debris, and apoptotic leukocytes, thereby preventing chronic inflammation and promoting a return to tissue homeostasis. This document provides detailed protocols and quantitative data to facilitate the study of 7(S)-Maresin 1's effects on macrophage phagocytosis, a critical process in innate immunity and tissue repair.
Mechanism of Action: The LGR6 Signaling Pathway
Maresin 1 exerts its pro-phagocytic effects through stereoselective activation of the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), which is expressed on phagocytes. Upon binding to LGR6, MaR1 initiates a downstream signaling cascade that enhances the phagocytic capacity of macrophages. This signaling involves the phosphorylation of several proteins, including ERK and cAMP response element-binding protein (CREB). The activation of this pathway ultimately leads to an increased uptake of pathogens and apoptotic cells, contributing to the resolution of inflammation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its isomers on macrophage phagocytosis and efferocytosis.
Table 1: Effect of Maresin 1 on Macrophage Phagocytosis of E. coli
| Treatment | Concentration | Phagocytosis Enhancement (%) | Cell Type | Reference |
| Maresin 1 | 1 nM | ~20% (Mock-transfected) | Human Macrophages | |
| Maresin 1 | 1 nM | ~60% (LGR6-overexpressing) | Human Macrophages | |
| Maresin 1 | 10 nM | >40% | THP-1 Cells | |
| 12E-MaR1 (isomer) | 10 nM | No significant increase | THP-1 Cells |
Table 2: Effect of Maresin 1 on Macrophage Efferocytosis of Apoptotic Neutrophils
| Treatment | Concentration | Efferocytosis Enhancement (%) | Cell Type | Reference |
| Maresin 1 | 10 pM | ~15% | Human Macrophages | |
| Maresin 1 | 100 pM | ~30% | Human Macrophages | |
| Maresin 1 | 1 nM | ~50% | Human Macrophages | |
| 7S isomer I | 100 nM | ~25% | Human Macrophages | |
| 12E isomer II | 100 nM | ~15% | Human Macrophages | |
| LTB₄ | 100 nM | No significant increase | Human Macrophages |
Experimental Protocols
This section provides detailed protocols for the preparation of macrophages and the execution of a phagocytosis assay to measure the effects of this compound.
I. Preparation of Human Macrophages from Peripheral Blood Monocytes
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes (CD14+ cells) from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation into Macrophages:
-
Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 7 days to allow for differentiation into mature macrophages. Replace the culture medium every 2-3 days.
-
II. Phagocytosis Assay Using Fluorescently Labeled E. coli
This protocol is adapted from methodologies described in studies investigating Maresin 1's effects on macrophage function.
Materials:
-
Differentiated human macrophages in a 24-well plate (1 x 10⁵ cells/well)
-
This compound (and other compounds for testing, e.g., vehicle control, isomers)
-
BacLight Green-labeled E. coli particles
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed the differentiated macrophages into a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment with Maresin 1:
-
Prepare working solutions of this compound in your desired buffer (e.g., PBS with 0.1% ethanol as vehicle). A typical concentration range is 10 pM to 100 nM.
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add the this compound solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Phagocytosis:
-
Add the BacLight Green-labeled E. coli particles to each well at a multiplicity of infection (MOI) of approximately 10:1 (E. coli to macrophage ratio).
-
Incubate the plate at 37°C for 30-60 minutes to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
After the incubation period, aspirate the medium containing non-phagocytosed bacteria.
-
Wash the cells gently three times with cold PBS to remove any remaining extracellular bacteria.
-
Add Trypan Blue solution (1:50 dilution) to each well and incubate for 1-2 minutes at room temperature to quench the fluorescence of any remaining extracellular or surface-bound bacteria.
-
-
Quantification:
-
Wash the cells again with PBS to remove the Trypan Blue.
-
Analyze the cells using either a fluorescence plate reader to measure the total fluorescence intensity per well or a fluorescence microscope to count the number of ingested particles per cell or the percentage of phagocytic cells.
-
III. Efferocytosis Assay Using Apoptotic Neutrophils
This protocol describes the measurement of efferocytosis, the phagocytosis of apoptotic cells, which is a key pro-resolving function enhanced by Maresin 1.
Materials:
-
Differentiated human macrophages
-
Isolated human neutrophils
-
CFDA (Carboxyfluorescein diacetate, succinimidyl ester) or other suitable fluorescent dye
-
This compound and controls
Procedure:
-
Induction of Neutrophil Apoptosis:
-
Isolate neutrophils from fresh human blood.
-
Label the neutrophils with CFDA (10 µM) according to the manufacturer's protocol.
-
Induce apoptosis by incubating the labeled neutrophils overnight in RPMI 1640 medium.
-
-
Efferocytosis Assay:
-
Plate the differentiated macrophages as described in the phagocytosis protocol.
-
Pre-treat the macrophages with this compound or vehicle for 15 minutes.
-
Add the apoptotic, fluorescently labeled neutrophils to the macrophage culture at a ratio of approximately 3:1 (neutrophil:macrophage).
-
Co-incubate for 1 hour at 37°C in 5% CO₂.
-
-
Washing and Quantification:
-
Gently wash away non-phagocytosed neutrophils with PBS.
-
Quench extracellular fluorescence with Trypan Blue.
-
Quantify the number of phagocytosed neutrophils by fluorescence microscopy or flow cytometry.
-
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the pro-resolving actions of this compound on macrophage phagocytosis. By leveraging these standardized methods, researchers can accurately quantify the therapeutic potential of Maresin 1 and related molecules in inflammatory and infectious disease models. The stereoselective and potent nature of Maresin 1's interaction with the LGR6 receptor highlights its significance as a target for the development of novel pro-resolving therapeutics.
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental Design for Studying 7(S)-Maresin 1 Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). They play a crucial role in the resolution of inflammation, tissue regeneration, and pain management. Maresin 1 (MaR1) was the first member of this family to be identified and is characterized by its potent anti-inflammatory and pro-resolving actions. The stereochemistry of these molecules is critical to their biological function. This document focuses on the experimental design for studying the bioactivity of a specific stereoisomer, 7(S)-Maresin 1 (7(S)-MaR1), also referred to as 7(S),14(S)-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid. While much of the literature has focused on the 7R isomer (7(R)-MaR1), emerging research is beginning to elucidate the unique biological activities of 7(S)-MaR1.
These application notes provide a summary of the known bioactivities of 7(S)-MaR1, detailed protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways and experimental workflows.
I. Known Bioactivities of this compound
The bioactivity of this compound is an active area of research. Current studies indicate its involvement in modulating inflammatory responses, particularly in the context of environmental stressors and physical injury.
Table 1: Summary of Reported Bioactivities of this compound
| Biological Context | Model System | Observed Effect of 7(S)-MaR1 | Key Quantitative Data | Reference(s) |
| Skin Inflammation | Human Keratinocytes (HaCaT cells) exposed to Particulate Matter (PM10) | - Inhibition of IL-6 expression- Reduction of Reactive Oxygen Species (ROS) generation- Attenuation of p38 and ERK phosphorylation- Inhibition of NF-κB translocation | - Significant IL-6 inhibition at 40 μM- Reduced PM10-induced ROS production with 40 μM 7(S)-MaR1 | [1] |
| Spinal Cord Injury | Mouse model of spinal cord contusion injury | - Promotes inflammatory resolution- Neuroprotection- Functional neurological recovery | - Daily intravenous injection of 1 μg | [2] |
| Periodontitis | Human subgingival plaque | - Correlation with specific subgingival microbiota | - Data is correlational | [3] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to study the bioactivity of this compound.
Protocol 1: In Vitro Inhibition of PM10-Induced IL-6 Expression in Human Keratinocytes (HaCaT Cells)
This protocol is designed to assess the anti-inflammatory effects of 7(S)-MaR1 on human keratinocytes exposed to particulate matter.
1. Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Cayman Chemical or equivalent)
-
Particulate Matter (PM10)
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6 and a housekeeping gene (e.g., GAPDH)
-
ELISA kit for human IL-6
-
96-well cell culture plates
2. Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HaCaT cells in 96-well plates at a suitable density to reach 80-90% confluency on the day of the experiment.
-
Pre-treat the cells with varying concentrations of 7(S)-MaR1 (e.g., 10, 20, 40 μM) for 1 hour.[1]
-
Following pre-treatment, expose the cells to PM10 (e.g., 400 μg/ml) for 24 hours.[1] Include appropriate vehicle controls for both 7(S)-MaR1 and PM10.
3. Measurement of IL-6 mRNA Expression (qPCR):
-
After the 24-hour incubation, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for human IL-6 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of IL-6 mRNA.
4. Measurement of IL-6 Protein Secretion (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of IL-6 in the supernatant.
Workflow for In Vitro IL-6 Inhibition Assay
Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) Production
This protocol details the measurement of intracellular ROS levels in HaCaT cells to assess the antioxidant activity of 7(S)-MaR1.
1. Materials:
-
HaCaT cells and culture reagents (as in Protocol 1)
-
This compound
-
Particulate Matter (PM10)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
N-acetylcysteine (NAC) as a positive control
-
Black 96-well plates
-
Fluorescence plate reader
2. Cell Culture and Treatment:
-
Seed HaCaT cells in black 96-well plates.
-
Pre-treat cells with 7(S)-MaR1 (e.g., 40 μM) or NAC (e.g., 5 mM) for 1 hour.
-
Load the cells with 10 μM DCFH-DA for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Expose the cells to PM10 (e.g., 400 μg/ml) for a short duration (e.g., 30 minutes).
3. Measurement of ROS:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 3: Western Blot Analysis of p38, ERK, and NF-κB Signaling Pathways
This protocol is for investigating the effect of 7(S)-MaR1 on key inflammatory signaling pathways.
1. Materials:
-
HaCaT cells and culture reagents
-
This compound
-
Particulate Matter (PM10)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-NF-κB p65, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Cell Treatment and Lysate Preparation:
-
Seed HaCaT cells in 6-well plates.
-
Pre-treat with 7(S)-MaR1 (e.g., 40 μM) for 1 hour.
-
Stimulate with PM10 (e.g., 400 μg/ml) for a short duration (e.g., 30 minutes) to observe phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
3. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway of this compound in Keratinocytes
Protocol 4: In Vivo Murine Model of Spinal Cord Injury
This protocol is adapted from a study using 7S,14S-diHDHA to assess its therapeutic potential in a mouse model of spinal cord injury.
1. Animals:
-
Adult female C57BL/6 mice (8-10 weeks old).
-
All procedures should be approved by the institutional animal care and use committee.
2. Spinal Cord Injury (SCI) Model:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a contusion injury using a standardized impactor device.
3. This compound Administration:
-
Prepare a stock solution of this compound in ethanol.
-
On the day of administration, dilute the stock solution in sterile saline to a final concentration of 1 μg in 100 μl.
-
One hour after SCI, administer 100 μl of the 7(S)-MaR1 solution (1 μ g/mouse ) via intravenous (e.g., tail vein) injection.
-
Continue daily injections for a specified period (e.g., 7 days).
-
Administer a vehicle control (e.g., saline with the corresponding concentration of ethanol) to a separate group of mice.
4. Assessment of Functional Recovery:
-
Perform regular behavioral testing to assess motor function (e.g., Basso Mouse Scale - BMS).
-
Assess sensory function using tests such as the von Frey test for mechanical allodynia.
5. Histological and Molecular Analysis:
-
At the end of the experiment, perfuse the animals and collect the spinal cord tissue.
-
Perform histological analysis to assess lesion size, white matter sparing, and cellular infiltration (e.g., using H&E staining, Luxol Fast Blue staining, and immunohistochemistry for immune cell markers).
-
Conduct molecular analyses on spinal cord tissue, such as qPCR for inflammatory cytokines or Western blotting for signaling proteins, as described in the in vitro protocols.
Workflow for In Vivo Spinal Cord Injury Model
III. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided in Table 1. When presenting your results, include measures of central tendency (e.g., mean) and dispersion (e.g., standard error of the mean). Statistical significance should be clearly indicated.
IV. Conclusion
The provided protocols offer a framework for investigating the bioactivity of this compound. As research in this area is ongoing, it is crucial to carefully design experiments with appropriate controls and to consider the specific context of the biological question being addressed. The stereospecific actions of Maresin isomers highlight the importance of using well-characterized synthetic standards in these studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory and degenerative diseases.
References
- 1. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of Maresin-1 ameliorates the physiopathology of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Commercial Sources and Application Notes for Synthetic 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7(S)-Maresin 1 (7(S)-MaR1) is the inactive epimer of the potent pro-resolving lipid mediator Maresin 1 (MaR1). Due to its structural similarity but lack of biological activity in most systems, this compound serves as an ideal negative control for in vitro and in vivo studies investigating the therapeutic potential of Maresin 1. This document provides a comprehensive overview of the commercial sources for synthetic this compound, its biochemical properties, and detailed protocols for its use as a negative control in key cellular assays.
Commercial Availability of Synthetic this compound
Synthetic this compound is available from several reputable suppliers of biochemicals for research purposes. The following table summarizes the key information for sourcing this compound.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Formulation |
| Cayman Chemical | 7-epi Maresin 1 | 13161 | ≥95% | 10 µg, 25 µg, 50 µg, 100 µg | A solution in ethanol |
| MedchemExpress | This compound | HY-116429A | >95% | 10 µg, 25 µg | A solution in ethanol |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Both Cayman Chemical and MedchemExpress explicitly state that this compound is the inactive epimer of Maresin 1 and is intended for use as a negative control[1][2].
Biochemical Context: The Maresin 1 Signaling Pathway
To appreciate the utility of this compound as a negative control, it is essential to understand the signaling pathway of its active counterpart, Maresin 1. MaR1 exerts its pro-resolving and anti-inflammatory effects by binding to specific cell surface and nuclear receptors. The primary receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). Upon binding, MaR1 initiates a signaling cascade that can involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates Protein Kinase C (PKC). Downstream effects include the modulation of inflammatory gene expression and the promotion of pro-resolving cellular functions like efferocytosis (the clearance of apoptotic cells). MaR1 can also signal through the nuclear receptor Retinoic acid-related orphan receptor α (RORα).
The stereochemistry at the 7-position is critical for receptor binding and subsequent signal transduction. The (R) configuration in Maresin 1 is essential for its biological activity, while the (S) configuration in this compound renders the molecule largely inactive in these pathways.
Experimental Protocols
The following are representative protocols for utilizing this compound as a negative control in common cellular assays.
Application Note 1: In Vitro Macrophage Efferocytosis Assay
Objective: To assess the ability of Maresin 1 to enhance the phagocytic clearance of apoptotic cells by macrophages, using this compound as a negative control.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).
-
Apoptotic cells (e.g., Jurkat T cells or neutrophils induced to undergo apoptosis).
-
Fluorescent labels for apoptotic cells (e.g., pHrodo Red SE) and macrophages (e.g., CellTracker Green CMFDA).
-
Maresin 1 (Cayman Chemical, Cat. No. 10878 or equivalent).
-
This compound (Cayman Chemical, Cat. No. 13161 or equivalent).
-
Vehicle control (e.g., ethanol, the solvent for Maresin 1 and its epimer).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Preparation of Macrophages: Plate macrophages in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and equilibrate.
-
Induction and Labeling of Apoptotic Cells: Induce apoptosis in Jurkat cells or neutrophils (e.g., by UV irradiation or staurosporine treatment). Stain the apoptotic cells with a pH-sensitive fluorescent dye like pHrodo Red SE, which fluoresces in the acidic environment of the phagosome.
-
Treatment of Macrophages: Prepare working solutions of Maresin 1, this compound, and the vehicle control in cell culture medium. A typical concentration range for Maresin 1 is 0.1-100 nM. The concentration of this compound should match that of Maresin 1.
-
Group 1 (Vehicle Control): Treat macrophages with the vehicle.
-
Group 2 (Maresin 1): Treat macrophages with the desired concentration of Maresin 1.
-
Group 3 (this compound Negative Control): Treat macrophages with the same concentration of this compound.
-
-
Co-incubation: Add the fluorescently labeled apoptotic cells to the treated macrophages at a ratio of approximately 3:1 (apoptotic cells to macrophages).
-
Efferocytosis: Incubate the co-culture for a defined period (e.g., 60-90 minutes) at 37°C to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Gently harvest the macrophages and analyze the fluorescence intensity. An increase in the pHrodo Red signal indicates successful engulfment and phagosome acidification.
-
Fluorescence Microscopy: Wash the cells to remove non-engulfed apoptotic cells and visualize the macrophages. Quantify the number of engulfed cells per macrophage.
-
Expected Outcome: Macrophages treated with Maresin 1 should exhibit a significant increase in the engulfment of apoptotic cells compared to the vehicle control. In contrast, macrophages treated with this compound are expected to show no significant increase in efferocytosis, similar to the vehicle control.
Application Note 2: Anti-inflammatory Cytokine Production Assay
Objective: To evaluate the ability of Maresin 1 to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus, using this compound as a negative control.
Materials:
-
Immune cells (e.g., primary macrophages, microglia, or a relevant cell line).
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Maresin 1.
-
This compound.
-
Vehicle control.
-
ELISA kit for the target cytokine (e.g., TNF-α, IL-6).
-
Cell culture supplies.
Protocol:
-
Cell Culture: Plate the immune cells and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with Maresin 1, this compound, or vehicle at the desired concentrations for a specific duration (e.g., 30-60 minutes).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control group.
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the target pro-inflammatory cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
Expected Outcome: Cells stimulated with LPS in the presence of vehicle will show a high level of cytokine production. Pre-treatment with Maresin 1 is expected to significantly reduce the amount of secreted cytokine. The this compound treated group should exhibit cytokine levels comparable to the LPS-only group, demonstrating its lack of anti-inflammatory activity.
Important Considerations: While this compound is widely regarded as an inactive control, a recent study has suggested it may have some biological activity in human keratinocytes, where it was shown to reduce IL-6 expression induced by particulate matter. Researchers should be aware of this potential context-dependent activity and may need to validate its inactivity in their specific experimental system.
Synthetic this compound is an indispensable tool for researchers investigating the biology of Maresin 1. Its commercial availability and well-defined role as a negative control allow for rigorous and well-controlled experiments to elucidate the pro-resolving and anti-inflammatory functions of its active epimer, Maresin 1. The protocols provided herein offer a framework for its application in key cellular assays relevant to inflammation research and drug development.
References
Troubleshooting & Optimization
improving stability of 7(S)-Maresin 1 in solution
Welcome to the Technical Support Center for 7(S)-Maresin 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this specialized pro-resolving mediator in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and use of this compound solutions.
Q1: What is the recommended solvent for storing a stock solution of this compound?
A1: The recommended solvent for long-term storage of this compound is ethanol.[1][2] Commercial preparations are typically supplied in ethanol. For optimal stability, stock solutions in ethanol should be stored at -80°C.[1][2]
Q2: I observe diminished or no biological activity of my this compound in my experiments. What could be the cause?
A2: Loss of bioactivity is a common issue and can stem from several factors related to compound stability. Here are the primary aspects to consider:
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Improper Storage: this compound is sensitive to temperature fluctuations. Ensure your stock solution is consistently stored at -80°C.[1]
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Solvent Choice for Working Solutions: While DMSO and DMF are common laboratory solvents, Maresins can isomerize and degrade in these solvents. It is recommended to minimize the time this compound is in these solvents before use.
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Aqueous Solution Instability: this compound has very low solubility and stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day. Prepare aqueous dilutions immediately before your experiment.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is best practice to aliquot your stock solution upon receipt to minimize the number of times the main stock is warmed.
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Exposure to Air and Light: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. Protect solutions from excessive exposure to air and light. Purging the solvent with an inert gas like nitrogen or argon before preparing solutions can help mitigate oxidation.
Q3: Can I prepare a stock solution of this compound in DMSO or DMF?
A3: While this compound is soluble in DMSO and DMF, it is important to be aware that these solvents can promote isomerization and degradation. If you must use these solvents, prepare the solution immediately before the experiment and avoid long-term storage. For cell-based assays, ensure the final concentration of DMSO or DMF is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: My LC-MS/MS analysis shows multiple peaks for my this compound standard. What could be the reason?
A4: The appearance of multiple peaks can indicate the presence of isomers or degradation products. This can be caused by:
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Isomerization: As mentioned, solvents like DMSO and DMF can cause isomerization.
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Degradation: Exposure to air, light, or non-optimal temperatures can lead to the formation of degradation products. The labile 13,14-epoxy-maresin intermediate can non-enzymatically hydrolyze to various inactive dihydroxy-docosahexaenoic acid products.
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Contamination: Ensure that all vials, solvents, and equipment used for analysis are clean and free of contaminants.
To troubleshoot, it is recommended to analyze a freshly prepared solution from a new aliquot of the stock solution stored under optimal conditions.
Q5: How should I prepare my this compound for in vivo or in vitro experiments?
A5: For most biological experiments, a dilution of the ethanol stock solution into an aqueous buffer or isotonic saline is required. It is crucial to make these dilutions immediately before use. Due to the low aqueous solubility of this compound (approximately 0.05 mg/mL in PBS, pH 7.2), ensure that the final concentration in your experiment does not exceed its solubility limit to avoid precipitation.
Stability of this compound in Various Solvents
The stability of this compound is highly dependent on the storage conditions and the solvent used. The following table summarizes the known stability information.
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| Ethanol | -80°C | ≥ 1 year | Recommended for long-term storage of stock solutions. |
| DMSO | -80°C or -20°C | Short-term, prepare fresh | Can cause isomerization and degradation. Avoid long-term storage. |
| DMF | -80°C or -20°C | Short-term, prepare fresh | Can cause isomerization and degradation. Avoid long-term storage. |
| Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for more than one day | Low solubility and stability. Prepare immediately before use. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under defined storage conditions using LC-MS/MS.
1. Materials and Reagents:
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This compound
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High-purity solvent (e.g., ethanol, DMSO)
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Deuterated Maresin 1 internal standard (e.g., Maresin 1-d5)
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LC-MS grade solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid)
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Autosampler vials
2. Preparation of Standard and Test Solutions:
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Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
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Prepare a stock solution of the internal standard (IS) in ethanol at a known concentration.
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From the this compound stock, prepare multiple aliquots of the test solution at a lower concentration (e.g., 10 µg/mL) in the solvent to be tested.
3. Storage and Sampling:
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Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from storage.
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Immediately before analysis, spike the sample with the internal standard to a final known concentration.
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Prepare a calibration curve using freshly prepared standards of this compound with the same concentration of the internal standard.
4. LC-MS/MS Analysis:
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Use a suitable C18 reversed-phase column.
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Employ a mobile phase gradient, for example, a mixture of methanol/water/acetic acid.
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Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
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Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
5. Data Analysis:
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Quantify the concentration of this compound in each sample at each time point using the calibration curve and the signal from the internal standard.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
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Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Logical Workflow for Troubleshooting Loss of this compound Activity
Signaling Pathways of Maresin 1
Maresin 1 exerts its pro-resolving and anti-inflammatory effects through various signaling pathways. It has been shown to interact with the G-protein coupled receptor LGR6 and also influence other downstream signaling cascades.
References
Navigating the Intricacies of 7(S)-Maresin 1 Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 7(S)-Maresin 1, a potent pro-resolving lipid mediator, presents a significant challenge for synthetic chemists. Its complex structure, featuring a conjugated triene system and multiple stereocenters, demands precise control over reaction conditions to achieve the desired isomer with high purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of this vital molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main hurdles in the synthesis of this compound revolve around three key areas:
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Stereochemical Control: Establishing the correct (S) configuration at the C7 position and maintaining the geometry of the six double bonds is paramount and requires highly selective reactions.
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Construction of the Conjugated Triene System: The formation of the Z,E,E-conjugated triene is often challenging and can be prone to isomerization.
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Purification: The final product and its intermediates are often unstable and can exist as a mixture of closely related isomers, making purification difficult.
Q2: How can I improve the stereoselectivity of the C7 hydroxyl group?
A2: Achieving the desired 7(S) stereochemistry often involves an asymmetric reduction of a ketone precursor. Ru-catalyzed asymmetric reduction is a commonly employed method. To troubleshoot low stereoselectivity, consider the following:
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Catalyst Choice: The choice of the chiral ligand on the ruthenium catalyst is critical. Experiment with different commercially available or custom-synthesized ligands.
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Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome. A systematic optimization of these parameters is recommended.
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Substrate Purity: Impurities in the ketone precursor can sometimes interfere with the catalyst, leading to reduced selectivity. Ensure the starting material is of high purity.
Q3: My Suzuki-Miyaura coupling to form the conjugated triene is giving low yields. What can I do?
A3: The Pd-catalyzed Suzuki-Miyaura coupling is a powerful tool for constructing the triene system, but it can be sensitive. For low yields, consider these points:
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Catalyst and Ligand: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh and active. The choice of phosphine ligand can also significantly impact the reaction.
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Base: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃) are crucial. Ensure the base is anhydrous and finely powdered for optimal reactivity.
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Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the palladium catalyst.
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Boronic Acid/Ester Quality: Boronic acids can be prone to degradation. Using freshly prepared or high-purity boronic acids or their more stable pinacol esters is recommended.
Q4: I'm observing isomerization of the double bonds during the synthesis. How can I prevent this?
A4: The polyunsaturated nature of Maresin 1 makes it susceptible to isomerization, especially when exposed to light, acid, or heat.
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Protecting Groups: Employ robust protecting groups for the hydroxyl functions that can be removed under mild conditions.
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Reaction Conditions: Use mild reaction conditions whenever possible. For example, when removing silyl protecting groups, use fluoride sources buffered with acetic acid to avoid strongly basic or acidic conditions.
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Workup and Purification: Minimize exposure to light and perform purification steps at low temperatures if possible. Use de-gassed solvents for chromatography.
Troubleshooting Guides
Problem 1: Low Z-Selectivity in Wittig Reaction for C4-C5 Double Bond
The formation of the cis double bond at the C4-C5 position is often achieved via a Wittig reaction. Poor Z-selectivity can lead to a mixture of isomers that are difficult to separate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a stabilized ylide | Switch to a non-stabilized or semi-stabilized ylide. | Increased proportion of the Z-isomer. |
| Presence of lithium salts | Prepare the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) to generate a "salt-free" ylide. | Enhanced Z-selectivity. |
| High reaction temperature | Perform the Wittig reaction at low temperatures (e.g., -78 °C) to favor the kinetic product. | Improved Z:E ratio. |
| Solvent effects | Use non-polar solvents like THF or toluene. | May favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene. |
Problem 2: Incomplete Suzuki-Miyaura Coupling
Failure to achieve complete conversion in the Suzuki-Miyaura coupling step results in the presence of unreacted starting materials, complicating purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Ensure rigorous degassing of the reaction mixture. | Increased conversion to the desired product. |
| Poor Quality Boronic Acid | Use freshly prepared boronic acid or a more stable derivative like a pinacol ester. | Improved reaction efficiency and reduced side products from boronic acid decomposition. |
| Insufficient Base | Increase the equivalents of the base or switch to a stronger, non-nucleophilic base. | Facilitation of the transmetalation step and driving the reaction to completion. |
| Steric Hindrance | Use a bulkier phosphine ligand to promote reductive elimination. | Overcoming steric hindrance and improving the coupling yield. |
Problem 3: Difficulty in Purifying Diastereomers
The presence of the 7(R) epimer (Maresin 1) as a contaminant can be a significant purification challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Resolution on Standard Silica Gel | Employ chiral chromatography (e.g., using a chiral stationary phase like a polysaccharide-based column). | Separation of the 7(S) and 7(R) diastereomers.[1] |
| Co-elution of Isomers | Optimize the mobile phase in HPLC. A reverse-phase C18 column with a carefully optimized methanol/water/acetic acid gradient can sometimes resolve closely related isomers. | Improved separation of the desired product from its isomers. |
| Product Degradation on Column | Use a less acidic or basic stationary phase. Perform chromatography at lower temperatures. | Minimized degradation of the sensitive polyunsaturated product during purification. |
Experimental Protocols & Data
Illustrative Synthetic Scheme for this compound
The total synthesis of this compound is a multi-step process. Below is a generalized workflow highlighting the key transformations.
Caption: A generalized synthetic workflow for this compound.
Comparative Data for Key Synthetic Steps (Illustrative)
| Step | Reaction | Typical Conditions | Reported Yield Range | Key Challenges |
| 1 | Asymmetric Reduction | RuCl₂(R)-BINAP, H₂, EtOH, 50 °C, 24h | 85-95% (ee >95%) | Catalyst activity, enantioselectivity |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 60 °C, 12h | 60-80% | Catalyst deactivation, boronic acid stability, side reactions |
| 3 | Wittig Reaction | n-BuLi, THF, -78 °C to rt, 4h | 70-85% (Z:E > 95:5) | Achieving high Z-selectivity, ylide stability |
| 4 | Deprotection | TBAF, THF, 0 °C, 1h | 80-90% | Isomerization, product instability |
Note: The yields and conditions are illustrative and can vary significantly based on the specific substrate and reagents used.
Maresin 1 Signaling Pathway
Maresin 1 exerts its pro-resolving effects by binding to the G-protein coupled receptor LGR6. This interaction initiates a signaling cascade that ultimately leads to the dampening of inflammation and promotion of tissue repair.
Caption: Simplified signaling pathway of this compound via the LGR6 receptor.
This technical support guide is intended to provide a starting point for troubleshooting the synthesis of this compound. The inherent complexity and sensitivity of this molecule require careful attention to detail and optimization at each step. For more specific guidance, consulting the detailed experimental procedures in the primary literature is highly recommended.
References
Technical Support Center: Overcoming Poor Solubility of 7(S)-Maresin 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 7(S)-Maresin 1 (7(S)-MaR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
This compound is the 7(S)-epimer of Maresin 1 (MaR1) and is often used as a negative control in experiments to highlight the stereospecific actions of the biologically active 7(R)-MaR1.[1] Maresin 1 is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[2][3]
Q2: What are the known solvents for this compound?
This compound, like its 7(R)-epimer, is soluble in organic solvents. Commercially, it is often supplied as a solution in ethanol. Data from suppliers indicates solubility in the following solvents:
| Solvent | Concentration |
| Ethanol | ≥ 50 mg/mL |
| DMSO | ≥ 50 mg/mL |
| DMF | ≥ 50 mg/mL |
This data is compiled from publicly available information and may vary slightly between suppliers.
Q3: How soluble is this compound in aqueous buffers?
The solubility of Maresin 1 and its epimers in aqueous buffers is very low. For instance, the solubility of Maresin 1 in phosphate-buffered saline (PBS, pH 7.2) is approximately 0.05 mg/mL. It is expected that this compound has similarly limited aqueous solubility.
Troubleshooting Guide: Preparing this compound Solutions
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Precipitation Observed When Diluting Organic Stock in Aqueous Buffer
Cause: This is a common issue due to the hydrophobic nature of lipid mediators like this compound. When the organic solvent is diluted in an aqueous medium, the lipid can rapidly come out of solution.
Solutions:
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Two-Step Dilution: First, dilute the ethanol stock of this compound into a small volume of a less polar solvent that is miscible with your final aqueous buffer, if your experimental system allows. Then, add this intermediate dilution to the final aqueous buffer with gentle mixing.
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Vortexing During Dilution: Add the organic stock solution dropwise to the aqueous buffer while continuously vortexing. This rapid dispersion can help prevent the formation of localized high concentrations that are prone to precipitation.[4]
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Use of a Carrier Protein: For cell culture experiments, bovine serum albumin (BSA) can be used to help solubilize and stabilize this compound in aqueous media.
Experimental Protocol: Preparing a this compound Working Solution with BSA for Cell Culture
-
Start with a stock solution of this compound in ethanol.
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In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution.
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Under sterile conditions, add an appropriate volume of cell culture medium containing fatty acid-free BSA (e.g., 0.1% w/v) to the tube.
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Gently vortex the solution for 30 seconds to ensure thorough mixing.
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Use this working solution immediately in your cell culture experiments.
Issue 2: Low Bioavailability or Inconsistent Results in In Vivo Studies
Cause: The poor aqueous solubility of this compound can lead to low bioavailability when administered in simple aqueous vehicles. The compound may precipitate at the injection site, leading to inconsistent absorption and variable experimental outcomes.
Solutions:
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility and stability.[5] Alpha-cyclodextrin has been shown to help dissolve fatty acids and complex lipids in aqueous solutions.
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Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility, stability, and delivery to target tissues.
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Use of Co-solvents: A mixture of solvents can be used to improve solubility. For example, a vehicle containing a small percentage of ethanol or DMSO in saline can be used for injections, though care must be taken to ensure the solvent concentration is not toxic to the animals. In one study, Maresin 1 was administered intravenously in a vehicle of 10% ethanol in saline.
Experimental Workflow: Preparing a Cyclodextrin Inclusion Complex
Issue 3: Degradation of this compound in Solution
Cause: Like other polyunsaturated fatty acid metabolites, this compound can be susceptible to degradation, particularly at non-neutral pH and in the presence of oxygen. The stability of similar compounds can be pH-dependent.
Solutions:
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pH Control: Prepare solutions in a buffered system at a pH close to neutral (pH 7.2-7.4) unless your experimental protocol requires otherwise.
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Storage: Store stock solutions in an organic solvent at -80°C as recommended by the supplier. Prepare aqueous working solutions fresh for each experiment and use them immediately.
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Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize degradation from repeated temperature changes.
Maresin 1 Signaling Pathway
Maresin 1 (the active 7(R)-epimer) exerts its biological effects through specific signaling pathways. While this compound is used as a negative control, understanding the signaling of the active form is crucial for interpreting experimental results. Maresin 1 has been shown to activate G protein-coupled receptors, leading to downstream signaling cascades that ultimately regulate cellular responses involved in the resolution of inflammation.
This diagram illustrates a simplified signaling cascade initiated by Maresin 1 binding to its receptor, LGR6. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC) and CaMKII, ultimately resulting in the activation of downstream effectors like ERK1/2 that contribute to the pro-resolving effects of Maresin 1.
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 7(S)-Maresin 1 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7(S)-Maresin 1 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a specialized pro-resolving mediator (SPM), is primarily caused by enzymatic activity, oxidation, and chemical instability related to pH, temperature, and light exposure. Lipoxygenases and other enzymes present in biological samples can metabolize Maresin 1. Its conjugated triene system makes it susceptible to oxidation. Non-enzymatic hydrolysis can also lead to the formation of the less active isomer, 7-epi-Maresin 1.
Q2: What is the optimal temperature for storing samples and extracts containing this compound?
A2: To minimize enzymatic activity and chemical degradation, it is crucial to keep biological samples and extracts cold. Samples should be processed on ice whenever possible. For long-term storage, lipid extracts should be kept under an inert gas (like nitrogen or argon) at -80°C.[1] Multiple freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: How can I prevent enzymatic degradation of this compound upon sample collection?
A3: Enzymatic degradation can be minimized by immediately quenching enzymatic activity upon sample collection. This can be achieved by adding two volumes of ice-cold methanol to the sample, which helps to precipitate proteins and inhibit enzyme function.[1] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is a common practice, followed by homogenization in a cold solvent containing antioxidants. Heat treatment has also been shown to be effective in inactivating lipases in tissue samples.[2]
Q4: What antioxidants are recommended to prevent the oxidation of this compound?
A4: To prevent oxidation, it is advisable to add antioxidants to the extraction solvent. A common choice is a mixture of butylated hydroxytoluene (BHT) and triphenylphosphine (TPP). These antioxidants help to protect the double bonds in the Maresin 1 molecule from radical-mediated oxidation.
Q5: How does pH affect the stability of this compound?
A5: The stability of Maresin 1 is pH-dependent. Acidic conditions can promote the hydrolysis of the epoxide precursor of Maresin 1, potentially leading to the formation of inactive byproducts. During solid-phase extraction (SPE), it is important to carefully control the pH of the loading and washing solutions to ensure optimal recovery and stability. While some protocols suggest the addition of a small percentage of acetic acid to aid in the extraction of lipid mediators, it is crucial to optimize this concentration to avoid degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in LC-MS/MS | Degradation during sample collection and processing. | Immediately add cold methanol with antioxidants (e.g., BHT, TPP) to the sample upon collection. Keep samples on ice throughout the extraction process. |
| Inefficient extraction from the biological matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure the sorbent is appropriate for lipid mediators and that the pH of the loading and washing steps is optimal. | |
| Insufficient sample concentration. | For samples with low endogenous levels, consider using a larger starting volume or a more efficient concentration method post-extraction. | |
| Matrix effects (ion suppression) in the mass spectrometer. | Improve sample cleanup to remove interfering substances. A more rigorous SPE protocol or the use of a different ionization source might be necessary. Diluting the sample can also mitigate matrix effects. | |
| Poor peak shape (fronting, tailing, or splitting) in chromatogram | Column contamination or degradation. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. Ensure the mobile phase pH is within the column's recommended range. |
| Inappropriate mobile phase composition. | Optimize the mobile phase gradient and composition. Ensure that the solvents are of high purity (LC-MS grade) and are properly degassed. | |
| Sample overload on the analytical column. | Reduce the injection volume or dilute the sample. | |
| High background noise in mass spectrum | Contamination from solvents, glassware, or the LC-MS system. | Use high-purity solvents and thoroughly clean all glassware. Regularly clean the ion source of the mass spectrometer. |
| Presence of interfering compounds from the sample matrix. | Enhance the sample cleanup procedure, for instance, by using a more selective SPE sorbent. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure accurate mixing of solvents. | |
| Air bubbles in the LC system. | Properly degas the mobile phases and purge the pump to remove any trapped air. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Lavage Fluid)
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Sample Collection and Stabilization:
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Collect the biological fluid and immediately add two volumes of ice-cold methanol containing 0.02% BHT and 0.02% TPP.
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Vortex the sample for 30 seconds and then store it on ice.
-
-
Protein Precipitation:
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Centrifuge the sample at 1,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
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Load the supernatant onto the conditioned SPE cartridge.
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Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
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Elute the lipid mediators with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: Extraction of this compound from Tissues
-
Tissue Homogenization:
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Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
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Homogenize the frozen tissue in 2 volumes of ice-cold methanol containing 0.02% BHT and 0.02% TPP using a mechanical homogenizer.
-
-
Lipid Extraction:
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Follow the protein precipitation and solid-phase extraction steps as outlined in Protocol 1.
-
Visualizations
Caption: Workflow for the extraction of this compound from biological samples.
Caption: Logical troubleshooting flow for low this compound signal in LC-MS/MS.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7(S)-Maresin 1 Bioassay Variability
Welcome to the technical support center for 7(S)-Maresin 1 bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specialized pro-resolving mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound treatment shows inconsistent or no effect in my bioassay. What are the potential causes?
A1: Variability in this compound bioassays can stem from several factors, ranging from reagent handling to cellular responses. A primary consideration is that this compound is the 7(S)-epimer of Maresin 1 (MaR1) and is sometimes used as a negative control due to its presumed lower activity compared to the 7(R) form (MaR1)[1]. However, some studies suggest it can have modulatory effects[2].
Troubleshooting Steps:
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Confirm Reagent Integrity:
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Purity and Identity: Verify the purity and stereochemistry of your this compound stock via the supplier's certificate of analysis.
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Storage: this compound is a lipid that can degrade. Store it under inert gas (argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles.
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Solvent Effects: Ensure the solvent used to dissolve this compound (e.g., ethanol) is evaporated or diluted to a final concentration that does not affect your cells. Always include a vehicle control in your experiments.
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Review Experimental Design:
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Dose-Response: Have you performed a comprehensive dose-response curve? The effective concentration of lipid mediators can be narrow and cell-type specific.
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Time-Course: Are you observing the cellular response at the optimal time point? Effects of specialized pro-resolving mediators can be rapid and transient.
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Cell Health and Passage Number: Use cells at a low passage number and ensure high viability (>95%) before starting the experiment. Cellular responses can change with repeated passaging.
-
-
Consider the Biological Context:
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Receptor Expression: The primary receptor for Maresin 1 is the G-protein coupled receptor LGR6[3]. While the receptor for this compound is not as well-defined, its effects may depend on the expression level of related receptors in your cell type.
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Cellular Activation State: The effect of pro-resolving mediators can be more pronounced in the context of an inflammatory challenge (e.g., pre-treatment with LPS or TNF-α).
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Q2: I am observing high background noise in my cytokine ELISA after treating cells with this compound. How can I reduce this?
A2: High background in an ELISA can mask the true effect of your treatment. This issue is often related to the assay protocol itself rather than the specific activity of this compound.
Troubleshooting Steps:
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Inadequate Washing: Insufficient washing between steps is a common cause of high background. Increase the number of wash cycles (e.g., from 3 to 5) and ensure complete aspiration of the wash buffer from the wells[4].
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Blocking Inefficiency: The blocking buffer may not be optimal. Try increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extending the blocking incubation time[5].
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Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample. Ensure you are using high-quality, specific antibodies.
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Substrate Issues: If the substrate solution develops color before being added to the wells, it may be contaminated. Use fresh substrate for each experiment.
| Common ELISA Issue | Potential Cause | Recommended Solution |
| High Background | Incomplete washing | Increase wash steps to 5 cycles; ensure complete buffer removal. |
| Ineffective blocking | Increase blocking buffer concentration or incubation time (e.g., 1 hour). | |
| Antibody cross-reactivity | Use highly specific monoclonal antibodies if available. | |
| Contaminated substrate | Use fresh, colorless substrate solution. | |
| No Signal | Inactive reagents | Check expiration dates and storage conditions of antibodies and enzymes. |
| Incorrect assay buffer | Ensure the pH and composition of buffers are correct. | |
| Target below detection limit | Concentrate your sample or use a more sensitive ELISA kit. | |
| Poor Standard Curve | Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous solutions. |
| Degraded standard | Prepare fresh standard dilutions for each assay. |
Q3: My neutrophil chemotaxis assay results are highly variable when using this compound. What are the critical parameters to control?
A3: Neutrophil chemotaxis assays are notoriously sensitive to technical variability due to the delicate nature of primary neutrophils.
Troubleshooting Steps:
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Neutrophil Isolation and Handling:
-
Isolation Method: Use a standardized neutrophil isolation protocol (e.g., Ficoll-Paque gradient followed by dextran sedimentation) to ensure high purity (>95% CD15+ cells). Avoid harsh vortexing or temperature changes.
-
Cell Viability: Work quickly and keep cells on ice to maintain viability. Use freshly isolated neutrophils, as their responsiveness declines within hours.
-
Cell Density: Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to non-specific migration.
-
-
Chemoattractant Gradient:
-
Gradient Stability: Ensure a stable chemoattractant gradient is formed in your assay system (e.g., Boyden chamber or microfluidic device). Bubbles in the wells can disrupt the gradient.
-
Control Chemoattractant: Always include a positive control chemoattractant (e.g., IL-8 or LTB4) to confirm that the neutrophils are responsive.
-
-
Data Acquisition:
-
Microscopy: If using microscopy, ensure consistent focus and image acquisition parameters across all wells and experiments.
-
Plate Reader: For luminescence or fluorescence-based readouts, allow the plate to equilibrate to room temperature before reading to avoid edge effects.
-
| Parameter | Source of Variability | Recommendation |
| Neutrophil Health | Isolation stress, aging | Use fresh cells (<4 hours post-isolation); handle gently. |
| Cell Number | Inconsistent seeding | Optimize and standardize cell density for seeding. |
| Chemoattractant | Unstable gradient, degradation | Prepare fresh dilutions; avoid bubbles in assay wells. |
| Incubation Time | Sub-optimal migration time | Perform a time-course experiment to find the peak migration time. |
| Data Analysis | Subjective cell counting | Use automated cell counting software or a quantitative assay (e.g., ATP measurement). |
Signaling Pathways & Experimental Workflows
To effectively troubleshoot, it is essential to understand the underlying biological and technical processes. The following diagrams illustrate the known signaling pathway for the related molecule Maresin 1, a general experimental workflow, and a logical troubleshooting flow.
Caption: Known signaling pathway for Maresin 1 (7R-MaR1).
Caption: A generalized workflow for a cell-based bioassay.
Caption: A decision tree for troubleshooting bioassay variability.
Detailed Experimental Protocols
1. Protocol: Cytokine Measurement in Macrophages via ELISA
This protocol describes the measurement of IL-6 from cultured human macrophages (e.g., THP-1 derived) following treatment with this compound.
-
Cell Culture: Differentiate THP-1 monocytes into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Rest the cells in serum-free media for 24 hours.
-
Stimulation: Pre-treat macrophages with this compound (e.g., 1-100 nM) or vehicle (e.g., 0.1% ethanol) for 30 minutes.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to induce an inflammatory response and incubate for a pre-determined time (e.g., 6 or 24 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.
-
ELISA: Perform an IL-6 sandwich ELISA according to the manufacturer's instructions. Key steps generally include:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 in each sample.
2. Protocol: Human Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a general procedure for assessing the effect of this compound on neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood from healthy donors using a density gradient centrifugation method. Resuspend purified neutrophils in an appropriate assay buffer.
-
Assay Setup:
-
Add the chemoattractant (e.g., IL-8 as a positive control, or buffer as a negative control) to the lower wells of a Boyden chamber plate.
-
Add this compound at various concentrations to the lower wells, the upper wells, or both, depending on the experimental question.
-
Place the membrane insert (typically 3-5 µm pores) over the lower wells.
-
Add freshly isolated neutrophils to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 60-90 minutes.
-
Quantification of Migration:
-
Remove the insert and wipe off non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®), which provides a robust quantitative readout proportional to the cell number.
-
-
Data Analysis: Express the results as a percentage of migration relative to the positive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 5. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Stereoselective Synthesis of Maresin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and stereoselectivity of Maresin isomer synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Maresin isomers, offering potential causes and actionable solutions.
Issue 1: Low Yield in Sonogashira Coupling of Key Fragments
Question: We are experiencing low yields during the Sonogashira coupling of our vinyl iodide and terminal alkyne fragments for the synthesis of a Maresin backbone. What are the common causes and how can we improve the yield?
Answer:
Low yields in Sonogashira couplings for complex, polyunsaturated molecules like Maresin precursors are a common challenge. The primary culprits are often related to catalyst activity, reaction conditions, and substrate stability.
Potential Causes and Solutions:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst decomposition and the formation of palladium black, reducing catalytic activity.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly degassed solvents and reagents. Schlenk line or glovebox techniques are highly recommended.[1]
-
-
Glaser-Hay Homocoupling: The copper co-catalyst (typically CuI) can promote the homocoupling of the terminal alkyne in the presence of oxygen, leading to unwanted side products and consumption of the starting material.[1]
-
Solution: Rigorously exclude oxygen from the reaction. Consider using a copper-free Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands and reaction conditions.
-
-
Sub-optimal Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial for stabilizing the catalytic species and promoting efficient cross-coupling.
-
Solution: For complex substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos can improve catalyst stability and reaction rates.
-
-
Inappropriate Base: The amine base is critical for neutralizing the HI generated and for the formation of the copper acetylide.[1]
-
Solution: Use a high-purity, freshly distilled amine base such as diisopropylamine (DIPA) or triethylamine (TEA). Ensure the base is thoroughly degassed.
-
Quantitative Data Summary: Sonogashira Coupling Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized for Complex Substrates) | Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Increased catalyst stability and activity.[2] |
| Copper Co-catalyst | CuI (5 mol%) | CuI (2 mol%) or Copper-free | Reduced homocoupling side products. |
| Base | Triethylamine (2 eq.) | Diisopropylamine (4 eq.) | More efficient neutralization and acetylide formation.[1] |
| Solvent | THF | Degassed 1,4-Dioxane or Toluene | Higher boiling point allows for increased reaction temperature if needed. |
| Atmosphere | Nitrogen balloon | Schlenk line or Glovebox | Rigorous exclusion of oxygen to prevent side reactions. |
Issue 2: Poor Z-Selectivity in Wittig Reaction for Alkene Formation
Question: We are struggling to achieve high Z-selectivity in the Wittig reaction to form a specific cis-double bond in our Maresin intermediate. What factors influence the E/Z ratio and how can we favor the Z-isomer?
Answer:
Achieving high Z-selectivity in the Wittig reaction, especially with complex aldehydes, is dependent on the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is typically the kinetic product.
Factors Influencing E/Z Selectivity and Solutions:
-
Ylide Stability: Non-stabilized ylides (e.g., those with alkyl substituents) strongly favor the formation of the Z-alkene. Stabilized ylides (e.g., with adjacent ester or ketone groups) predominantly give the E-alkene.
-
Solution: Utilize a non-stabilized phosphonium ylide for the desired Z-alkene.
-
-
Presence of Lithium Salts: Lithium ions can coordinate with the betaine intermediate, leading to equilibration and a higher proportion of the thermodynamically more stable E-alkene.
-
Solution: Employ salt-free conditions. Use sodium-based bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) for ylide generation instead of lithium bases like n-butyllithium (n-BuLi).
-
-
Solvent Effects: Polar aprotic solvents generally favor the formation of the Z-isomer with non-stabilized ylides.
-
Solution: Use solvents like tetrahydrofuran (THF) or diethyl ether.
-
-
Temperature: Lower reaction temperatures favor the kinetic Z-product.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).
-
Quantitative Data Summary: Z-Selective Wittig Reaction
| Parameter | Condition A (Leads to E/Z mixtures) | Condition B (Favors Z-isomer) | Expected E/Z Ratio |
| Base for Ylide Generation | n-Butyllithium (n-BuLi) | Sodium Hexamethyldisilazide (NaHMDS) | From ~1:1 to >10:1 (Z:E) |
| Additives | None | Addition of Li-scavenging agent (e.g., 12-crown-4) | Increased Z-selectivity |
| Solvent | Toluene | Tetrahydrofuran (THF) | Enhanced Z-selectivity |
| Temperature | Room Temperature | -78 °C | Favors kinetic product formation |
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for protecting the hydroxyl groups in Maresin precursors during multi-step synthesis?
A1: The choice of protecting group is critical to avoid unwanted side reactions and ensure high yields. For the hydroxyl groups in Maresin precursors, silyl ethers are generally the most suitable due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal.
-
For primary and less hindered secondary alcohols: Tert-butyldimethylsilyl (TBS) ether is a good choice. It is stable to many reagents used in olefination and coupling reactions and can be removed with fluoride sources like tetrabutylammonium fluoride (TBAF).
-
For more hindered secondary alcohols or when enhanced stability is required: Triethylsilyl (TES) or tert-butyldiphenylsilyl (TBDPS) ethers offer greater steric bulk and stability.
-
Orthogonality: In syntheses requiring the differentiation of multiple hydroxyl groups, using a combination of silyl ethers with different steric and electronic properties (e.g., TBS and TBDPS) allows for selective deprotection at different stages of the synthesis.
Q2: How can we improve the stereoselectivity of the dihydroxylation step to introduce the vicinal diol moiety in Maresin isomers?
A2: Achieving high stereoselectivity in the dihydroxylation of the polyunsaturated carbon chain is crucial for obtaining the correct isomer. The Sharpless Asymmetric Dihydroxylation is a powerful method for this transformation.
-
Ligand Choice: The use of chiral quinine-derived ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, in conjunction with osmium tetroxide, can direct the dihydroxylation to a specific face of the double bond, leading to high enantioselectivity.
-
Substrate Control: The existing stereocenters in the molecule can also influence the facial selectivity of the dihydroxylation. It is important to consider the steric and electronic environment around the target double bond when planning the synthetic route.
-
Directed Dihydroxylation: If a nearby hydroxyl group is present, it can be used to direct the osmium tetroxide to a specific face of the alkene through hydrogen bonding, enhancing diastereoselectivity.
Q3: What are the main challenges in the purification of Maresin isomers and how can they be overcome?
A3: The purification of Maresin isomers is challenging due to their sensitivity to air, light, and acid, as well as the presence of multiple geometric isomers.
-
Isomer Separation: Geometric isomers of the polyene chain can be difficult to separate.
-
Solution: High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is often effective for separating these closely related isomers. Argentation chromatography (using silver ions) can also be employed to separate isomers based on the degree and geometry of unsaturation.
-
-
Degradation: The conjugated triene system in Maresins is susceptible to oxidation and isomerization.
-
Solution: All purification steps should be carried out using degassed solvents and under an inert atmosphere. Samples should be protected from light and stored at low temperatures. The use of antioxidants like butylated hydroxytoluene (BHT) in solvents can also help prevent degradation.
-
-
Acid Sensitivity: The free carboxylic acid can promote degradation.
-
Solution: It is often advantageous to purify the methyl ester derivative of the Maresin and perform the saponification to the free acid as the final step.
-
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling
-
To a flame-dried Schlenk flask under argon, add the vinyl iodide (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Add anhydrous, degassed 1,4-dioxane to dissolve the solids.
-
Add CuI (0.02 eq.), followed by the terminal alkyne (1.2 eq.) and freshly distilled, degassed diisopropylamine (4.0 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, dilute the reaction with diethyl ether and filter through a short pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Z-Selective Wittig Reaction
-
To a flame-dried Schlenk flask under argon, add the phosphonium salt (1.1 eq.) and anhydrous THF.
-
Cool the suspension to -78 °C and add NaHMDS (1.0 M in THF, 1.05 eq.) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the solution back to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for Maresin isomers.
Caption: Biosynthetic pathway of Maresin 1 and Maresin 2.
References
minimizing isomer contamination in 7(S)-Maresin 1 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7(S)-Maresin 1. Our goal is to help you minimize isomer contamination and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in controlling the stereochemistry at two key chiral centers: C7 and C14. The desired isomer is 7(S),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid. Failure to control the stereochemistry at the C7 position leads to the formation of the 7(R)-Maresin 1 diastereomer, which can be difficult to separate and may have different biological activities.
Q2: What are the most effective strategies to ensure the synthesis of the 7(S) isomer?
A2: Stereoselective synthesis is crucial. Key strategies include:
-
Asymmetric Reduction: Utilizing a chiral catalyst, such as a Ru-based complex, for the reduction of a ketone precursor to establish the (S)-hydroxyl group at the C7 position.[1][2]
-
Enzymatic Kinetic Resolution: Employing lipases, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the desired (S)-alcohol.[3][4]
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.
Q3: How can I confirm the stereochemical purity of my synthesized this compound?
A3: Chiral chromatography is the most reliable method. Chiral High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection can effectively separate and quantify the 7(S) and 7(R) isomers.[5] Comparison of the retention time of your synthetic sample with that of a certified this compound standard is essential for confirmation.
Q4: What are the known biological receptors for Maresin 1?
A4: Maresin 1 has been shown to interact with two main receptors: the Retinoic acid-related Orphan Receptor α (RORα), a nuclear receptor, and the Leucine-rich repeat-containing G-protein coupled Receptor 6 (LGR6), a cell surface receptor.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Asymmetric Reduction of the C7-Ketone
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral ruthenium catalysts and ligands to find the best match for your specific substrate. The choice of ligand can significantly impact enantioselectivity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may slow down the reaction rate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's performance. Screen different solvents such as methanol, ethanol, and isopropanol. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and anhydrous. Impurities can poison the catalyst and reduce its effectiveness. |
Quantitative Data on Asymmetric Reduction
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |
| Ru-TsDPEN | Aryl ketones | up to 99% | - | |
| Ru-BINAP/Diamine | Various ketones | up to 99.5% | - | |
| (R,R)-Teth-TsDPEN-Ru(II) | α-alkyl-β-ketoaldehydes | >99% | 85:15 to 92:8 |
Issue 2: Inefficient Separation of 7(S) and 7(R) Isomers by Chiral HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating lipid isomers. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of hexane and alcohol (e.g., isopropanol, ethanol). For reversed-phase, adjust the composition of acetonitrile, methanol, and water, often with a small amount of acid (e.g., acetic or formic acid). |
| Incorrect Flow Rate or Temperature | Systematically vary the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution. |
| Co-eluting Impurities | Ensure the sample is sufficiently pure before chiral separation. A preliminary purification step using normal-phase silica gel chromatography may be necessary. |
Typical Chiral HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Chiralpak AD-H | Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | UV (270 nm) | |
| Chiralcel OD-H | Hexane/Ethanol (95:5, v/v) with 0.1% TFA | 0.5 mL/min | UV (270 nm) |
Issue 3: Low Yield in Suzuki-Miyaura Coupling Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Inactivation | Ensure strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. Use degassed solvents and purge the reaction vessel with an inert gas (argon or nitrogen). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, THF/water, dioxane/water). |
| Poor Quality of Boronic Acid/Ester | Use freshly prepared or high-purity boronic acid/ester. Boronic acids can degrade upon storage. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction. Optimizing the reaction temperature and stoichiometry of reagents can minimize this. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of the C7(S)-Alcohol via Asymmetric Reduction
-
Preparation: To a dried flask under an argon atmosphere, add the C7-ketone precursor (1 equivalent) and the chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB-Ru, 0.01 equivalents).
-
Reaction: Add degassed isopropanol as the solvent. Heat the mixture to the optimized temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting alcohol by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Chiral HPLC Separation of 7(S)- and 7(R)-Maresin 1
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: Prepare a mobile phase of n-Hexane:Isopropanol (90:10, v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the synthesized Maresin 1 mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution profile at 270 nm.
-
Identification: Compare the retention times of the peaks with certified standards of this compound and 7(R)-Maresin 1.
Protocol 3: LC-MS/MS Analysis of Maresin 1 Isomers
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Maresin 1 (Parent Ion): m/z 359.2
-
Maresin 1 (Fragment Ion for Quantification): m/z 250.1
-
Maresin 1 (Fragment Ion for Confirmation): m/z 141.1
-
-
Quantification: Generate a calibration curve using a certified this compound standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Maresin 1 signaling through LGR6 and RORα receptors.
Caption: General synthetic workflow for this compound.
References
- 1. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hplc.today [hplc.today]
improving signal-to-noise ratio for 7(S)-Maresin 1 mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 7(S)-Maresin 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for this compound. What are the common causes?
A low signal for this compound can stem from several factors, ranging from sample handling to instrument settings. The most common culprits include:
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Sample Degradation: Maresins are fragile molecules susceptible to degradation if not handled properly. Exposure to heat, light, or acidic conditions can lead to loss of the analyte.[1]
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Inefficient Extraction: Due to their low endogenous concentrations, efficient extraction from biological matrices is critical. Suboptimal solid-phase extraction (SPE) procedures can result in poor recovery.[1][2]
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Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of this compound, leading to ion suppression and a reduced signal.[2][3]
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Suboptimal Mass Spectrometry Settings: Incorrect ionization mode, precursor/product ion selection, or collision energy can significantly impact signal intensity.
-
Chromatographic Issues: Poor peak shape due to a suboptimal LC method or a fouled column can decrease the apparent signal height.
Q2: What is the recommended sample preparation method for this compound?
For the analysis of specialized pro-resolving mediators (SPMs) like this compound, solid-phase extraction (SPE) is the preferred method over liquid-liquid extraction because it is more selective and uses less solvent. A C18-based sorbent is typically used. It is crucial to keep samples on ice throughout the preparation process to prevent degradation.
Q3: Which ionization mode is best for detecting this compound?
This compound, like other eicosanoids, contains a carboxylic acid group, which is readily deprotonated. Therefore, negative electrospray ionization (ESI-) mode is the most effective and commonly used method for its detection.
Q4: What are the key mass transitions for identifying and quantifying this compound?
This compound has a molecular weight of 360.5 g/mol . In negative ESI mode, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 359. The fragmentation of Maresin 1 is essentially identical to its stereoisomers. The most prominent and diagnostic fragment ions are used for Multiple Reaction Monitoring (MRM) and quantification.
Troubleshooting Guides
Problem: Low Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio can make accurate quantification impossible. This guide provides a systematic approach to identifying and resolving the issue.
Step 1: Verify Standard and Instrument Performance
-
Action: Prepare a fresh this compound standard and inject it directly into the mass spectrometer, bypassing the LC column.
-
Rationale: This will confirm that the standard is not degraded and that the mass spectrometer is tuned correctly to detect the analyte. If a strong signal is observed, the issue likely lies with the sample preparation or chromatography.
Step 2: Optimize Sample Preparation
-
Action: Review your SPE protocol. Ensure proper conditioning of the cartridge, appropriate pH of the sample load, and use of the correct elution solvent (typically methyl formate).
-
Rationale: Incomplete protein precipitation or inefficient extraction can lead to low recovery and high matrix effects. Consider using deuterated internal standards (e.g., d5-MaR1) to monitor recovery.
Step 3: Mitigate Matrix Effects
-
Action: Dilute your sample extract to reduce the concentration of interfering compounds. Additionally, ensure your chromatographic method provides good separation of this compound from co-eluting matrix components.
-
Rationale: Ion suppression is a major cause of low signal in complex biological samples. Reducing the matrix load on the ion source can significantly improve the signal.
Step 4: Refine LC-MS/MS Parameters
-
Action: Fine-tune ion source parameters such as capillary voltage, source temperature, and gas flows. Optimize the collision energy for the specific MRM transitions of this compound to maximize the product ion signal.
-
Rationale: Even small adjustments to MS parameters can have a significant impact on signal intensity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
This protocol is adapted from established methods for specialized pro-resolving mediators.
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add 2 mL of cold methanol containing a deuterated internal standard (e.g., d5-MaR1).
-
Vortex and keep at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and add 8 mL of water to adjust the methanol concentration to <10%. Adjust the pH to 3.5 with a weak acid.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 3.5). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water (pH 3.5) to remove polar impurities.
-
Follow with a wash of 5 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the this compound and other SPMs with 5 mL of methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Key Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | ESI- | |
| Precursor Ion (Q1) | m/z 359.2 | |
| Product Ion (Q3) for Quantification | m/z 221.1 | |
| Other Diagnostic Product Ions | m/z 141.0, 161.0, 205.0 | |
| LLOQ in Biological Samples | ~0.02–0.2 nM | |
| On-column Detection Limit | ~0.1-2.7 pg |
Table 2: Typical SPE Recovery Rates for SPMs
| Internal Standard | Average Recovery (%) | Standard Deviation (%) | Reference |
| Deuterated SPMs | 78 - 87 | 3 - 4 |
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: The experimental workflow for solid-phase extraction of this compound.
References
addressing off-target effects of 7(S)-Maresin 1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7(S)-Maresin 1 (7(S)-MaR1). The focus is on addressing potential off-target or context-dependent effects to ensure robust and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Maresin 1?
Maresin 1 (MaR1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Its primary known receptor is the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[1][2][3] Activation of LGR6 by MaR1 initiates signaling cascades that promote the resolution of inflammation, stimulate tissue regeneration, and control pain.[2][4]
Q2: Are there known off-target effects of this compound?
While "off-target" traditionally refers to binding to unintended receptors, for a potent bioactive lipid like 7(S)-MaR1, it's more pertinent to consider its wide range of biological activities that might be undesirable or confounding in specific experimental contexts. For instance, its potent anti-inflammatory effects can delay cutaneous wound healing, a process that requires an initial inflammatory phase. Additionally, MaR1 has been shown to induce physiological cardiomyocyte hypertrophy through the RORα/IGF-1/PI3K/Akt pathway, which could be an unwanted effect in studies focused on other cellular processes.
Q3: How can I control for the broad biological activities of 7(S)-MaR1 in my experiments?
To ensure the observed effects are due to the intended mechanism, a multi-pronged approach is recommended:
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Use of Specific Inhibitors: Employ inhibitors for key downstream signaling molecules to confirm the pathway of action.
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Receptor Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the LGR6 receptor to verify that the effects of 7(S)-MaR1 are mediated through this receptor.
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Stereoisomer Controls: Include other stereoisomers of MaR1 as controls. The biological activity of maresins is highly stereoselective, so comparing the effects of 7(S)-MaR1 to other isomers can help confirm specificity.
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Dose-Response Studies: Perform dose-response experiments to identify the optimal concentration range for the desired effect and to avoid potential non-specific effects at high concentrations.
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Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. For example, when studying anti-inflammatory effects, a known inflammatory stimulus (e.g., TNF-α or LPS) should be used as a positive control for the inflammatory response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell proliferation or hypertrophy. | MaR1 can activate pro-survival and growth pathways, such as PI3K/Akt. | - Use a PI3K inhibitor (e.g., wortmannin) to confirm the involvement of this pathway. - Assess the phosphorylation status of Akt. - If not studying hypertrophy, consider if this effect confounds your primary endpoint. |
| Inhibition of expected cellular migration (e.g., in wound healing assays). | MaR1's potent anti-inflammatory action can suppress the production of cytokines like TNF-α, which are necessary for keratinocyte migration in wound healing. | - Measure levels of key cytokines (e.g., TNF-α) in your experimental system. - Consider the timing of 7(S)-MaR1 administration in wound healing models, as the initial inflammatory phase is crucial. |
| Variability in experimental results. | - Purity and stability of 7(S)-MaR1. - Cell passage number and health. - Differences in experimental conditions. | - Ensure the quality and proper storage of your 7(S)-MaR1 stock. - Use cells within a consistent and low passage number range. - Standardize all experimental parameters, including incubation times and media components. |
| No observable effect of 7(S)-MaR1. | - Inactive compound. - Low or absent receptor (LGR6) expression in the cell type used. - Inappropriate assay conditions. | - Verify the bioactivity of your 7(S)-MaR1 stock in a well-established assay. - Confirm LGR6 expression in your cells using qPCR or Western blotting. - Optimize assay conditions, including cell density and treatment duration. |
Key Signaling Pathways and Experimental Protocols
Maresin 1 Signaling Pathways
Maresin 1 can activate several downstream signaling pathways upon binding to its receptor, LGR6. The specific pathway activated can be cell-type and context-dependent.
Caption: Maresin 1 signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a structured approach to dissecting the specific effects of 7(S)-MaR1.
Caption: Experimental workflow for 7(S)-MaR1 studies.
Detailed Methodologies
1. Cell Culture and Treatment
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Cell Lines: Use cell lines relevant to your research question (e.g., macrophages, endothelial cells, keratinocytes).
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Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture at 37°C in a humidified atmosphere with 5% CO2.
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Treatment Protocol: For most experiments, a pre-treatment protocol is effective. Seed cells and allow them to adhere and reach the desired confluency. Serum-starve the cells for a few hours before treatment, if appropriate for the assay. Pre-treat cells with 7(S)-MaR1 at the desired concentration for 30 minutes to 1 hour before adding a pro-inflammatory stimulus (e.g., TNF-α, LPS) or conducting the functional assay.
2. Western Blotting for Signaling Pathway Analysis
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
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RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
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cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2^-ΔΔCt method.
4. LGR6 Knockdown using siRNA
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siRNA Transfection: Transfect cells with LGR6-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
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Verification of Knockdown: After 48-72 hours, verify the knockdown efficiency by measuring LGR6 mRNA levels by qPCR or protein levels by Western blotting.
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Functional Assay: Perform your primary assay with 7(S)-MaR1 on the LGR6-knockdown and control cells to determine if the effect is LGR6-dependent.
References
- 1. researchgate.net [researchgate.net]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 7(S)-Maresin 1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7(S)-Maresin 1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A1: The optimal dosage of this compound is highly dependent on the animal model and the specific research question. Based on published studies, dosages can range from as low as 0.1 ng per mouse to 50 µg/kg. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q2: What is the appropriate vehicle for administering this compound?
A2: A common vehicle for this compound is sterile saline (0.9% NaCl) containing a small amount of ethanol (e.g., 0.1%) to ensure solubility.[1][2][3] Always prepare the solution fresh before each administration, as Maresin 1 can be unstable.
Q3: How should this compound be stored?
A3: this compound is typically supplied in a solution, often in ethanol. It should be stored at -80°C to maintain its stability. For experimental use, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the common routes of administration for this compound in mice?
A4: The most common routes of administration are intravenous (i.v.), intraperitoneal (i.p.), and oral gavage. The choice of administration route will depend on the desired systemic exposure and the experimental model.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
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Possible Cause 1: Suboptimal Dosage.
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Solution: The dosage may be too low or too high. A comprehensive dose-response study is recommended to identify the optimal therapeutic window for your specific model. Refer to the dosage table below for ranges used in various studies.
-
-
Possible Cause 2: Improper Preparation or Storage.
-
Solution: this compound is a lipid mediator that can be prone to degradation. Ensure that it is stored correctly at -80°C and that working solutions are prepared fresh before each use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Possible Cause 3: Inappropriate Route of Administration.
-
Solution: The bioavailability and biodistribution of this compound can vary significantly with the route of administration. Consider if the chosen route is appropriate for the target tissue or organ in your study. For localized effects, direct administration might be necessary, while for systemic effects, intravenous or intraperitoneal injections are common.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Animal-to-Animal Variation.
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Solution: Biological variability is inherent in in vivo studies. Ensure that animals are properly randomized into treatment groups and that a sufficient number of animals are used to achieve statistical power.
-
Data Presentation: In Vivo Dosages of Maresin 1
| Dosage | Route of Administration | Animal Model | Key Findings | Reference |
| 50 µg/kg/day for 10 days | Oral Gavage | Diet-induced obese mice | Decreased expression of inflammatory genes in the colon. | [1][4] |
| 1 µ g/mouse daily for 7 days | Intravenous (i.v.) | Spinal cord injury in mice | Accelerated neutrophil clearance and reduced macrophage accumulation. | |
| 100 ng per mouse | Intraperitoneal (i.p.) | Prophylaxis in a mouse model of perioperative neurocognitive disorders | Prevented surgery-induced glial activation and infiltration of macrophages into the hippocampus. | |
| 0.1, 0.3, and 1 µ g/animal | Intravenous (i.v.) | Murine colitis model | Decreased ICAM-1 mRNA expression and levels of inflammatory cytokines. | |
| 5 µg/kg | Intraperitoneal (i.p.) | Mouse model of tibial fracture | Decreased the percentage of pro-inflammatory macrophages and serum levels of inflammatory cytokines. | |
| 10 ng i.v. (~0.5 µg/kg) | Intravenous (i.v.) | Murine model of acute respiratory distress syndrome | Gave tissue levels ~threefold higher than endogenous levels. | |
| 50 µg/kg daily on days 3-5 post-surgery | Voluntary Oral Intake | Spared nerve injury-induced neuropathic pain in mice | Reduced mechanical hypersensitivity and spinal microglial and astrocytic activation. | |
| 1 ng | Intravenous (i.v.) | Sepsis model in mice | Markedly improved survival rate and decreased levels of proinflammatory cytokines. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
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Aliquoting Stock Solution: Upon receipt, aliquot the this compound stock solution (typically in ethanol) into single-use, amber glass vials. Purge with nitrogen gas before sealing and store at -80°C.
-
Preparation of Working Solution: On the day of the experiment, remove a single-use aliquot from the -80°C freezer. Evaporate the ethanol using a gentle stream of nitrogen gas.
-
Resuspension: Resuspend the dried this compound in sterile saline (0.9% NaCl) to the desired final concentration. To aid in solubility, a final concentration of 0.1% ethanol in the saline can be used.
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Handling: Keep the prepared solution on ice and protected from light until administration. Administer within a short timeframe after preparation to ensure stability.
Protocol 2: Oral Gavage Administration in Mice
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Animal Restraint: Gently but firmly restrain the mouse to immobilize the head and neck, ensuring the airway is not obstructed.
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Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Substance Administration: Slowly administer the prepared this compound solution. The volume should not exceed 10 ml/kg body weight.
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Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing. If fluid appears in the mouth during administration, immediately withdraw the needle.
Protocol 3: Intravenous (Tail Vein) Injection in Mice
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Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
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Vein Dilation: If necessary, warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
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Injection: Using a sterile insulin syringe with a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
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Administration: Slowly inject the prepared this compound solution. A small bulge under the skin indicates a successful injection. If significant resistance is met or a large bleb forms, the needle is not in the vein.
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Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Mandatory Visualizations
Caption: A generalized workflow for conducting in vivo studies with this compound.
Caption: The signaling cascade initiated by this compound binding to the LGR6 receptor.
Caption: A logical diagram for troubleshooting the lack of an observable effect in this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Maresin 1 attenuates neuroinflammation in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss | eLife [elifesciences.org]
- 4. Maresin 1 Alleviates Diabetic Kidney Disease via LGR6-Mediated cAMP-SOD2-ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 7(S)-Maresin 1 Purity and Identity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity and identity of 7(S)-Maresin 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Maresin 1?
A1: this compound (7(S),14S-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid) is a stereoisomer of Maresin 1 (MaR1)[1]. The key difference lies in the stereochemistry at the 7th carbon position, where this compound has an "S" configuration, while the biologically active Maresin 1 has an "R" configuration (7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid)[2][3]. Due to this structural difference, this compound is often considered an inactive epimer and is frequently used as a negative control in experiments to demonstrate the stereospecific actions of Maresin 1[1].
Q2: What are the key chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for its accurate analysis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 7S,14S-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid | [4] |
| Synonyms | 7-epi Maresin 1, 7(S)-MaR1 | |
| Molecular Formula | C₂₂H₃₂O₄ | |
| Exact Mass | 360.230061 | |
| Molecular Weight | 360.5 g/mol | |
| UV λmax in Methanol | ~272 nm |
Q3: Which analytical techniques are recommended for validating the purity and identity of this compound?
A3: A multi-pronged approach is recommended for the comprehensive validation of this compound. The primary techniques include:
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High-Performance Liquid Chromatography with UV detection (HPLC-UV): Ideal for assessing purity by quantifying the main peak relative to any impurities. The conjugated triene system in its structure allows for UV detection.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for both identification and quantification. It is the gold standard for analyzing lipid mediators from complex biological samples.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for confirming the chemical structure and stereochemistry of the molecule, although it is less commonly used for routine purity checks due to lower sensitivity compared to MS.
Q4: How should this compound be stored to ensure its stability?
A4: this compound, like other polyunsaturated fatty acid derivatives, is susceptible to degradation through oxidation. To ensure its stability, it should be stored in a solution, typically ethanol, at -80°C. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for assessing the purity of a this compound standard.
1. Sample Preparation:
- Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 10 µg/mL).
2. HPLC-UV System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol, water, and acetic acid. A common starting point is Methanol/Water/Acetic Acid (70:30:0.01, v/v/v). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| UV Detector Wavelength | 272 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Integrate the peak area of this compound and any impurity peaks.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol describes a method for the identification and quantification of this compound using LC-MS/MS, often in a multiple reaction monitoring (MRM) mode.
1. Sample Preparation:
- For standards, prepare serial dilutions in an appropriate solvent (e.g., methanol).
- For biological samples, perform solid-phase extraction (SPE) to isolate the lipid fraction.
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column with a smaller particle size for better resolution (e.g., 2.1 mm x 100 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid |
| Gradient Elution | A linear gradient from ~50% B to 98% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Q1: 359.2 m/z, Q3: specific fragment ions (e.g., 250.1, 177.0, 221.0 m/z) |
| Collision Energy | Optimize for the specific instrument and transitions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No peak or very low signal in HPLC-UV or LC-MS. | Sample Degradation: this compound is sensitive to oxidation and light. | Ensure proper storage at -80°C, minimize exposure to air and light during sample preparation, and use fresh solutions. Consider adding an antioxidant like BHT to the extraction solvent. |
| Incorrect Instrument Settings: UV wavelength or MS parameters are not optimized. | Verify the UV detector is set to ~272 nm. For MS, ensure the instrument is properly tuned and calibrated. Optimize ionization and fragmentation parameters using a known standard. | |
| Multiple peaks in the chromatogram of a pure standard. | Isomerization: The double bonds in this compound can isomerize under certain conditions (e.g., exposure to acid or light). | Prepare samples fresh and analyze them promptly. Use amber vials to protect from light. Ensure the mobile phase pH is appropriate. |
| Solvent Impurities: Contaminants in the solvent can appear as peaks. | Use high-purity, HPLC-grade solvents. Run a blank injection of the solvent to check for impurities. | |
| Peak tailing or fronting in HPLC. | Column Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. |
| Poor Column Condition: The column may be old or contaminated. | Wash the column with a strong solvent or replace it if necessary. | |
| Inconsistent retention times. | Unstable HPLC System: Fluctuations in pump pressure or column temperature. | Ensure the HPLC system is properly equilibrated and that the temperature is stable. Check for leaks in the system. |
| Mobile Phase Changes: The composition of the mobile phase has changed over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Unexpected mass peaks in MS analysis. | In-source Fragmentation or Adduct Formation: Formation of artifacts in the ion source. | Optimize the ion source parameters (e.g., voltages) to minimize in-source fragmentation. Be aware of common adducts (e.g., with sodium, [M+Na]+). |
| Co-eluting Impurities: Other compounds with similar retention times are present. | Improve chromatographic separation by optimizing the gradient or using a longer column. |
Visualizations
Caption: Workflow for validating this compound purity and identity.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 7(S)-Maresin 1 from Plasma
Welcome to the technical support center for the accurate quantification of 7(S)-Maresin 1 (MaR1) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects, and to provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound from plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix. In plasma, these components can include phospholipids, salts, and proteins.[1][2] This interference can lead to either suppression or enhancement of the mass spectrometry signal for this compound, resulting in inaccurate quantification.[1] Given the low endogenous concentrations of Maresin 1, even minor matrix effects can significantly impact the reliability of the results.
Q2: What are the most common sources of matrix effects in plasma analysis of lipid mediators?
A2: The most significant contributors to matrix effects in plasma are phospholipids.[3] These molecules are highly abundant in plasma and can co-extract with analytes of interest during sample preparation. During LC-MS analysis, phospholipids can suppress the ionization of co-eluting compounds like this compound in the electrospray ionization (ESI) source.
Q3: How can I minimize matrix effects during my sample preparation?
A3: A robust sample preparation protocol is the first line of defense against matrix effects. For this compound, this typically involves a two-step process:
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Protein Precipitation: Initially treating the plasma sample with a cold organic solvent, such as methanol, precipitates the majority of proteins.
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Solid-Phase Extraction (SPE): The supernatant from the protein precipitation is then passed through an SPE cartridge (e.g., C18 or HLB) to further clean the sample and concentrate the lipid mediators. This step is crucial for removing phospholipids and other interfering substances.
Q4: Is the use of an internal standard necessary for accurate quantification?
A4: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as d5-Maresin 1, is critical. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process and experiences the same matrix effects and extraction losses as the endogenous this compound. By comparing the signal of the analyte to the signal of the SIL-IS, these variations can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered during the quantification of this compound from plasma.
Issue 1: Low or No Analyte Signal
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Verify SPE Protocol: Ensure the SPE cartridge has been properly conditioned and equilibrated. Check that the wash and elution solvents are of the correct composition and volume. 2. Check pH: The pH of the sample and loading buffer should be optimized for the retention of this compound on the SPE sorbent. |
| Analyte Degradation | 1. Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process. 2. Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation. 3. Process Samples Promptly: Avoid prolonged storage of samples, even at low temperatures. |
| Instrumental Issues | 1. Check MS Tuning: Infuse a standard solution of this compound to ensure the mass spectrometer is properly tuned for the analyte. 2. Inspect ESI Source: A dirty or clogged ESI source can lead to poor ionization and low signal. 3. Verify LC System: Check for leaks, ensure proper mobile phase composition, and confirm the column is not clogged or degraded. |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Improve Sample Cleanup: Re-optimize the SPE protocol. Consider using a different sorbent or adding an additional wash step to remove more matrix components. 2. Evaluate Phospholipid Removal: Specific phospholipid removal cartridges or plates can be used for enhanced cleanup. 3. Chromatographic Separation: Adjust the LC gradient to better separate this compound from the regions where most phospholipids elute. |
| Inconsistent Sample Handling | 1. Standardize Procedures: Ensure every sample is processed identically. Use calibrated pipettes and consistent timing for each step. 2. Internal Standard Addition: Verify that the internal standard is added accurately and consistently to every sample at the very beginning of the workflow. |
| Autosampler/Injector Issues | 1. Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol if necessary. 2. Verify Injection Volume: Ensure the autosampler is injecting the correct and consistent volume. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Degradation | 1. Flush the Column: Back-flush the column according to the manufacturer's instructions. 2. Replace Guard Column: If using a guard column, replace it as it may be contaminated. 3. Replace Analytical Column: If the problem persists, the analytical column may be irreversibly damaged and need replacement. |
| Incompatible Sample Solvent | 1. Solvent Mismatch: Ensure the final sample solvent is compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion. Reconstitute the dried extract in a solvent similar to or weaker than the starting mobile phase. |
| Co-eluting Interferences | 1. Optimize Chromatography: Adjust the LC gradient or try a different column chemistry to improve the separation of this compound from interfering peaks. |
Quantitative Data Summary
The following table summarizes reported concentrations of Maresin 1 in human plasma from various studies. It is important to note that concentrations can vary significantly based on the study population, analytical methodology, and health status.
| Study Population | Analytical Method | Mean Plasma Concentration (pg/mL) | Reference |
| Healthy Volunteers | LC-MS/MS | ~105-109 | |
| Patients with Type 2 Diabetes | LC-MS/MS | Lower than healthy controls | |
| Patients with Diabetic Foot Ulcers | LC-MS/MS | Significantly lower than healthy controls and T2DM patients | |
| Patients with Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | LC-MS/MS | Significantly lower than healthy controls |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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Human plasma collected with an anticoagulant (e.g., EDTA).
-
Ice-cold methanol.
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Deuterated internal standard (e.g., d5-Maresin 1).
-
C18 SPE cartridges.
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Solvents for conditioning, washing, and elution (e.g., methanol, water, hexane, ethyl acetate).
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Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 1 mL of plasma, add the deuterated internal standard at a known concentration.
-
Protein Precipitation: Add 2-4 volumes of ice-cold methanol. Vortex vigorously for 30 seconds.
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Incubation: Incubate at -20°C for at least 45 minutes to facilitate protein precipitation.
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Centrifugation: Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 1-2 column volumes of a non-polar solvent (e.g., hexane or ethyl acetate).
-
Wash with 1-2 column volumes of methanol.
-
Equilibrate with 1-2 column volumes of water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of an aqueous organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other lipids with a less polar solvent, such as methanol or ethyl acetate.
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Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 50-100 µL).
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% acetic acid or formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over 15-25 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 359.2 -> Product ion (Q3) m/z 141.1 or 250.1.
-
d5-Maresin 1 (Internal Standard): Precursor ion (Q1) m/z 364.2 -> Product ion (Q3) m/z 141.1 or 221.1. (Note: Optimal MRM transitions, collision energies, and other MS parameters should be determined empirically for the specific instrument used.)
-
Visualizations
References
Validation & Comparative
Confirming the Pro-Resolving Mechanism of 7(S)-Maresin 1: A Comparative Guide to Receptor Antagonism and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. 7(S)-Maresin 1 (MaR1), an epimer of Maresin 1, is a potent SPM derived from docosahexaenoic acid (DHA) that has demonstrated significant anti-inflammatory and pro-resolving activities. Understanding the precise molecular mechanisms by which 7(S)-MaR1 exerts its effects is crucial for the development of novel therapeutics targeting inflammatory diseases. This guide provides a comparative overview of the experimental approaches used to confirm the receptor-mediated actions of Maresin 1, focusing on the G protein-coupled receptor LGR6 and the nuclear receptor RORα. While pharmacological antagonists are a classical tool for such confirmations, the evidence for MaR1's receptors comes from a combination of antagonist studies and genetic manipulation, offering a compelling case study in receptor validation.
LGR6: A Key G Protein-Coupled Receptor for Maresin 1
Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) has been identified as a high-affinity cell surface receptor for Maresin 1. The confirmation of its role in mediating MaR1's pro-resolving functions has been primarily achieved through genetic studies, specifically receptor overexpression and gene silencing, as specific pharmacological antagonists for LGR6 are not yet widely available.
Data from Genetic Manipulation Studies
The following table summarizes the quantitative data from key experiments demonstrating the LGR6-dependence of MaR1's actions. Overexpression of LGR6 amplifies the cellular response to MaR1, while knockdown or silencing of the receptor significantly diminishes these effects.
| Experimental Approach | Cell Type | Measured Parameter | Maresin 1 Concentration | Result with LGR6 Overexpression | Result with LGR6 Knockdown (shRNA/siRNA) | Reference |
| Phagocytosis Assay | Human Macrophages (MΦ) | % Phagocytosis of Zymosan | 10 nM | Significantly Increased | Significantly Decreased | [1][2] |
| Efferocytosis Assay | Human Macrophages (MΦ) | % Engulfment of Apoptotic PMNs | 10 nM | Significantly Increased | Significantly Decreased | [1][2] |
| cAMP Accumulation | HEK293 cells | cAMP levels (pmol/mL) | 10-100 nM | Significantly Increased | Not Applicable (mock vs. LGR6-transfected) | [1] |
| cAMP Accumulation | THP-1 cells | cAMP levels | 100 nM | Not Applicable | Significantly Decreased | |
| ERK Phosphorylation | Human Neutrophils (PMN) | p-ERK/Total ERK Ratio | 1 nM | Significantly Increased | Not Applicable |
Experimental Protocol: LGR6 Gene Silencing using siRNA
This protocol outlines a typical experiment to confirm the role of LGR6 in mediating the effects of 7(S)-MaR1 using small interfering RNA (siRNA).
Objective: To determine if the pro-resolving effects of 7(S)-MaR1 on macrophages are dependent on LGR6 expression.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
LGR6-specific siRNA and non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Reagents for a functional assay (e.g., pHrodo™ Green Zymosan Bioparticles™ for phagocytosis)
-
Flow cytometer or fluorescence microscope
-
Reagents for Western blotting to confirm LGR6 knockdown
Procedure:
-
Cell Culture: Culture THP-1 monocytes and differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate).
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes for both LGR6-specific siRNA and non-targeting control siRNA according to the manufacturer's instructions.
-
Transfect the differentiated macrophages with the siRNA complexes.
-
Incubate for 48-72 hours to allow for LGR6 protein knockdown.
-
-
Confirmation of Knockdown:
-
Lyse a subset of the transfected cells and perform Western blotting using an anti-LGR6 antibody to confirm the reduction in LGR6 protein levels compared to the non-targeting control.
-
-
Functional Assay (Phagocytosis):
-
Treat the LGR6-knockdown and control cells with vehicle or 7(S)-MaR1 (e.g., 10 nM) for 15 minutes at 37°C.
-
Add fluorescently labeled zymosan particles to the cells and incubate for 60 minutes to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Analyze the percentage of phagocytosing cells and the mean fluorescence intensity by flow cytometry.
-
-
Data Analysis:
-
Compare the effect of 7(S)-MaR1 on phagocytosis in cells transfected with LGR6 siRNA versus non-targeting control siRNA. A significant reduction in the pro-phagocytic effect of 7(S)-MaR1 in the LGR6-knockdown cells confirms the receptor's role.
-
References
Validating 7(S)-Maresin 1 as a Biomarker for Inflammation Resolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a critical biological process, and its failure is a key component of many chronic diseases. The discovery of specialized pro-resolving mediators (SPMs), such as Maresin 1 (MaR1), has opened new avenues for understanding and potentially treating inflammatory conditions. This guide provides a comprehensive comparison of 7(S)-Maresin 1 with other established and emerging biomarkers of inflammation resolution, supported by experimental data and detailed protocols.
Performance Comparison of Inflammation Resolution Biomarkers
The validation of a biomarker requires rigorous assessment of its performance against existing standards. Below is a comparison of this compound with traditional and other lipid mediators in terms of their utility in monitoring inflammation resolution.
| Biomarker Category | Biomarker | Advantages | Disadvantages | Supporting Data Highlights |
| Specialized Pro-Resolving Mediator | This compound (7(S)-MaR1) | - Directly reflects pro-resolving activity. - High potency and stereospecific actions.[1][2] - Potential for early detection of resolution failure. | - Technically demanding and costly to measure (LC-MS/MS). - Low endogenous concentrations. - Limited clinical validation data compared to traditional markers. | - In ulcerative colitis, demonstrated an AUC of 0.889 in distinguishing active disease from controls.[3] - Serum levels of MaR1 are significantly lower in patients with active rheumatoid arthritis and are negatively correlated with disease activity scores.[4] - In preclinical sepsis models, MaR1 treatment significantly reduced pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[5] |
| Acute Phase Reactant | C-Reactive Protein (CRP) | - Widely available and inexpensive to measure. - Standardized assays with established clinical reference ranges. | - Non-specific marker of inflammation, not resolution. - Levels can be influenced by various factors other than inflammation (e.g., obesity, smoking). | - In ulcerative colitis, CRP showed an AUC of 0.944 in distinguishing active disease from controls. |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | - Directly measure key drivers of inflammation. - Well-established roles in inflammatory pathogenesis. | - Short half-life and pulsatile release can make measurement challenging. - Can be localized to tissues and not accurately reflected in circulation. | - MaR1 treatment significantly reduces levels of TNF-α, IL-6, and IL-1β in various preclinical models of inflammation. |
| Other Lipid Mediators | Resolvin D1 (RvD1) | - Also a direct marker of inflammation resolution. - Potent pro-resolving activities. | - Similar measurement challenges as MaR1 (LC-MS/MS, low concentrations). | - In ulcerative colitis, RvD1 showed a strong negative correlation with disease severity (r = -0.754) and an AUC of 0.906 for distinguishing active disease from remission. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation resolution and the methodologies to study them is crucial for a deeper understanding.
Caption: Biosynthesis and signaling pathway of Maresin 1 in promoting inflammation resolution.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Key Experimental Protocols
Accurate and reproducible measurement of this compound is paramount for its validation as a biomarker. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Collection and Storage
-
Matrix: Human plasma or serum are commonly used.
-
Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA for plasma).
-
Processing: Centrifuge blood samples to separate plasma or allow to clot for serum.
-
Storage: Immediately freeze samples at -80°C to prevent lipid degradation.
Lipid Mediator Extraction (Solid-Phase Extraction - SPE)
-
Objective: To isolate lipids from the biological matrix and concentrate them for analysis.
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
Add a deuterated internal standard (e.g., d5-MaR1) to each sample for accurate quantification.
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methyl formate or methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used to separate the lipid mediators.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like acetic or formic acid is employed.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
-
Quantification: A standard curve is generated using synthetic this compound of known concentrations. The concentration in the biological samples is determined by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.
Method Validation
To ensure the reliability of the results, the analytical method must be validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: The range over which the assay is accurate.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy: How close the measured value is to the true value.
-
Precision: The reproducibility of the measurement (intra- and inter-day variability).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of other components in the sample on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound holds significant promise as a specific biomarker for the resolution of inflammation. Its direct involvement in the pro-resolving cascade offers a more targeted insight compared to general inflammation markers like CRP. However, the technical challenges and costs associated with its measurement currently limit its widespread clinical application. As analytical technologies advance and more extensive clinical validation studies are conducted, this compound and other SPMs are poised to become invaluable tools for researchers and clinicians in the diagnosis, monitoring, and development of novel therapies for inflammatory diseases.
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Maresin-1 and Resolvin-D1 Levels as Non-Invasive Biomarkers for Monitoring Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]
- 5. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Maresin Family Members: 7(S)-Maresin 1 and Maresin 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional differences between two key members of the Maresin family of specialized pro-resolving mediators: 7(S)-Maresin 1 and Maresin 2. The information presented is supported by experimental data to aid in the understanding and potential therapeutic application of these potent lipid mediators.
Introduction to Maresins
Maresins are a class of lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] They are primarily biosynthesized by macrophages and play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[1][2] The two prominent members of this family, Maresin 1 (MaR1) and Maresin 2 (MaR2), share a common biosynthetic precursor, the 13S,14S-epoxy-maresin intermediate, yet exhibit distinct functional profiles.[3] While both are potent pro-resolving molecules, their differential effects on key cellular processes of inflammation and its resolution warrant a detailed comparison. It is important to note that the stereochemistry of these molecules is critical for their bioactivity, with the 7R,14S-dihydroxy configuration being the active form of Maresin 1 (MaR1). The 7S isomer of MaR1 has been shown to be less potent in specific functions such as enhancing the clearance of apoptotic cells.[4]
Quantitative Comparison of Bioactivities
The following table summarizes the key functional differences between this compound (referring to the less active stereoisomer of MaR1) and Maresin 2, with a primary focus on the well-characterized Maresin 1 (7R-MaR1) for a more robust comparison.
| Function | This compound (as compared to MaR1) | Maresin 1 (7R,14S-diHDHA) | Maresin 2 (13R,14S-diHDHA) | Supporting Experimental Data |
| Inhibition of Neutrophil Infiltration | Less potent than MaR1. | Potent inhibitor. At 1 ng/mouse, reduces neutrophil infiltration by ~40% in a mouse peritonitis model. | Potent inhibitor. At 1 ng/mouse, exhibits similar potency to MaR1, reducing neutrophil infiltration by ~40% in a mouse peritonitis model. | Zymosan-induced peritonitis in mice. |
| Macrophage Phagocytosis of Zymosan | Data not available. | Enhances phagocytosis. Shows a maximal enhancement of ~60% at a concentration of 10 nM. | More potent than MaR1. Enhances phagocytosis by ~90% at a concentration as low as 10 pM, demonstrating an optimal concentration 2-3 log orders lower than MaR1. | In vitro phagocytosis assay with human macrophages and FITC-labeled zymosan. |
| Macrophage Efferocytosis (Phagocytosis of Apoptotic Cells) | Less potent than MaR1. | More potent than MaR2. At 1 nM, MaR1 is slightly more potent than Resolvin D1 in stimulating human macrophage efferocytosis. | Less potent than MaR1 in enhancing efferocytosis. | In vitro efferocytosis assay with human macrophages and fluorescently labeled apoptotic human neutrophils. |
| Tissue Regeneration | Data not available. | Potent stimulator of tissue regeneration. Accelerates surgical regeneration in planaria. | Promotes mucosal repair following colitis or mechanical injury. | Planaria regeneration model and murine models of colitis and mucosal injury. |
| Pain Reduction | Data not available. | Reduces both inflammatory and neuropathic pain. | Exhibits analgesic properties in models of inflammatory and neuropathic pain. | Capsaicin-induced pain and chemotherapy-induced neuropathic pain models in mice. |
| Receptor(s) | Likely interacts with LGR6 with lower affinity than MaR1. | Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) on phagocytes. | The specific receptor has not been definitively identified but is suggested to be a G protein-coupled receptor (GPCR). | Receptor binding and activation assays using recombinant human LGR6. |
Signaling Pathways
The distinct biological functions of Maresin 1 and Maresin 2 are mediated by specific intracellular signaling pathways.
Maresin 1 Signaling Pathway
Maresin 1 primarily signals through the G protein-coupled receptor LGR6 on phagocytes. Activation of LGR6 by MaR1 initiates several downstream signaling cascades that contribute to its pro-resolving functions. These include the activation of the cAMP-response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK). Furthermore, the MaR1-LGR6 axis has been shown to involve the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/Nrf2/HO-1 pathway, which plays a role in its protective effects in vascular remodeling.
Maresin 2 Signaling Pathway
The specific receptor for Maresin 2 has yet to be identified, though it is suggested to be a GPCR. Studies in specific cell types, such as conjunctival goblet cells, have shown that MaR2 and MaR1 activate different but overlapping signaling pathways. MaR2 has been shown to increase intracellular calcium ([Ca2+]i) and activate Protein Kinase C (PKC) to stimulate mucin secretion in these cells. In intestinal epithelial cells, MaR2 promotes wound healing by activating focal adhesion kinase (FAK).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of Maresins to inhibit neutrophil migration towards a chemoattractant.
Workflow:
Protocol:
-
Neutrophil Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from the peripheral blood of healthy donors using density-gradient centrifugation.
-
Chamber Setup: Use a Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores) separating the upper and lower wells.
-
Chemoattractant and Maresin Loading: In the lower chamber, add a chemoattractant such as leukotriene B4 (LTB4) or fMLP at a concentration known to induce neutrophil migration. For experimental wells, co-incubate the chemoattractant with varying concentrations of Maresin 1 or Maresin 2.
-
Neutrophil Seeding: Resuspend the isolated neutrophils in an appropriate buffer and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow migration (e.g., 60-120 minutes).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated neutrophils on the lower surface. Count the number of migrated cells in multiple high-power fields using a microscope.
-
Data Analysis: Compare the number of migrated neutrophils in the presence of Maresins to the control (chemoattractant alone).
Macrophage Phagocytosis Assay (Zymosan)
This assay quantifies the ability of Maresins to enhance the phagocytic capacity of macrophages using fluorescently labeled zymosan particles.
Protocol:
-
Macrophage Culture: Culture human monocyte-derived macrophages in a multi-well plate.
-
Maresin Incubation: Pre-incubate the macrophages with different concentrations of Maresin 1 or Maresin 2 for a short period (e.g., 15 minutes) at 37°C.
-
Phagocytosis Induction: Add fluorescein isothiocyanate (FITC)-labeled zymosan A particles to the macrophage cultures and incubate for a sufficient time to allow phagocytosis (e.g., 60 minutes).
-
Quenching and Washing: After incubation, wash the cells to remove non-phagocytosed zymosan particles. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of any remaining extracellular particles.
-
Quantification: Measure the fluorescence intensity of the ingested zymosan particles using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity in Maresin-treated macrophages to that of vehicle-treated controls to determine the enhancement of phagocytosis.
Macrophage Efferocytosis Assay (Apoptotic Cells)
This assay measures the capacity of Maresins to promote the clearance of apoptotic cells by macrophages.
Protocol:
-
Preparation of Apoptotic Cells: Induce apoptosis in human neutrophils (or another suitable cell type) using a method such as UV irradiation or incubation with an apoptosis-inducing agent.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) for easy detection.
-
Macrophage Culture and Treatment: Culture human monocyte-derived macrophages in a multi-well plate and treat them with various concentrations of Maresin 1 or Maresin 2.
-
Co-incubation: Add the fluorescently labeled apoptotic cells to the macrophage cultures and co-incubate for a period that allows for efferocytosis (e.g., 60 minutes).
-
Washing and Staining: Gently wash the co-culture to remove non-engulfed apoptotic cells. The macrophages can be counterstained with a different fluorescent marker if needed.
-
Quantification: Quantify the percentage of macrophages that have engulfed apoptotic cells using fluorescence microscopy or flow cytometry.
-
Data Analysis: Compare the efferocytosis index (percentage of phagocytosing macrophages) in Maresin-treated groups to the vehicle control.
Conclusion
Maresin 1 and Maresin 2, while structurally related and derived from the same precursor, exhibit distinct and potent pro-resolving activities. MaR2 is a more powerful stimulant of zymosan phagocytosis, whereas MaR1 is more effective at promoting the clearance of apoptotic cells. Their potencies in inhibiting neutrophil infiltration are comparable. These functional differences are likely attributable to their interactions with different receptors and the activation of distinct downstream signaling pathways. A thorough understanding of these differences is crucial for the targeted development of novel therapeutics aimed at promoting the resolution of inflammation and fostering tissue repair in a variety of disease contexts. Further research is warranted to fully elucidate the receptor and signaling mechanisms of Maresin 2 to harness its full therapeutic potential.
References
- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 2. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of 7(S)-Maresin 1: A Comparative Guide to its Validation via Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 7(S)-Maresin 1 (MaR1), a potent specialized pro-resolving mediator, with a focus on its validation through the use of knockout (KO) animal models. By examining the differential effects of MaR1 in wild-type (WT) animals versus those lacking specific receptors, researchers can elucidate its precise mechanisms of action, paving the way for targeted therapeutic development. The primary focus of this guide will be on the two principal receptors identified for Maresin 1: the Leucine-rich repeat-containing G-protein coupled receptor 6 (LGR6) and the Retinoic acid-related orphan receptor alpha (RORα).
Comparative Efficacy of Maresin 1 in Wild-Type vs. Knockout Models
The following tables summarize the quantitative data from key studies, highlighting the receptor-dependent effects of Maresin 1 in various disease models.
Table 1: Validation of Maresin 1's Effect via LGR6 Knockout Models
| Disease Model | Animal Model | Key Outcome Measure | Effect of MaR1 in Wild-Type (WT) | Effect of MaR1 in LGR6 KO | Reference |
| Respiratory Syncytial Virus (RSV) Infection | Mouse (C57BL/6J) | Lung Goblet Cell Metaplasia (PAS Staining) | Decreased | No significant effect | [1] |
| RSV Infection | Mouse (C57BL/6J) | Lung IL-13 Protein Levels | Decreased | No significant effect | [1] |
| Abdominal Aortic Aneurysm (AAA) | Mouse (C57BL/6) | Aortic Dilation | Attenuated | Protective effect obliterated | [2] |
| Hypertensive Vascular Remodeling | Mouse | Systolic Blood Pressure | Reduced elevation | Not reversed | [3] |
| Hypertensive Vascular Remodeling | Mouse | Vascular Fibrosis | Alleviated | Not reversed | [3] |
Table 2: Validation of Maresin 1's Effect via RORα Knockout Models
| Disease Model | Animal Model | Key Outcome Measure | Effect of MaR1 in Wild-Type (WT) | Effect of MaR1 in Myeloid-specific RORα KO | Reference |
| Nonalcoholic Steatohepatitis (NASH) | Mouse | Hepatic Steatosis Score | Reduced | Protective effect abolished | |
| Nonalcoholic Steatohepatitis (NASH) | Mouse | Hepatic Inflammation Score | Reduced | Protective effect abolished | |
| Nonalcoholic Steatohepatitis (NASH) | Mouse | Liver Macrophage M2 Polarization | Increased | Increase abolished |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
LGR6 Knockout Model Experiments
-
Animal Models:
-
RSV Infection: Lgr6+/+ (WT) and Lgr6−/− mice were intranasally infected with RSV Line 19.
-
Abdominal Aortic Aneurysm (AAA): AAAs were induced in C57BL/6 wild-type (WT) mice using a topical elastase model. In vivo inhibition of LGR6 was also employed.
-
Hypertensive Vascular Remodeling: Angiotensin II (AngII) was infused in mice to induce hypertension and vascular remodeling in both WT and LGR6 KO mice.
-
-
Maresin 1 Administration:
-
RSV Infection: Cells isolated from the lungs of infected mice were exposed to MaR1 (10 ng/mL) ex vivo.
-
AAA: Mice were treated with MaR1 or a vehicle control.
-
Hypertensive Vascular Remodeling: MaR1 was administered to AngII-infused mice.
-
-
Outcome Assessment:
-
RSV Infection: Pulmonary inflammation was assessed by analyzing mucous cell metaplasia via Periodic acid-Schiff (PAS) staining and measuring IL-13 protein levels in lung tissue.
-
AAA: Aortic dilation was measured to assess AAA growth. Aortic smooth muscle cell α-actin expression was also quantified.
-
Hypertensive Vascular Remodeling: Blood pressure was monitored, and vascular fibrosis was quantified using Picrosirius Red (PSR) staining of abdominal artery cross-sections.
-
RORα Knockout Model Experiments
-
Animal Models:
-
Nonalcoholic Steatohepatitis (NASH): Myeloid-specific RORα knockout mice (LysMCre-RORαfl/fl) and their wild-type littermates (RORαfl/fl) were fed a high-fat diet (HFD) to induce NASH.
-
-
Maresin 1 Administration:
-
MaR1 was administered to HFD-fed mice.
-
-
Outcome Assessment:
-
Hepatic Steatosis and Inflammation: Liver sections were stained with Hematoxylin and Eosin (H&E) and Oil Red O to score steatosis and inflammation.
-
Macrophage Polarization: The expression of M2 macrophage markers (e.g., Arg1, CD206) in liver macrophages was measured by quantitative real-time PCR (qRT-PCR) and flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of Maresin 1 and the general workflow for its validation using knockout models.
References
- 1. pnas.org [pnas.org]
- 2. Maresin 1 activates LGR6 signaling to inhibit smooth muscle cell activation and attenuate murine abdominal aortic aneurysm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresin‐1 ameliorates hypertensive vascular remodeling through its receptor LGR6 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Investigations into the Bioactivity of 7(S)-Maresin 1 and its Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). The stereochemistry of these molecules is critical to their biological activity. While Maresin 1 (MaR1), the 7(R) stereoisomer, is well-characterized for its potent anti-inflammatory and pro-resolving actions, its 7(S) epimer, 7(S)-Maresin 1 (7S-MaR1), and its related stereoisomers are emerging as bioactive molecules with distinct profiles. This guide provides a comparative summary of independent experimental findings on this compound and its isomers, focusing on quantitative data, experimental protocols, and signaling pathways. To date, direct independent replication of specific experimental findings for a single this compound isomer is limited. Therefore, this guide presents findings from distinct studies on different 7(S)-Maresin isomers as a reflection of the current state of independent research in this area.
Comparative Analysis of Experimental Findings
Two key independent studies have explored the biological effects of 7(S)-Maresin isomers: one investigating 7(S),14(S)-dihydroxy-docosahexaenoic acid (also referred to as the 7S-epimer of Maresin 1 or 7S-MaR1) in an in vitro model of skin inflammation, and another examining 7(S),14(R)-dihydroxy-docosahexaenoic acid (7S,14R-diHDHA) in a preclinical model of diabetes.
Study 1: this compound (7S,14S-diHDHA) Attenuates Inflammation in Human Keratinocytes
This study investigated the protective effects of 7S-MaR1 on human keratinocyte HaCaT cells exposed to particulate matter (PM10), a model for skin inflammation.[1][2]
Quantitative Data Summary:
| Parameter | Condition | Result | Fold Change/Percentage |
| IL-6 mRNA Expression | PM10 (400 µg/ml) | Increased | - |
| PM10 + 7S-MaR1 (20 µM) | Decreased vs. PM10 | Dose-dependent decrease | |
| PM10 + 7S-MaR1 (40 µM) | Decreased vs. PM10 | Dose-dependent decrease | |
| Intracellular ROS | PM10 (400 µg/ml) | Increased | - |
| PM10 + 7S-MaR1 (40 µM) | Decreased vs. PM10 | Significant reduction | |
| p-p38 Phosphorylation | PM10 (400 µg/ml) | Increased | - |
| PM10 + 7S-MaR1 (40 µM) | Decreased vs. PM10 | Attenuated | |
| p-ERK Phosphorylation | PM10 (400 µg/ml) | Increased | - |
| PM10 + 7S-MaR1 (40 µM) | Decreased vs. PM10 | Attenuated | |
| NF-κB p50 Nuclear Translocation | PM10 (400 µg/ml) | Increased | - |
| PM10 + 7S-MaR1 (40 µM) | Decreased vs. PM10 | Inhibited |
Study 2: 7(S),14(R)-diHDHA Enhances Mesenchymal Stem Cell Function in a Diabetic Mouse Model
This research explored the therapeutic potential of a novel Maresin 1 stereoisomer, 7S,14R-diHDHA, in improving the function of mesenchymal stem cells (MSCs) for the treatment of type 2 diabetes in db/db mice.[3][4][5]
Quantitative Data Summary:
| Parameter | Treatment Group | Result |
| Non-fasting Blood Glucose | db/db mice + MSCs | Lowered vs. db/db control |
| db/db mice + 7S,14R-diHDHA-treated MSCs | Significantly lower vs. MSCs alone | |
| Blood Insulin Levels | db/db mice + 7S,14R-diHDHA-treated MSCs | Higher vs. db/db control and MSCs alone |
| MIN6 β-cell Viability (under H₂O₂ stress) | Co-culture with 7S,14R-diHDHA-treated MSCs | Increased vs. co-culture with untreated MSCs |
| Insulin Secretion from MIN6 β-cells | Conditioned medium from 7S,14R-diHDHA-treated MSCs | Increased vs. conditioned medium from untreated MSCs |
| Vascular Endothelial Growth Factor (VEGF) Secretion by MSCs | 7S,14R-diHDHA (250 nM) | Increased vs. control |
| Hepatocyte Growth Factor (HGF) Secretion by MSCs | 7S,14R-diHDHA (250 nM) | Increased vs. control |
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Inflammation Model
-
Cell Culture: Human keratinocyte HaCaT cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with 7S-MaR1 (20 and 40 µM) for 1 hour, followed by exposure to PM10 (400 µg/ml) for 24 hours.
-
RNA Extraction and Gene Expression Analysis: Total RNA was extracted, and the expression of IL-6 and housekeeping genes was quantified using RT-PCR and qRT-PCR.
-
Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using a fluorescent probe-based assay.
-
Western Blotting: Phosphorylation of p38 and ERK MAP kinases, and nuclear translocation of NF-κB p50 were assessed by Western blotting of cell lysates.
Protocol 2: In Vivo Diabetic Mouse Model with Mesenchymal Stem Cells
-
Animal Model: Diabetic db/db mice were used as the experimental model.
-
Cell Treatment: C57/BL6J mesenchymal stem cells (MSCs) were treated with 7S,14R-diHDHA.
-
Administration: 1 x 10⁶ MSCs (either treated or untreated) were infused into db/db mice via the tail vein every 5 days for 35 days.
-
Biochemical Analysis: Non-fasting blood glucose was measured weekly. Blood insulin levels were measured at the end of the treatment period.
-
In Vitro Co-culture and Conditioned Medium Experiments: MIN6 β-cells were either co-cultured with treated/untreated MSCs or treated with conditioned medium from these MSCs to assess cell viability and insulin secretion.
-
Growth Factor Measurement: Secretion of VEGF and HGF from MSCs treated with 7S,14R-diHDHA was quantified by ELISA.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in PM10-Exposed Keratinocytes
Caption: this compound inhibits PM10-induced IL-6 expression by suppressing the ROS/p38/ERK/NF-κB signaling pathway in keratinocytes.
Experimental Workflow for Investigating 7(S),14(R)-diHDHA in a Diabetic Mouse Model
Caption: Experimental workflow for evaluating the effects of 7(S),14(R)-diHDHA-treated mesenchymal stem cells in a diabetic mouse model.
Conclusion
The available independent research, while not extensive, suggests that this compound and its stereoisomers possess distinct and potent biological activities. The findings in human keratinocytes highlight the anti-inflammatory potential of 7(S),14(S)-diHDHA in the context of skin inflammation, acting through the ROS/MAPK/NF-κB pathway. Concurrently, the study on 7(S),14(R)-diHDHA demonstrates its capacity to enhance the therapeutic efficacy of mesenchymal stem cells in a preclinical model of diabetes.
These independent lines of evidence underscore the importance of stereochemistry in the biological functions of maresins and open new avenues for therapeutic development. Further independent replication and comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of different this compound isomers in various pathological conditions. Researchers and drug development professionals are encouraged to consider the specific stereoisomer of Maresin 1 in their experimental designs to better understand and harness their unique pro-resolving and regenerative properties.
References
- 1. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
Assessing the Stereospecificity of Maresin 1's Receptor Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor interactions and biological activities of 7(S)-Maresin 1 (MaR1) and its naturally occurring stereoisomer, 7(R)-Maresin 1. The data presented herein underscores the critical importance of stereochemistry in the function of this potent specialized pro-resolving mediator.
Introduction to Maresin 1 and Stereoisomerism
Maresin 1 (MaR1), an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation, tissue regeneration, and pain reduction.[1][2] The complete stereochemistry of the naturally occurring and more biologically active form is 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, hereafter referred to as 7(R)-MaR1.[1][3] Its epimer, this compound, differs only in the spatial arrangement of the hydroxyl group at the 7-position. This subtle structural difference has profound implications for receptor binding and subsequent biological activity, highlighting the stereospecificity of its target receptors.
Recent research has identified several receptors for MaR1, including the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6)[4], the nuclear receptor Retinoic acid-related orphan receptor α (RORα), and the leukotriene B4 receptor 1 (BLT1), for which it acts as a partial agonist. The distinct binding and activation of these receptors by 7(R)-MaR1 versus its 7(S)-isomer form the basis of this comparative analysis.
Comparative Analysis of Receptor Activation and Biological Function
The following tables summarize quantitative data from key studies, comparing the efficacy of 7(R)-MaR1 and 7(S)-MaR1 in various biological assays.
| Table 1: Comparison of Effector Functions | ||
| Biological Activity | 7(R)-Maresin 1 | This compound |
| Macrophage Efferocytosis of Apoptotic PMNs | More potent than 7(S)-isomer | Less potent than 7(R)-isomer |
| Tissue Regeneration (Planaria Model) | Potently stimulates head reappearance | Less potent than 7(R)-isomer |
| Inhibition of Neutrophil (PMN) Infiltration | Reduces PMN infiltration in vivo | Partially active compared to 7(R)-isomer |
| Table 2: Receptor-Specific Activity | ||
| Receptor Target | 7(R)-Maresin 1 Activity | This compound Activity |
| LGR6 | Stereoselective activator | Data on direct comparison is limited, but the pro-resolving actions mediated by LGR6 are attributed to the natural 7R form. |
| RORα | Endogenous ligand, enhances transcriptional activity | Not reported as a primary ligand. |
| BLT1 | Partial agonist, regulates LTB4 signaling | Activity not extensively characterized, but the focus is on the 7R isomer's interaction. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding and Activation Assays
1. GPCR-β-Arrestin Coupling Assay for LGR6 Activation
This assay is used to screen for receptor activation by measuring the interaction between a GPCR (LGR6) and β-arrestin upon ligand binding.
-
Cell Line: CHO cells stably co-expressing human LGR6 and a β-arrestin-enzyme fragment complementation system.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with varying concentrations of 7(R)-MaR1, 7(S)-MaR1, or vehicle control.
-
Following incubation, the chemiluminescent substrate is added.
-
The plate is read on a luminometer to measure the relative light units (RLU), which correspond to the extent of β-arrestin recruitment to the receptor.
-
-
Data Analysis: RLU values are plotted against ligand concentration to determine EC50 values.
2. Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor.
-
Materials: ³H-labeled MaR1, cell membranes from cells overexpressing the receptor of interest (e.g., LGR6 or BLT1), unlabeled 7(R)-MaR1 and 7(S)-MaR1 for competition assays.
-
Procedure:
-
Incubate a fixed concentration of ³H-MaR1 with cell membranes in a binding buffer.
-
For competition assays, include increasing concentrations of unlabeled 7(R)-MaR1 or 7(S)-MaR1.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding experiments. Calculate the inhibition constant (Ki) for competitors from competition binding curves.
Functional Assays
1. Macrophage Phagocytosis/Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells (efferocytosis) or other particles.
-
Cell Culture: Human or murine primary macrophages are cultured in vitro.
-
Preparation of Apoptotic Cells: Human neutrophils (PMNs) are isolated and induced to undergo apoptosis (e.g., by UV irradiation). Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry.
-
Assay Procedure:
-
Macrophages are pre-treated with 7(R)-MaR1, 7(S)-MaR1, or vehicle for a specified time.
-
Apoptotic PMNs, labeled with a fluorescent dye (e.g., CFSE), are added to the macrophage culture at a specific ratio.
-
The co-culture is incubated to allow for phagocytosis.
-
Non-engulfed PMNs are washed away.
-
The percentage of macrophages that have engulfed fluorescent PMNs is determined by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The phagocytic index (percentage of positive macrophages multiplied by the mean fluorescence intensity) is calculated and compared between treatment groups.
2. In Vivo Neutrophil Infiltration Model (Murine Peritonitis)
This model assesses the pro-resolving activity of compounds by measuring their ability to limit neutrophil influx into an inflamed site.
-
Animal Model: Male FVB or C57BL/6 mice.
-
Procedure:
-
Inflammation is induced by intraperitoneal injection of an inflammatory agent (e.g., zymosan A).
-
At a specified time point after zymosan injection, mice are treated with an intravenous or intraperitoneal injection of 7(R)-MaR1, 7(S)-MaR1, or vehicle.
-
At a later time point (e.g., 4 hours post-treatment), the peritoneal cavity is lavaged with PBS containing EDTA.
-
The total number of leukocytes in the lavage fluid is determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils).
-
-
Data Analysis: The number of neutrophils in the peritoneal lavage is compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
The stereospecific actions of Maresin 1 are initiated through distinct signaling cascades. The following diagrams illustrate the key pathways.
Caption: 7(R)-MaR1 signaling through the LGR6 receptor.
Caption: Workflow for assessing MaR1 stereospecificity.
Conclusion
The experimental evidence strongly indicates that the biological actions of Maresin 1 are highly stereospecific. The naturally occurring 7(R)-MaR1 is consistently more potent than its 7(S)-epimer in mediating pro-resolving functions such as enhancing macrophage efferocytosis and limiting neutrophil infiltration. This stereoselectivity is rooted in the specific interactions with its receptors, most notably LGR6. For researchers and drug development professionals, these findings emphasize that the precise stereochemistry of Maresin 1 and its analogues is a critical determinant of their therapeutic potential. Future drug design and development efforts targeting the Maresin 1 pathway should prioritize stereochemically pure compounds to ensure optimal efficacy and selectivity.
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin - Wikipedia [en.wikipedia.org]
- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7(S)-Maresin 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 7(S)-Maresin 1, a bioactive lipid involved in the resolution of inflammation. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a thorough hazard assessment should be conducted to determine the appropriate level of personal protective equipment.[1] While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols for handling chemical compounds.[2] The minimum recommended PPE includes:
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.[1][3][4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection. If there is a risk of splashing, consider wearing double gloves. Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are required to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.
-
Respiratory Protection: While not generally required under normal handling conditions with adequate ventilation, a respirator may be necessary if aerosols are generated.
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage.
-
This compound is typically shipped on dry ice and should be stored at -80°C for long-term stability of at least one year.
Preparation of Solutions
-
Engineering Controls: All handling of the compound, especially when in powdered form or when preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eyewash station are essential.
-
Solvent Selection: this compound is available as a solution in ethanol. It is also soluble in other organic solvents such as DMF and DMSO. For aqueous solutions, it is sparingly soluble in PBS (pH 7.2).
-
Stock Solutions: To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the compound in an appropriate solvent. Sonication may be used to aid dissolution.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -80°C for up to one year to maintain stability. For short-term use (within one week), aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Disposal
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, vials) in accordance with federal, state, and local regulations for chemical waste.
-
Contaminated packaging should also be disposed of as chemical waste.
First Aid Measures
In the event of exposure to this compound, follow these immediate first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -80°C | |
| Formulation | A solution in ethanol | |
| Solubility (DMF) | 50 mg/mL | |
| Solubility (DMSO) | 50 mg/mL | |
| Solubility (Ethanol) | 50 mg/mL | |
| Solubility (PBS, pH 7.2) | 0.05 mg/mL | |
| Long-term Stability (in solvent) | ≥ 1 year at -80°C | |
| Short-term Stability (in solvent) | Up to 1 week at 4°C |
Safe Handling Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
